molecular formula C16H24O3 B12750058 Phenoxyethyl caprylate CAS No. 23511-73-1

Phenoxyethyl caprylate

Cat. No.: B12750058
CAS No.: 23511-73-1
M. Wt: 264.36 g/mol
InChI Key: FTLLYZOWBWEERE-UHFFFAOYSA-N
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Description

Phenoxyethyl Caprylate (CAS 23511-73-1), with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol, is a synthetic esterification product of 2-Phenoxyethanol and Caprylic Acid . This compound is characterized as an almost water-light, low-viscosity emollient liquid with a density similar to water, which contributes to the formation of stable emulsions . Its key value in research and development lies in its multifunctional properties, primarily serving as a powerful solvent and an effective emollient. Researchers value this chemical for its excellent solvent properties, particularly for dissolving and stabilizing lipophilic active ingredients and organic ultraviolet (UV) filters such as Benzophenone-3 and Butyl Methoxydibenzoylmethane . This makes it an ideal subject for studies focused on optimizing sunscreen formulations and photostability. Furthermore, it is reported to contribute a slight SPF-boosting effect in formulations, enhancing the efficiency of UV filter systems . Beyond sun care, its application extends to other research areas, including the development of skin care creams, lotions, and decorative cosmetics, where its pleasant, non-oily, and non-tacky skin feel is a key aesthetic parameter under investigation . From a practical standpoint, this compound is noted for its high polarity, which also makes it a candidate for research into pigment wetting, potentially improving the dispersion of hydrophilic pigments like MICA and Zinc Oxide . This reagent can be analyzed using reversed-phase (RP) HPLC methods, facilitating purity assessments and pharmacokinetic studies . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not graded for human consumption or for use in any finished commercial products intended for personal use. Handle in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23511-73-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-phenoxyethyl octanoate

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-9-12-16(17)19-14-13-18-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3

InChI Key

FTLLYZOWBWEERE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenoxyethyl Caprylate

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyethyl caprylate, also known as 2-phenoxyethyl octanoate, is an organic compound utilized primarily as an emollient and solvent in the cosmetics and personal care industry.[1][2] Its properties, such as a pleasant, non-oily skin feel and the ability to dissolve chemical UV filters, make it a valuable ingredient in sun care lotions, skin creams, and other decorative cosmetics.[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

This compound is synthesized through the esterification of 2-phenoxyethanol (B1175444) and caprylic acid (octanoic acid).[1] This can be achieved through both chemical and enzymatic methods.

Enzymatic synthesis is a green chemistry approach that avoids harsh reaction conditions and produces high yields of the desired ester.[4] Lipases are commonly used as biocatalysts for this reaction.

A general workflow for the enzymatic synthesis of this compound is outlined below.

G cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_products Products & Purification R1 2-Phenoxyethanol Incubation Incubation with Agitation R1->Incubation R2 Caprylic Acid (or derivative) R2->Incubation Cat Immobilized Lipase (e.g., Lipozyme® RM IM) Cat->Incubation Solvent Solvent (e.g., Hexane) Solvent->Incubation P1 This compound Incubation->P1 Esterification P2 Water Incubation->P2 Purification Purification (e.g., Filtration, Solvent Evaporation) P1->Purification P2->Purification G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Confirmation SynthesizedProduct Synthesized this compound HPLC HPLC SynthesizedProduct->HPLC GCMS GC-MS SynthesizedProduct->GCMS NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR Purity Purity HPLC->Purity Identity Identity & Structure GCMS->Identity NMR->Identity IR->Identity

References

Physicochemical properties of 2-phenoxyethyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Octanoate (B1194180)

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenoxyethyl octanoate, targeted towards researchers, scientists, and professionals in drug development. The document details its chemical identity, physical characteristics, and relevant experimental protocols, presenting quantitative data in a structured format for clarity and ease of comparison.

Chemical Identity and Structure

2-Phenoxyethyl octanoate, also known as phenoxyethyl caprylate, is an organic compound classified as a carboxylic ester. It is the ester of 2-phenoxyethanol (B1175444) and octanoic acid.

  • IUPAC Name : 2-phenoxyethyl octanoate[1][2]

  • CAS Number : 23511-73-1[1][2][3][4]

  • Molecular Formula : C16H24O3[1][2][3][4]

  • Molecular Weight : 264.36 g/mol [1][3]

  • Synonyms : 2-Phenoxyethyl caprylate, Octanoic acid, 2-phenoxyethyl ester[1][3]

Physicochemical Properties

The key physicochemical properties of 2-phenoxyethyl octanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its formulation, stability, and interaction with biological systems.

PropertyValueReference
Molecular Weight 264.36 g/mol [1][3]
Molecular Formula C16H24O3[1][2][3][4]
Physical State Liquid (at 20°C)Assumed based on boiling point
Boiling Point 342°C at 101.4 kPa[4] / 345.7°C at 760 mmHg[3][3][4]
Melting Point N/A[3]
Density 0.995 g/cm³[3] / 0.998 g/cm³ at 20°C[4][3][4]
Solubility N/A[3]
Vapor Pressure 6.06E-05 mmHg at 25°C[3][4]
Refractive Index 1.487[3]
Flash Point 143.5°C[3]
Kovats Retention Index 1916 (Standard non-polar column)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of esters like 2-phenoxyethyl octanoate are critical for reproducible research. The following sections outline standard experimental protocols.

Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a standard method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Objective: To synthesize 2-phenoxyethyl octanoate from octanoic acid and 2-phenoxyethanol.

Materials:

  • Octanoic acid

  • 2-Phenoxyethanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • An organic solvent to form an azeotrope with water (e.g., toluene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: To a round-bottom flask, add equimolar amounts of octanoic acid and 2-phenoxyethanol. Add the organic solvent (toluene) and a catalytic amount of the acid catalyst.

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction's completion. The reaction progress can also be monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenoxyethyl octanoate.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final high-purity product.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_process Process cluster_output Output Reactants Octanoic Acid + 2-Phenoxyethanol + Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Add Catalyst Catalyst H₂SO₄ (cat.) Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reflux->Workup Cool & Transfer Isolate Dry & Evaporate Solvent Workup->Isolate Separate Organic Layer Purify Vacuum Distillation Isolate->Purify Crude Product Product Pure 2-Phenoxyethyl Octanoate Purify->Product GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection (Vaporization) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact, 70 eV) Separation->Ionization Fragmentation Ion Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z Analysis) Fragmentation->Detection DataAnalysis Data Analysis (Spectrum Matching & Quantification) Detection->DataAnalysis Fragmentation_Pathway Parent 2-Phenoxyethyl Octanoate (m/z 264) Frag137 [C₈H₉O₂]⁺ (m/z 137) Parent->Frag137 α-cleavage Frag127 [C₈H₁₅O]⁺ (m/z 127) Parent->Frag127 α-cleavage Frag94 [C₆H₆O]⁺˙ (m/z 94) Phenol radical cation Frag137->Frag94 Rearrangement Frag77 [C₆H₅]⁺ (m/z 77) Phenyl cation Frag94->Frag77 -CHO

References

Phenoxyethyl Caprylate (CAS No. 23511-73-1): A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate, with the CAS number 23511-73-1, is an organic ester formed from the esterification of 2-phenoxyethanol (B1175444) and caprylic acid.[1] While it has found considerable application in the cosmetics and personal care industry as an emollient and solvent, its physicochemical properties suggest potential utility in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, analytical methodologies, and a discussion of its potential applications in drug development based on its chemical characteristics and data from structurally related compounds.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid with a characteristic odor.[2][3] Its lipophilic nature, characterized by an estimated LogP of 4.8, makes it an excellent solvent for other non-polar compounds.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23511-73-1[2][4]
Molecular Formula C₁₆H₂₄O₃[2][4]
Molecular Weight 264.36 g/mol [2][4]
IUPAC Name 2-phenoxyethyl octanoate[2][4]
Synonyms This compound, Tegosoft XC, 2-Phenoxyethyl octanoate, Octanoic acid, 2-phenoxyethyl ester[1][4]
Appearance Colorless to yellow liquid[2]
Boiling Point 342 °C at 101.4 kPa[5]
Density 0.998 g/cm³ at 20 °C[5]
Water Solubility 0.9529 mg/L at 25 °C (estimated)[3]
LogP (XlogP3-AA) 4.8 (estimated)[3][4]
Vapor Pressure 6.06E-05 mmHg at 25 °C[5]

Synthesis and Characterization

Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a plausible laboratory-scale synthesis can be adapted from established enzymatic esterification methods for similar esters, such as phenethyl octanoate.[6] Enzymatic synthesis offers a green and highly specific alternative to traditional chemical catalysis.

Experimental Protocol: Enzymatic Synthesis of this compound (Proposed)

  • Materials:

    • 2-Phenoxyethanol

    • Octanoic acid (Caprylic acid)

    • Immobilized lipase (B570770) (e.g., Lipozyme® RM IM)

    • Anhydrous hexane (B92381) (or other suitable organic solvent)

    • Molecular sieves (for dehydration)

  • Procedure:

    • Dissolve equimolar amounts of 2-phenoxyethanol and octanoic acid in anhydrous hexane in a sealed reaction vessel.

    • Add dehydrated molecular sieves to remove water produced during the reaction, thereby shifting the equilibrium towards ester formation.

    • Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized, but a starting point of 5-10% (w/w of substrates) is recommended.

    • The reaction is carried out with constant stirring at a controlled temperature, typically between 30-60 °C. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the immobilized enzyme is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 2-Phenoxyethanol 2-Phenoxyethanol ReactionVessel Reaction Vessel (Hexane, Immobilized Lipase, 30-60°C) 2-Phenoxyethanol->ReactionVessel Octanoic Acid Octanoic Acid Octanoic Acid->ReactionVessel Filtration Filtration (Remove Enzyme) ReactionVessel->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval PurificationStep Purification (Vacuum Distillation or Chromatography) SolventRemoval->PurificationStep PhenoxyethylCaprylate PhenoxyethylCaprylate PurificationStep->PhenoxyethylCaprylate Final Product

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

    • ¹H NMR: Expected signals would include a triplet for the terminal methyl group of the caprylate chain, multiplets for the methylene (B1212753) groups of the caprylate chain, a triplet for the methylene group adjacent to the ester oxygen, a triplet for the methylene group adjacent to the phenoxy oxygen, and multiplets for the aromatic protons of the phenyl group.

    • ¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester, peaks for the aromatic carbons, peaks for the methylene carbons of the ethyl bridge, and peaks for the carbons of the caprylate chain.

  • Infrared (IR) Spectroscopy (by analogy to 2-phenoxyethyl isobutyrate): [7][9]

    • A strong C=O stretching band characteristic of an ester is expected around 1730-1750 cm⁻¹.

    • C-O stretching bands for the ester and ether linkages are expected in the region of 1000-1300 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

    • Aromatic C=C stretching bands would appear around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS) (by analogy to 2-phenoxyethyl isobutyrate): [8][9]

    • The molecular ion peak [M]⁺ would be expected at m/z = 264.

    • Common fragmentation patterns would likely involve cleavage of the ester bond and the ether bond, leading to characteristic fragment ions.

Analytical Methodology

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of this compound in raw materials and finished pharmaceutical products. While a specific validated method for this compound is not published, a robust method can be developed based on existing protocols for its precursors and related esters.[10][11]

Experimental Protocol: HPLC-UV Analysis of this compound (Proposed)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • For formulated products, an appropriate extraction procedure will be necessary to isolate the analyte from the matrix.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[10]

Pharmaceutical Applications and Potential Mechanisms of Action

Given its physicochemical properties, this compound holds promise as an excipient in various pharmaceutical dosage forms, particularly for topical and transdermal applications.

Solvent for Lipophilic Drugs

The high lipophilicity of this compound makes it an excellent solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][12] Its ability to dissolve lipophilic compounds can be leveraged in the formulation of:

  • Topical creams, ointments, and gels: By dissolving the API in the oil phase, this compound can enhance the homogeneity and stability of the formulation.

  • Soft gelatin capsules: It can be used as a fill material to deliver poorly soluble drugs orally.

Dermal Penetration Enhancer

Esters of fatty acids are known to act as chemical penetration enhancers, facilitating the transport of drugs across the stratum corneum, the primary barrier of the skin.[13] The proposed mechanisms by which this compound may enhance dermal penetration include:

  • Disruption of the Stratum Corneum Lipids: By partitioning into the intercellular lipid matrix of the stratum corneum, it can disrupt the highly ordered lipid structure, thereby increasing its fluidity and permeability to drug molecules.

  • Increased Drug Partitioning: Its solvent properties can increase the solubility of the drug within the formulation and facilitate its partitioning from the vehicle into the stratum corneum.

PenetrationEnhancement cluster_skin Skin Barrier cluster_mechanism Mechanism of Enhancement StratumCorneum Stratum Corneum (Lipid Bilayers) ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis leads to EnhancedPenetration Enhanced Drug Penetration ViableEpidermis->EnhancedPenetration LipidDisruption Disruption of Lipid Lamellae LipidDisruption->StratumCorneum acts on IncreasedPartitioning Increased Drug Partitioning Drug Drug IncreasedPartitioning->Drug facilitates Drug->StratumCorneum PEC Phenoxyethyl Caprylate PEC->LipidDisruption PEC->IncreasedPartitioning

Caption: Potential mechanisms of dermal penetration enhancement by this compound.

Toxicology and Safety

The safety of this compound has been primarily evaluated in the context of its use in cosmetic products. It is generally considered to be well-tolerated with a low potential for skin irritation and sensitization.[14] However, for pharmaceutical applications, a more rigorous toxicological assessment would be required.

Data on the structurally similar compound, 2-phenoxyethyl isobutyrate, indicates a low order of acute toxicity and no significant effects in subchronic dermal toxicity studies in rats at doses up to 1000 mg/kg/day.[14] It is important to note that the safety of any excipient must be considered in the context of the final drug product and its intended use.[15]

Conclusion

This compound is a versatile ester with well-established use in the cosmetic industry. Its physicochemical properties, particularly its lipophilicity and solvent capacity, suggest that it could be a valuable excipient in pharmaceutical formulations, especially for the topical and transdermal delivery of poorly soluble drugs. While direct studies on its pharmaceutical applications are lacking, data from structurally related compounds provide a strong basis for its potential utility. Further research is warranted to fully characterize its properties as a pharmaceutical excipient, including its interaction with various APIs, its mechanism of action as a penetration enhancer, and its comprehensive toxicological profile in a pharmaceutical context.

References

Spectroscopic Analysis of Phenoxyethyl Caprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyethyl caprylate is a versatile emollient and solvent used in various cosmetic and pharmaceutical formulations.[1] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected spectral features, provides detailed, generalized experimental protocols, and presents hypothetical data in a structured format to aid in the characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: 2-Phenoxyethyl octanoate

  • Synonyms: this compound

  • CAS Number: 23511-73-1[2]

  • Molecular Formula: C₁₆H₂₄O₃[1][3]

  • Molecular Weight: 264.36 g/mol [3]

Structure:

Spectroscopic Analysis Workflow

The structural elucidation of this compound can be systematically achieved through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow.

G cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation IR_Spectroscopy Infrared (IR) Spectroscopy Sample Preparation->IR_Spectroscopy Functional Groups NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) Sample Preparation->NMR_Spectroscopy ¹H & ¹³C Skeleton Mass_Spectrometry Mass Spectrometry (MS) Sample Preparation->Mass_Spectrometry Molecular Weight & Fragmentation Data_Analysis Data Analysis and Interpretation IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Elucidation Structure Elucidation and Verification Data_Analysis->Structure_Elucidation

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR)

Expected Chemical Shifts: The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-a (CH₃)0.8 - 0.9Triplet (t)3H
H-b ((CH₂)₅)1.2 - 1.4Multiplet (m)10H
H-c (CH₂-C=O)2.3 - 2.4Triplet (t)2H
H-d (C=O-O-CH₂)4.3 - 4.4Triplet (t)2H
H-e (CH₂-O-Ph)4.1 - 4.2Triplet (t)2H
H-f (Ar-H, para)6.9 - 7.0Triplet (t)1H
H-g (Ar-H, ortho)6.8 - 6.9Doublet (d)2H
H-h (Ar-H, meta)7.2 - 7.3Triplet (t)2H
¹³C NMR Spectroscopy (Carbon NMR)

Expected Chemical Shifts: The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (CH₃)~14
C-2 to C-6 ((CH₂)₅)~22-32
C-7 (CH₂-C=O)~34
C-8 (C=O)~173
C-9 (C=O-O-CH₂)~63
C-10 (CH₂-O-Ph)~67
C-11 (Ar-C, ipso)~158
C-12 (Ar-C, ortho)~114
C-13 (Ar-C, meta)~129
C-14 (Ar-C, para)~121
Experimental Protocol (Generalized)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

G This compound\n[M]⁺˙\nm/z = 264 This compound [M]⁺˙ m/z = 264 m/z = 121 [C₇H₅O₂]⁺ This compound\n[M]⁺˙\nm/z = 264->m/z = 121 α-cleavage m/z = 107 [C₇H₇O]⁺ This compound\n[M]⁺˙\nm/z = 264->m/z = 107 McLafferty rearrangement m/z = 94 [C₆H₆O]⁺˙ (Phenol) This compound\n[M]⁺˙\nm/z = 264->m/z = 94 Cleavage of ether bond m/z = 143 [C₈H₁₅O₂]⁺ This compound\n[M]⁺˙\nm/z = 264->m/z = 143 Cleavage of ester bond m/z = 77 [C₆H₅]⁺ (Phenyl) m/z = 107->m/z = 77 -CH₂O m/z = 94->m/z = 77 -OH

Caption: Plausible mass fragmentation pathways for this compound under electron ionization.

Tabulated Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment Ion Fragment Structure
2645[M]⁺˙[C₁₆H₂₄O₃]⁺˙
14340[C₈H₁₅O₂]⁺[CH₃(CH₂)₆CO]⁺
121100[C₇H₅O₂]⁺[Ph-O-CH₂=CH₂]⁺
10780[C₇H₇O]⁺[Ph-O-CH₃]⁺
9460[C₆H₆O]⁺˙[Ph-OH]⁺˙
7750[C₆H₅]⁺[Ph]⁺
Experimental Protocol (Generalized)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

  • Data Acquisition: Acquire the mass spectrum, ensuring good signal intensity for the major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretchAliphatic (CH₂, CH₃)Strong
1735-1750C=O stretchEsterStrong
1600, 1490C=C stretchAromatic RingMedium
1250-1100C-O stretchEster and EtherStrong
750, 690C-H bendAromatic (out-of-plane)Strong
Experimental Protocol (Generalized)
  • Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationship of Spectroscopic Data

The data from these three spectroscopic techniques are complementary and together provide a complete picture of the molecule's structure.

G cluster_0 Structural Information from Spectroscopic Techniques IR Infrared (IR) C=O (Ester) C-O (Ether, Ester) Aromatic C=C Aliphatic C-H Structure This compound C₁₆H₂₄O₃ IR->Structure Functional Groups MS Mass Spectrometry (MS) Molecular Weight = 264 Key Fragments: m/z 143 (Acylium) m/z 121 (Phenoxyethyl) MS->Structure Connectivity & Molecular Formula NMR NMR (¹H & ¹³C) Aliphatic Chain (CH₃, (CH₂)₆) Ester Linkage (-CH₂-O-C=O) Phenoxyethyl Moiety (Ph-O-CH₂-CH₂-) NMR->Structure Carbon-Hydrogen Framework

Caption: Interrelation of data from IR, MS, and NMR for the structural confirmation of this compound.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust analytical framework for the comprehensive characterization of this compound. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important cosmetic and pharmaceutical ingredient. The presented data and protocols, while based on established spectroscopic principles, should be verified with experimentally obtained data for any given sample.

References

The Solubility Profile of Phenoxyethyl Caprylate in Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyethyl Caprylate, an ester of phenoxyethanol (B1677644) and caprylic acid, is a multifunctional emollient increasingly favored in the cosmetics industry for its light, non-greasy skin feel and excellent solvent properties. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in various cosmetic solvents, offering a valuable resource for formulation development.

This compound is recognized as a highly polar emollient.[1][2] This inherent polarity is a key determinant of its solubility and miscibility with other cosmetic ingredients. Its primary function in many formulations is to act as an effective solvent for lipophilic (oil-soluble) active ingredients, particularly crystalline UV filters, enhancing their efficacy and stability in sun care products.[3][4]

Quantitative Solubility Data

Comprehensive quantitative data on the miscibility of this compound with a wide range of cosmetic solvents is not extensively available in public literature. However, its efficacy as a solvent for various UV filters has been documented, often in comparison to the industry-standard emollient, C12-15 Alkyl Benzoate. The following table summarizes the available data.

Solute (UV Filter)Solvent: this compound (TEGOSOFT® XC)Solvent: C12-15 Alkyl BenzoateReference
Benzophenone-3Superior to C12-15 Alkyl BenzoateStandard[3]
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT)Superior to C12-15 Alkyl BenzoateStandard[3]
Butyl Methoxydibenzoylmethane (BMDM)Superior to C12-15 Alkyl BenzoateStandard[3]
Ethylhexyl TriazoneSuperior to C12-15 Alkyl BenzoateStandard[3]
Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87)2.0% w/w0.35% w/w[5]

While direct miscibility data with other common cosmetic solvents such as esters (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate), silicones (e.g., Dimethicone), and hydrocarbons is not readily published in quantitative terms, formulation examples in various technical documents imply good compatibility. For instance, this compound is often formulated in combination with other emollients like PPG-3 myristyl ether, dibutyl adipate, and dicaprylyl carbonate.[6] A related emollient from the same manufacturer, TEGOSOFT® AC, is noted to be miscible with all common cosmetic oils, suggesting a similar profile might be expected for this compound.[7]

Experimental Protocol for Determining Solubility

The determination of solubility of a cosmetic ingredient like this compound in various cosmetic solvents is a critical step in pre-formulation studies. A generalized experimental protocol, based on standard laboratory methodologies such as the flask method (similar to OECD Test Guideline 105 for aqueous solubility), is outlined below.[8]

Objective: To determine the solubility of this compound in a range of cosmetic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • A range of cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, Dimethicone, Cyclopentasiloxane, Mineral Oil, Octyldodecanol)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Centrifuge (optional)

  • Clarity-indicating apparatus or visual inspection against a dark background

Procedure:

  • Preparation of Solvent: Add a known volume or weight of the cosmetic solvent to a series of glass vials.

  • Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to each vial.

  • Equilibration: Cap the vials securely and place them in a temperature-controlled environment (e.g., 25°C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the samples for any undissolved material. The observation should be done against a dark background to enhance the detection of any particulate matter or cloudiness.

  • Determination of Solubility:

    • Miscibility: If the this compound dissolves completely at all added concentrations, it can be reported as "miscible" in that solvent under the tested conditions.

    • Quantitative Solubility: If undissolved material is present, the concentration of the last clear solution represents the solubility. For a more precise determination, the saturated solution can be centrifuged or filtered to remove excess solute, and the concentration of the solute in the clear supernatant/filtrate can be determined using an appropriate analytical technique (e.g., chromatography).

  • Data Reporting: The solubility should be reported in terms of weight/weight percent (w/w %), weight/volume percent (w/v %), or as "miscible" or "immiscible" at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in cosmetic solvents.

G A Preparation of Materials (this compound, Solvents, Vials) B Addition of Known Amount of Solvent to Vials A->B C Incremental Addition of this compound B->C D Equilibration (Agitation at Controlled Temperature) C->D E Visual Observation for Clarity D->E F Clear Solution? E->F G Report as 'Miscible' or Continue Adding Solute F->G Yes H Undissolved Material Present F->H No G->C I Determine Concentration of Saturated Solution (e.g., via analysis of supernatant) H->I J Report Quantitative Solubility (e.g., % w/w at 25°C) I->J

Solubility Determination Workflow

References

Unveiling the Emollient Efficacy of Phenoxyethyl Caprylate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the competitive landscape of cosmetic and dermatological formulations, the selection of emollients is paramount to achieving desired sensory profiles and functional outcomes. Phenoxyethyl caprylate, a versatile ester, has garnered significant attention for its favorable properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound as an emollient, tailored for researchers, scientists, and drug development professionals.

Core Emollient Function: A Physicochemical Perspective

This compound (INCI: this compound) is the ester of phenoxyethanol (B1677644) and caprylic acid. Its primary role as an emollient is to soften and smooth the skin by forming a protective layer on the stratum corneum, the outermost layer of the epidermis. This action helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity.

Physicochemical Properties:

PropertyValueSource
INCI Name This compound
CAS Number 23511-73-1
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Appearance Colorless oily liquid
Key Characteristics Non-oily skin feel, excellent solvent for UV filters[1][2]

Mechanism of Action at the Stratum Corneum

The emollient action of this compound is primarily attributed to its ability to form a semi-occlusive film on the skin's surface. This film reinforces the natural lipid barrier of the stratum corneum, which is composed of ceramides, cholesterol, and free fatty acids.

Logical Flow of Emollient Action:

A Topical Application of This compound B Formation of a Semi-Occlusive Film A->B C Reinforcement of Stratum Corneum Lipid Barrier B->C D Reduction of Transepidermal Water Loss (TEWL) C->D E Increased Skin Hydration D->E F Improved Skin Softness and Smoothness E->F

Caption: Logical relationship of this compound's emollient action.

While specific studies detailing the molecular interactions of this compound with stratum corneum lipids and proteins are not extensively available in the public domain, its chemical structure suggests an affinity for the lipid matrix, allowing it to integrate into and support the barrier structure.

Sensory Profile: The User Experience

A key advantage of this compound is its desirable sensory profile. It is known for imparting a light, non-oily, and non-tacky feel to cosmetic formulations.[1][2] This makes it a preferred choice in products where a pleasant after-feel is crucial for consumer acceptance, such as sunscreens and daily wear moisturizers.

In a sensory panel evaluation comparing sunscreen formulations, this compound was perceived to have a less oily skin feel compared to the commonly used emollient C12-15 Alkyl Benzoate.

Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is quantified through various biophysical measurements. The two primary methods are the assessment of Transepidermal Water Loss (TEWL) and Corneometry for skin hydration.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the rate of water vapor diffusing through the stratum corneum into the atmosphere. A lower TEWL value indicates a more intact skin barrier.

Experimental Workflow for TEWL Measurement:

cluster_0 Pre-Measurement cluster_1 Treatment cluster_2 Post-Measurement A Subject Acclimatization (Controlled Temperature & Humidity) B Baseline TEWL Measurement on Untreated Skin Area A->B C Application of Phenoxyethyl Caprylate Formulation B->C D TEWL Measurement at Defined Time Intervals C->D E Data Analysis: % Reduction in TEWL D->E

Caption: Workflow for Transepidermal Water Loss (TEWL) measurement.

Methodology:

  • Subject Selection: Healthy volunteers with normal to dry skin are recruited.

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5% RH) for at least 30 minutes prior to measurements.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm using an open-chamber evaporimeter (e.g., Tewameter®).

  • Product Application: A standardized amount of the formulation containing this compound is applied to the test area. An untreated area serves as a control.

  • Post-application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to determine the occlusivity and barrier-enhancing effect of the emollient.

Corneometry

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance. Higher capacitance values correspond to higher water content.

Experimental Workflow for Corneometry:

cluster_0 Pre-Measurement cluster_1 Treatment cluster_2 Post-Measurement A Subject Acclimatization (Controlled Environment) B Baseline Corneometry Reading on Untreated Skin Area A->B C Application of Phenoxyethyl Caprylate Formulation B->C D Corneometry Readings at Specified Time Intervals C->D E Data Analysis: % Increase in Skin Hydration D->E

References

The Enigmatic Emollient: An In-Depth Technical Guide to the In Vitro Interaction of Phenoxyethyl Caprylate with Skin Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenoxyethyl Caprylate

This compound is a synthetic ester formed from the reaction of phenoxyethanol (B1677644) and caprylic acid. It functions primarily as an emollient in cosmetic and dermatological formulations, imparting a light, non-greasy, and smooth feel to the skin[1][2]. Its pleasant sensory profile and ability to solubilize other active ingredients, such as UV filters, make it a versatile ingredient in a wide range of products including sunscreens, moisturizers, and various skin and hair care items[2][3].

Chemically, this compound combines the properties of an ether (phenoxyethanol) and a medium-chain fatty acid ester (caprylate). This structure suggests a lipophilic nature, allowing for miscibility with the lipid components of the stratum corneum.

The Skin's Lipid Barrier: The Stratum Corneum

The outermost layer of the epidermis, the stratum corneum (SC), is the primary barrier against water loss and the ingress of external substances. This barrier function is largely attributed to its unique "brick and mortar" structure, where the "bricks" are corneocytes and the "mortar" is a highly organized lipid matrix. This lipid matrix is crucial for maintaining skin hydration and overall integrity.

The key lipid classes in the stratum corneum are:

  • Ceramides (B1148491): A complex family of sphingolipids that are essential for the formation and maintenance of the lamellar lipid structure.

  • Cholesterol and its esters: These lipids contribute to the fluidity and stability of the lipid bilayers.

  • Free fatty acids: Saturated long-chain fatty acids that, along with ceramides and cholesterol, form the lamellar phases.

The specific organization and composition of these lipids create a highly impermeable barrier. Any disruption to this organization can compromise the skin's protective function.

Hypothesized Interactions of this compound with Skin Lipids

As an emollient, this compound is expected to interact with the stratum corneum lipids. While direct evidence is lacking, its mechanism of action can be inferred from its chemical properties and studies on similar compounds.

3.1 Emolliency and Occlusion: Emollients soften and smooth the skin by filling the spaces between desquamating corneocytes. Some emollients also form a thin, occlusive film on the skin's surface, which reduces transepidermal water loss (TEWL)[4]. It is plausible that this compound contributes to skin hydration through a similar mechanism. Studies on caprylic/capric triglyceride, a related compound, have shown its ability to form a lipid film and improve skin moisturization[4].

3.2 Intercellular Lipid Matrix Fluidization: Some emollients and penetration enhancers can intercalate into the lipid bilayers of the stratum corneum, leading to a temporary and reversible fluidization of the lipid matrix. This can enhance the penetration of other active ingredients. Given its ester structure and moderate lipophilicity, this compound may exhibit such properties, although likely to a lesser extent than more aggressive penetration enhancers.

3.3 Influence on Lipid Organization: The introduction of exogenous lipids can alter the highly organized structure of the stratum corneum lipids. Studies on other emollients have demonstrated changes in ceramide profiles and lipid lattice organization upon application[5][6]. It is conceivable that this compound could influence the packing and conformation of the intercellular lipids.

Proposed Experimental Protocols for In Vitro Assessment

To elucidate the specific interactions of this compound with skin lipids, a series of in vitro experiments can be designed.

4.1 Reconstructed Human Epidermis (RHE) Models: RHE models provide a physiologically relevant, three-dimensional tissue construct that mimics the human epidermis. These models are widely used for skin irritation, corrosion, and penetration studies[7][8].

Experimental Workflow for RHE Models:

G cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis cluster_lipid_analysis Detailed Lipid Analysis prep1 Receive and culture RHE tissues prep2 Equilibrate tissues in assay medium prep1->prep2 treat1 Topical application of This compound (neat or in formulation) prep2->treat1 treat2 Incubate for defined time points (e.g., 6, 24, 48 hours) treat1->treat2 analysis1 Tissue Viability Assay (e.g., MTT) treat2->analysis1 analysis2 Lipid Extraction from Stratum Corneum treat2->analysis2 analysis3 Histological Evaluation treat2->analysis3 analysis4 Cytokine Analysis (e.g., IL-1α) treat2->analysis4 lipid1 LC-MS/MS for Ceramide Profiling analysis2->lipid1 lipid2 GC-MS for Fatty Acid and Cholesterol Analysis analysis2->lipid2

Figure 1: Experimental workflow for assessing this compound on RHE models.

4.2 Isolated Stratum Corneum Models: Using isolated human or porcine stratum corneum allows for more direct biophysical measurements of lipid interaction.

4.2.1 Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to assess changes in the conformational order of the lipid alkyl chains within the stratum corneum. A shift in the C-H stretching vibration peaks can indicate a fluidization or disordering of the lipid matrix.

4.2.2 X-Ray Diffraction (XRD): Small-angle and wide-angle X-ray scattering (SAXS and WAXS) can provide information on the lamellar organization and lateral packing of the intercellular lipids, respectively[5][6]. Changes in the diffraction patterns after treatment with this compound would indicate a direct interaction with the lipid structure.

Experimental Workflow for Biophysical Analysis:

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Biophysical Analysis prep1 Isolate Stratum Corneum (human or porcine skin) prep2 Mount SC sheets on appropriate substrate prep1->prep2 treat1 Apply this compound prep2->treat1 treat2 Incubate and allow for penetration treat1->treat2 analysis1 FTIR Spectroscopy (Lipid Chain Order) treat2->analysis1 analysis2 X-Ray Diffraction (Lamellar Structure) treat2->analysis2 analysis3 Differential Scanning Calorimetry (DSC) (Lipid Phase Transitions) treat2->analysis3

Figure 2: Workflow for biophysical analysis of this compound on isolated SC.

Data Presentation

As no direct quantitative data exists for the interaction of this compound with skin lipids, the following tables summarize its known properties and provide a template for how future experimental data could be presented.

Table 1: Properties of this compound

PropertyDescriptionReference(s)
Chemical Name 2-Phenoxyethyl octanoate[2][3]
CAS Number 23511-73-1[2][3]
Function Emollient, Solvent[1][2][3]
Appearance Colorless to light yellow liquid[3]
Skin Feel Light, non-oily, non-tacky[2]
Solubility Fat-soluble[1]
Key Applications Sunscreens, Moisturizers, Skin & Hair Care[1][2][3]

Table 2: Hypothetical Data on the Effect of this compound on Stratum Corneum Lipid Organization (Example for Future Studies)

TreatmentLipid Lamellar Spacing (SAXS)Lateral Lipid Packing (WAXS)Alkyl Chain Order (FTIR - CH₂ symm. stretch)
Untreated Control ~6 nm and ~13 nmOrthorhombic & Hexagonal~2850 cm⁻¹
This compound (10% in formulation) TBDTBDTBD
Positive Control (e.g., Oleic Acid) DisruptedIncreased HexagonalShift to >2852 cm⁻¹

Conclusion and Future Directions

This compound is a widely used emollient with favorable sensory characteristics. While its direct impact on the molecular organization of stratum corneum lipids has not been explicitly studied, it is reasonable to hypothesize that it interacts with the intercellular lipid matrix to contribute to skin moisturization and potentially influence the penetration of other topically applied substances.

Future research should focus on employing the in vitro methodologies outlined in this guide to generate quantitative data on these interactions. Such studies would not only provide a deeper understanding of the function of this common cosmetic ingredient but also contribute to the rational design of dermatological formulations with enhanced efficacy and skin barrier compatibility. The use of advanced analytical techniques such as lipidomics, FTIR, and XRD will be crucial in elucidating the nuanced effects of this compound on the complex lipid environment of the stratum corneum.

References

Phenoxyethyl Caprylate: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate, chemically identified as 2-phenoxyethyl octanoate (B1194180) (CAS No. 23511-73-1), is an ester of phenoxyethanol (B1677644) and caprylic acid.[1][2] It functions primarily as an emollient and a solvent in cosmetic and personal care formulations, particularly in sun care products where it aids in the solubilization of UV filters and contributes to a pleasant, non-oily skin feel.[3][4][5] This technical guide provides a thorough assessment of the toxicology and safety of this compound, drawing upon available data for the substance itself, its anticipated hydrolysis products (phenoxyethanol and caprylic acid), and the established scientific principle of read-across for analogous chemical structures.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-Phenoxyethyl octanoate[4]
CAS Number 23511-73-1[4]
Molecular Formula C₁₆H₂₄O₃[2]
Molecular Weight 264.36 g/mol [2]
Description Clear, colorless to yellow liquid[2]

Toxicological Assessment

The toxicological profile of this compound is primarily established through a read-across approach, leveraging the extensive data available for its hydrolysis products: phenoxyethanol and caprylic acid. This methodology is supported by the Cosmetic Ingredient Review's assessment of the broader alkyl esters group.[6][10]

Acute Toxicity

No direct acute toxicity data (oral, dermal, or inhalation) are available for this compound. The safety assessment, therefore, relies on the low acute toxicity of its hydrolysis products.

EndpointSubstanceSpeciesRouteValueClassificationReference
LD₅₀PhenoxyethanolRatOral1260 mg/kg bwSlightly Toxic[11]
LD₅₀PhenoxyethanolRabbitDermal> 2000 mg/kg bwNon-toxic[11]
LD₅₀Caprylic AcidRatOral> 2000 mg/kg bwNon-toxic[12]
Skin Irritation and Corrosivity

While no specific skin irritation studies on the neat this compound were found, a formulation containing it was demonstrated to be non-irritating in an in vitro reconstructed human epidermis test.[13] Furthermore, a Human Repeat Insult Patch Test (HRIPT) of a formulation with this compound showed very good skin compatibility.[13]

TestSubstanceSpecies/SystemConcentrationResultReference
Skin IrritationPhenoxyethanolRabbitUndilutedIrritant[14]
Skin IrritationCaprylic AcidRabbit99%Corrosive[15]
In vitro Skin IrritationFormulation with this compoundReconstructed Human EpidermisNot specifiedNon-irritant[13]
HRIPTFormulation with this compoundHumanNot specifiedNon-irritant/Non-sensitizing[13]
Eye Irritation

Data on the eye irritation potential of this compound is not available. However, its hydrolysis product, phenoxyethanol, is classified as an eye irritant.[14] Therefore, formulations containing this compound should be carefully evaluated for their potential to cause eye irritation.

TestSubstanceResultReference
Eye IrritationPhenoxyethanolEye Irritant[14]
Skin Sensitization

Phenoxyethanol is not classified as a skin sensitizer, and allergic reactions are considered rare.[16] Caprylic acid is also not considered a dermal sensitizer.[12] A HRIPT conducted on a formulation containing this compound indicated no sensitizing potential.[13]

TestSubstanceSpeciesResultReference
Skin SensitizationPhenoxyethanolHumanRare sensitizer[16]
Skin SensitizationCaprylic AcidGuinea PigNot a sensitizer[12]
HRIPTFormulation with this compoundHumanNot a sensitizer[13]
Genotoxicity

A computational study using a Graph Convolutional Network model predicted the metabolic pathway of this compound and evaluated its genotoxicity potential.[17][18] However, no standard in vitro or in vivo genotoxicity data for this compound are available. Its hydrolysis products have been shown to be non-genotoxic in various assays.

TestSubstanceSystemResultReference
Ames TestCaprylic AcidS. typhimuriumNegative[19]
Micronucleus AssayUndecylenic Acid (related fatty acid)MouseNegative[19]
Repeated Dose Toxicity

No repeated dose toxicity studies for this compound were identified. The systemic safety is inferred from the known toxicological profiles of phenoxyethanol and caprylic acid. The Scientific Committee on Consumer Safety (SCCS) has established a No Observed Adverse Effect Level (NOAEL) for phenoxyethanol based on a 90-day dermal study in rabbits.

StudySubstanceSpeciesNOAELReference
90-day Dermal ToxicityPhenoxyethanolRabbit357 mg/kg bw/day[11]
Phototoxicity

There is no available data to suggest that this compound has any phototoxic potential.

Experimental Protocols

Due to the lack of direct experimental data for this compound, this section outlines the general methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for its assessment.

OECD 404: Acute Dermal Irritation/Corrosion

  • Test System: Albino rabbit.

  • Procedure: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin and covered with a gauze patch for a specified duration (typically 4 hours).

  • Observations: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored according to a standardized scale.

OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

  • Test System: Reconstructed human epidermis model.

  • Procedure: The test substance is applied topically to the tissue surface. Following a defined exposure and post-exposure incubation period, cell viability is measured (e.g., by MTT assay).

  • Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Human Repeat Insult Patch Test (HRIPT)

  • Objective: To determine the potential of a test material to cause irritation and/or allergic contact sensitization.

  • Induction Phase: The product is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch.

  • Challenge Phase: After a rest period (e.g., 2 weeks), the product is applied to a naive skin site.

  • Evaluation: Skin reactions are scored by a trained professional at specified time points.

Visualizations

G cluster_0 Safety Assessment of this compound PEC This compound (Data Poor) Hydrolysis Dermal Hydrolysis PEC->Hydrolysis metabolism PE Phenoxyethanol (Data Rich) Hydrolysis->PE CA Caprylic Acid (Data Rich) Hydrolysis->CA RA Read-Across Approach (CIR Alkyl Esters Report) PE->RA CA->RA SA Safety Conclusion: Safe When Non-Irritating RA->SA G cluster_hript HRIPT Protocol start Screening of Volunteers induction Induction Phase (9 applications over 3 weeks) start->induction rest Rest Period (2 weeks) induction->rest challenge Challenge Phase (1 application to naive site) rest->challenge evaluation Dermal Scoring (24, 48, 72 hours) challenge->evaluation end Final Report evaluation->end

References

Navigating the Environmental Journey of Phenoxyethyl Caprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – An in-depth technical guide has been released, detailing the environmental fate and biodegradability of Phenoxyethyl caprylate (CAS No. 23511-73-1), a common ingredient in cosmetic and personal care products. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the substance's behavior in the environment.

This compound, also known as 2-phenoxyethyl octanoate, is an emollient with excellent solvent properties. Understanding its environmental impact is paramount for sustainable product development and regulatory compliance. This guide synthesizes available data on its biodegradability, hydrolysis, and aquatic toxicity, offering a clear perspective on its environmental profile.

Environmental Fate and Transport

This compound's journey in the environment is dictated by several key processes. Upon release, it is expected to partition primarily to the water phase due to its low potential for adsorption to soil and sediment.[1] While experimental data on photolysis is not available under current regulatory frameworks, its degradation is primarily driven by biological and chemical processes.[2][3]

The logical relationship of its environmental fate is outlined below:

PEC This compound Environment Aquatic Environment PEC->Environment Release Biodegradation Ultimate Biodegradation Environment->Biodegradation Microbial Action Hydrolysis Abiotic Hydrolysis (pH dependent) Environment->Hydrolysis Metabolites Metabolites Biodegradation->Metabolites Hydrolysis->Metabolites Mineralization CO2, H2O, Biomass Metabolites->Mineralization cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results Test Substance Test Substance Test Flasks Test Flasks Test Substance->Test Flasks Mineral Medium Mineral Medium Mineral Medium->Test Flasks Inoculum Inoculum Inoculum->Test Flasks CO2 Trapping CO2 Trapping Test Flasks->CO2 Trapping CO2 Evolution Titration/TOC Analysis Titration/TOC Analysis CO2 Trapping->Titration/TOC Analysis Calculate % Biodegradation Calculate % Biodegradation Titration/TOC Analysis->Calculate % Biodegradation Compare to Thresholds Compare to Thresholds Calculate % Biodegradation->Compare to Thresholds

References

Methodological & Application

Application Note: Quantification of Phenoxyethyl Caprylate in Emulsions by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of phenoxyethyl caprylate in cosmetic and pharmaceutical emulsion formulations. This compound is a widely used emollient and solvent for UV filters. An accurate and precise analytical method is crucial for quality control, formulation development, and stability testing. The described protocol involves a liquid-liquid extraction procedure to isolate the analyte from the complex emulsion matrix, followed by chromatographic separation on a C18 column with UV detection. The method is suitable for researchers, scientists, and drug development professionals requiring a validated procedure for the determination of this compound in various emulsion-based products.

Introduction

This compound is an organic ester that functions as an emollient in a variety of skincare and sun care products.[1] Its excellent solvent properties for lipophilic active ingredients and UV filters make it a valuable component in emulsion formulations.[1] To ensure product quality and efficacy, a reliable analytical method for the quantification of this compound is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures such as cosmetic emulsions. This application note presents a detailed protocol for an RP-HPLC method coupled with UV detection for this purpose.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: this compound reference standard, and solvents for extraction (e.g., methanol, hexane).

  • Sample Preparation: Centrifuge, vortex mixer, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization depending on the specific C18 column and HPLC system used to achieve optimal separation and peak shape.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation Protocol

The complex nature of emulsions requires a robust sample preparation procedure to extract the lipophilic analyte and remove interfering matrix components.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the emulsion sample into a 15 mL centrifuge tube.

  • Initial Dispersion: Add 5 mL of methanol to the centrifuge tube. Vortex vigorously for 2 minutes to disperse the emulsion.

  • Liquid-Liquid Extraction: Add 5 mL of hexane (B92381) to the tube. Vortex for another 2 minutes to extract the this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a clean tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with a known volume (e.g., 2 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from common emulsion excipients. The use of a C18 column with a mobile phase of acetonitrile and water allows for good retention and peak shape of the analyte. The UV detection wavelength of 270 nm is proposed based on the phenoxy chromophore present in the molecule, which is consistent with methods for the related compound, phenoxyethanol.[2]

The sample preparation protocol utilizing liquid-liquid extraction with methanol and hexane effectively breaks the emulsion and extracts the lipophilic this compound. This procedure minimizes matrix effects and protects the HPLC column from contamination.

Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

ParameterSpecification
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound in emulsion-based formulations. The sample preparation protocol is effective in isolating the analyte from the complex matrix, and the chromatographic conditions provide good separation and detection. This method is well-suited for routine quality control analysis and stability studies in the pharmaceutical and cosmetic industries.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh 1.0g of Emulsion disperse Disperse in 5mL Methanol weigh->disperse extract Extract with 5mL Hexane disperse->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge collect Collect Hexane Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (ACN:H2O, 1.0 mL/min) inject->separate detect UV Detection at 270 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship emulsion Emulsion Sample (Complex Matrix) extraction Liquid-Liquid Extraction emulsion->extraction Breaks Emulsion & Separates Phases isolated_analyte Isolated Phenoxyethyl Caprylate in Solvent extraction->isolated_analyte Isolates Analyte hplc RP-HPLC Analysis isolated_analyte->hplc Inject for Separation result Quantitative Result (Concentration) hplc->result Detects & Quantifies

References

Application Notes and Protocols for the Formulation of Stable Sunscreen Emulsions with Phenoxyethyl Caprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate is a versatile emollient that offers significant benefits in the formulation of stable and aesthetically pleasing sunscreen emulsions. Its properties as a light, non-greasy emollient, an excellent solvent for crystalline UV filters, and a potential SPF booster make it a valuable ingredient for creating effective sun care products.[1] These application notes provide detailed protocols for the formulation, stability testing, and sensory evaluation of sunscreen emulsions incorporating this compound to guide researchers and formulators in developing robust and consumer-friendly products.

Key Benefits of this compound in Sunscreen Formulations

  • Enhanced Sensory Profile: Imparts a light, non-oily, and non-tacky skin feel, improving consumer acceptance.[1]

  • Superior Solubilizing Properties: Effectively dissolves crystalline UV filters, preventing their recrystallization and ensuring uniform protection.

  • Potential SPF Boosting Effect: May contribute to a higher Sun Protection Factor (SPF), allowing for the use of lower concentrations of UV filters.[1]

  • Improved Emulsion Stability: Its water-like density can contribute to the formation of stable, low-viscosity oil-in-water (O/W) emulsions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion with this compound

This protocol outlines the preparation of a stable O/W sunscreen emulsion.

Materials:

  • Oil Phase:

    • This compound (e.g., Tegosoft® XC)

    • UV filters (e.g., Ethylhexyl Methoxycinnamate, Butyl Methoxydibenzoylmethane, Ethylhexyl Triazone)

    • Other emollients and waxes (e.g., Isohexadecane, Candelilla Wax)

    • Emulsifiers (e.g., Sorbitan Isostearate, Polyglyceryl-3 Polyricinoleate)

  • Water Phase:

    • Deionized Water

    • Humectants (e.g., Glycerin)

    • Thickeners/Stabilizers (e.g., Xanthan Gum)

    • Chelating Agents (e.g., Disodium EDTA)

    • Preservatives (e.g., Phenoxyethanol, Ethylhexylglycerin)

Equipment:

  • Beakers

  • Homogenizer

  • Overhead stirrer

  • Water bath

  • pH meter

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine the oil-soluble ingredients, including this compound and the UV filters. Heat to 80-85°C while stirring until all components are completely dissolved and the phase is uniform.

  • Water Phase Preparation: In a separate vessel, combine the water-soluble ingredients. Heat to 75-80°C while stirring until all solids are dissolved.

  • Emulsification: Slowly add the water phase to the oil phase with intensive stirring. Homogenize the mixture for 2-5 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while continuing to stir.

  • Addition of Post-Emulsification Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustment: Adjust the pH of the final formulation to the desired range (typically 5.5-6.5) and continue stirring until the emulsion is completely cooled to room temperature.

Protocol 2: Stability Testing of the Sunscreen Emulsion

This protocol describes methods to assess the physical stability of the formulated sunscreen.

Methods:

  • Accelerated Stability Testing (Centrifuge Stress Test):

    • Place approximately 10 g of the sunscreen emulsion into a centrifuge tube.

    • Centrifuge at 5000 rpm for 5-10 minutes.

    • Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.[2] A stable emulsion will show no visible changes.

  • Freeze-Thaw Cycling:

    • Subject the sunscreen samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.

    • After each cycle, evaluate the samples for changes in color, odor, pH, viscosity, and phase separation.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the sunscreen in its final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

    • At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for physical appearance, pH, viscosity, and the content of active ingredients.[3]

Protocol 3: In Vitro SPF Determination

This protocol provides a method for the in vitro assessment of the Sun Protection Factor.

Equipment:

Procedure:

  • Apply a uniform film of the sunscreen formulation onto a PMMA plate at a concentration of 1.0-2.0 mg/cm².

  • Allow the film to dry for 15-20 minutes.

  • Measure the transmittance of UV radiation through the PMMA plate at multiple points across the UV spectrum (290-400 nm).

  • Calculate the in vitro SPF value using a recognized equation, such as the Mansur equation.

Protocol 4: Sensory Panel Evaluation

This protocol outlines a method for evaluating the sensory characteristics of the sunscreen formulation.

Procedure:

  • Recruit a panel of trained sensory assessors.

  • Provide each panelist with a standardized amount of the sunscreen formulation to apply to a designated area of the skin (e.g., forearm).

  • Instruct the panelists to evaluate various sensory attributes on a predefined scale (e.g., 1-10). Key attributes to assess include:

    • Appearance: Gloss, color

    • Pick-up: Firmness, integrity of shape

    • Rub-out: Spreadability, absorption time

    • After-feel: Stickiness, oiliness, smoothness

  • Collect and statistically analyze the data to determine the sensory profile of the formulation.[4][5]

Data Presentation

Table 1: Example Formulation of an O/W Sunscreen Emulsion with this compound

PhaseIngredient (INCI Name)Function% w/w
A This compoundEmollient, Solvent5.00
Ethylhexyl MethoxycinnamateUVB Filter7.50
Butyl MethoxydibenzoylmethaneUVA Filter3.00
Ethylhexyl TriazoneUVB Filter2.00
IsohexadecaneEmollient3.00
Candelilla Cera (Candelilla Wax)Wax0.50
Sorbitan Isostearate (and) Polyglyceryl-3 PolyricinoleateW/O Emulsifier3.50
B Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Disodium EDTAChelating Agent0.10
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00

Note: This is an example formulation and may require optimization based on specific performance requirements.

Table 2: Illustrative Comparative Data on Emulsion Stability

ParameterFormulation with this compoundFormulation with Mineral Oil
Centrifuge Test (5000 rpm, 10 min) No phase separationSlight creaming observed
Freeze-Thaw (3 cycles) No change in appearanceMinor change in viscosity
Viscosity (mPa·s) at 25°C 10,000 - 15,00012,000 - 18,000
Droplet Size (μm) after 1 month at 40°C 1.5 - 2.52.0 - 3.5

Note: The data in this table is illustrative and intended to demonstrate the potential stability benefits of using this compound. Actual results may vary depending on the complete formulation.

Table 3: Illustrative Sensory Panel Evaluation Scores (Scale 1-10)

AttributeFormulation with this compoundFormulation with C12-15 Alkyl Benzoate
Spreadability 8.5 ± 0.57.8 ± 0.6
Greasiness 2.1 ± 0.33.5 ± 0.4
Stickiness 1.8 ± 0.42.9 ± 0.5
Overall Preference 9.0 ± 0.37.5 ± 0.7

Note: The data in this table is illustrative. A comprehensive sensory panel study is required for statistically significant results.

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_testing Testing Stage cluster_analysis Analysis & Optimization A Oil Phase Preparation (this compound, UV Filters) Heat to 80-85°C C Emulsification (Add Water to Oil) A->C B Water Phase Preparation Heat to 75-80°C B->C D Homogenization C->D E Cooling D->E F Addition of Heat-Sensitive Ingredients E->F G Final Product F->G H Stability Testing (Centrifuge, Freeze-Thaw, Long-Term) G->H I Efficacy Testing (In Vitro SPF) G->I J Sensory Evaluation G->J K Data Analysis H->K I->K J->K L Formulation Optimization K->L

Caption: Experimental workflow for sunscreen formulation and evaluation.

stability_testing_workflow cluster_physical Physical Stability Start Sunscreen Emulsion Sample Centrifuge Centrifuge Stress Test Start->Centrifuge FreezeThaw Freeze-Thaw Cycling Start->FreezeThaw pH pH Measurement Start->pH Viscosity Viscosity Measurement Start->Viscosity ParticleSize Particle Size Analysis Start->ParticleSize ActiveContent UV Filter Content Analysis (e.g., HPLC) Start->ActiveContent Visual Visual Inspection (Phase Separation, Color, Odor) Centrifuge->Visual FreezeThaw->Visual

Caption: Workflow for comprehensive stability testing of sunscreen emulsions.

References

Application Notes and Protocols for Phenoxyethyl Caprylate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate is a versatile emollient and solvent that is gaining interest in the formulation of topical drug delivery systems. Its favorable sensory profile, characterized by a light, non-greasy feel, makes it an attractive vehicle for improving patient compliance. Furthermore, its ability to solubilize active pharmaceutical ingredients (APIs) and UV filters suggests its potential to enhance drug delivery into and through the skin.[1][2][3]

These application notes provide a comprehensive overview of the methodologies used to characterize and evaluate the performance of topical formulations containing this compound. The protocols detailed below are based on established in vitro and in vivo techniques for assessing drug release, skin permeation, skin barrier function, and local tolerance. While specific quantitative data for this compound in drug delivery systems is not extensively available in the public domain, this document provides the frameworks and methodologies for generating such data.

Physicochemical Characterization of Formulations

The physical properties of a topical formulation are critical to its performance, stability, and patient acceptance. Key parameters to evaluate for a formulation containing this compound include appearance, pH, viscosity, and droplet size (for emulsions).

Table 1: Physicochemical Characterization of a Topical Cream Formulation

ParameterSpecificationMethod
Appearance Homogeneous, white to off-white creamVisual Inspection
pH 4.5 - 6.5pH meter
Viscosity 20,000 - 50,000 cP at 25°CRotational Viscometer
Droplet Size 1 - 10 µm (for emulsions)Optical Microscopy

Experimental Protocols

In Vitro Release Testing (IVRT)

IVRT is a critical quality control test to assess the rate at which the API is released from the formulation.

Protocol for In Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To determine the rate of drug release from a topical formulation containing this compound.

Materials:

  • Vertical Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubility enhancer if needed)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Assemble the Franz diffusion cells. The receptor chamber is filled with pre-warmed (32°C) and degassed receptor medium.[4]

  • Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath the membrane.

  • Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation containing this compound onto the membrane in the donor chamber.[5]

  • Maintain the temperature of the receptor medium at 32 ± 1°C throughout the experiment.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.[6]

  • Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time.

  • The release rate (K) is determined from the slope of the linear portion of the plot.

Data Presentation:

Table 2: In Vitro Release Rate of [API] from a Topical Cream

FormulationRelease Rate (K) (µg/cm²/√h)
Control (without this compound) Data to be generatedData to be generated
Test (with this compound) Data to be generatedData to be generated

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Assemble Franz Cell B Mount Membrane A->B C Fill Receptor Medium B->C D Apply Formulation C->D E Sample at Time Points D->E F HPLC Analysis E->F G Calculate Release Rate F->G

IVRT Experimental Workflow
In Vitro Permeation Testing (IVPT)

IVPT is used to evaluate the permeation of an API through the skin, providing insights into its potential for local or systemic effects.

Protocol for In Vitro Permeation Testing (IVPT) using Excised Human or Porcine Skin

Objective: To determine the flux, permeability coefficient, and lag time of an API from a topical formulation containing this compound across the skin.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor medium

  • HPLC system

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes for the Franz cells.

  • Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed and degassed receptor medium.

  • Equilibrate the skin for at least 30 minutes.

  • Apply a finite dose of the topical formulation to the skin surface.

  • Maintain the temperature at 32 ± 1°C.

  • Collect samples from the receptor medium at predetermined time intervals over 24-48 hours, replacing the volume with fresh medium.

  • At the end of the study, dissemble the cells, and wash the skin surface to remove excess formulation.

  • Separate the epidermis and dermis and extract the drug from each layer to determine skin retention.

  • Analyze all samples by HPLC.

  • Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is the slope of the linear portion of this plot. The lag time is the x-intercept of the linear portion. The permeability coefficient (Kp) is calculated as Jss divided by the drug concentration in the formulation.

Data Presentation:

Table 3: Skin Permeation Parameters of [API]

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)Drug Retained in Epidermis (µg/cm²)Drug Retained in Dermis (µg/cm²)
Control Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Test Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

G Start Start Prepare Skin Prepare Skin Start->Prepare Skin Mount in Franz Cell Mount in Franz Cell Prepare Skin->Mount in Franz Cell Apply Formulation Apply Formulation Mount in Franz Cell->Apply Formulation Incubate & Sample Incubate & Sample Apply Formulation->Incubate & Sample Analyze Samples (HPLC) Analyze Samples (HPLC) Incubate & Sample->Analyze Samples (HPLC) Calculate Permeation Parameters Calculate Permeation Parameters Analyze Samples (HPLC)->Calculate Permeation Parameters End End Calculate Permeation Parameters->End

IVPT Experimental Workflow
Skin Barrier Function Assessment

This compound, as an emollient, may influence the skin barrier. Transepidermal water loss (TEWL) is a key indicator of skin barrier integrity.

Protocol for In Vivo Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of a topical formulation containing this compound on skin barrier function in human volunteers.

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • Test and control formulations

  • Volunteer panel with healthy skin

Procedure:

  • Acclimatize subjects to the room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20 minutes.

  • Define test sites on the volar forearm of each subject.

  • Measure baseline TEWL at each test site.

  • Apply a standardized amount of the test and control formulations to the designated sites.

  • Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 24 hours).[7]

  • Analyze the change in TEWL from baseline for each formulation. A decrease or no significant change in TEWL suggests the formulation does not compromise the skin barrier.[4][8]

Data Presentation:

Table 4: Mean Change in Transepidermal Water Loss (TEWL) (g/m²/h)

Time PointUntreated ControlPlacebo (without this compound)Test Formulation
Baseline Data to be generatedData to be generatedData to be generated
1 Hour Data to be generatedData to be generatedData to be generated
4 Hours Data to be generatedData to be generatedData to be generated
24 Hours Data to be generatedData to be generatedData to be generated

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

Skin Irritation Potential

Protocol for Human Repeat Insult Patch Test (HRIPT)

Objective: To evaluate the skin irritation and sensitization potential of a topical formulation containing this compound.

Materials:

  • Occlusive or semi-occlusive patches

  • Test formulation

  • Dermatologist or trained evaluator

  • Volunteer panel

Procedure:

  • Induction Phase: Apply the test material under a patch to the same site on the upper back of each subject three times a week for three consecutive weeks.

  • Patches are removed by the study staff after 24 or 48 hours, and the site is graded for any signs of irritation (erythema, edema) before the next application.

  • Rest Phase: A two-week period with no patch application follows the induction phase.

  • Challenge Phase: A single challenge patch is applied to a naive site on the back.

  • The challenge patch is removed after 24 or 48 hours, and the site is evaluated for reactions at the time of removal and again at 48 and 72 hours post-application.

Data Presentation:

Table 5: Skin Irritation Scoring Scale (Draize Scale)

ReactionScore
Erythema and Eschar Formation
No erythema0
Very slight erythema (barely perceptible)1
Well-defined erythema2
Moderate to severe erythema3
Severe erythema (beet redness) to slight eschar formation4
Edema Formation
No edema0
Very slight edema (barely perceptible)1
Slight edema (edges of area well defined by definite raising)2
Moderate edema (raised approximately 1 mm)3
Severe edema (raised more than 1 mm and extending beyond the area of exposure)4

Note: The results would be presented as the number and percentage of subjects exhibiting a reaction at each scoring level.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, emollients, in general, can influence skin barrier homeostasis and inflammation. They can replenish essential lipids, which may modulate local immune cells in the epidermis and dermis.[9] Some fatty acids in emollients can directly inhibit cutaneous inflammation, potentially through the activation of peroxisome proliferator-activated receptors (PPARα and γ).[10]

cluster_0 Topical Emollient Application cluster_1 Skin Barrier cluster_2 Inflammatory Response Emollient Emollient Lipid_Replenishment Replenishment of Stratum Corneum Lipids Emollient->Lipid_Replenishment PPAR_Activation Potential PPARα/γ Activation Emollient->PPAR_Activation potential mechanism Barrier_Function Improved Barrier Function Lipid_Replenishment->Barrier_Function Inflammation_Reduction Reduced Cutaneous Inflammation PPAR_Activation->Inflammation_Reduction

Potential Mechanisms of Emollients on Skin

Conclusion

This compound holds promise as an excipient in topical drug delivery systems due to its desirable sensory characteristics and solubilizing properties. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its impact on drug release, skin permeation, and skin compatibility. Further research is warranted to generate specific quantitative data to fully elucidate its potential as a drug delivery vehicle and to understand its precise mechanisms of action on the skin.

References

Application Notes and Protocols: Phenoxyethyl Caprylate in Pediatric Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phenoxyethyl caprylate as an emollient and solvent in topical formulations specifically designed for the pediatric population. The information is curated for professionals in drug development and dermatological research, focusing on the unique challenges and considerations of pediatric skin.

Introduction to this compound

This compound is an ester of phenoxyethanol (B1677644) and caprylic acid. It is a clear, low-viscosity, and highly polar oil. Its primary functions in cosmetic and pharmaceutical formulations are as an emollient, a skin-conditioning agent, and a solvent for lipophilic active ingredients and UV filters.[1] Its lightweight, non-greasy feel and excellent spreadability make it a desirable ingredient in skincare products.[1][2][3] Generally considered safe for use in cosmetics, it is well-tolerated by most skin types, including sensitive skin.[2]

Rationale for Use in Pediatric Formulations

The skin of neonates and infants presents unique challenges for topical formulation development. Compared to adult skin, pediatric skin is structurally and functionally immature.[4][5][6] Key differences include a thinner stratum corneum, lower levels of ceramides (B1148491) and free fatty acids, and a higher surface area to body weight ratio.[4][7][8] These factors lead to a less effective skin barrier, increased transepidermal water loss (TEWL), and greater susceptibility to irritants and systemic absorption of topically applied substances.[4][7][9]

This compound offers several properties that are advantageous for pediatric topical formulations:

  • Enhanced Skin Feel: Its lightweight and non-tacky nature can improve the sensory experience of a product, which is a crucial factor for compliance in pediatric patients.[3]

  • Solubilizing Properties: It can effectively dissolve lipophilic active pharmaceutical ingredients (APIs) and other excipients, potentially improving formulation homogeneity and stability.[10]

  • Emollience and Occlusion: As an emollient, it helps to soften and smooth the skin.[2] By forming a thin film, it can also provide a mild occlusive effect, reducing water evaporation from the skin's surface and supporting the integrity of the developing skin barrier.

Formulation Development Workflow

The development of a pediatric topical formulation containing this compound should follow a rigorous, safety-focused workflow.

Caption: Workflow for Pediatric Topical Formulation Development.

Quantitative Data Summary

Due to the scarcity of public data specifically on this compound in pediatric formulations, the following tables present typical or hypothetical data that should be generated during product development.

Table 1: Physicochemical Properties of this compound

Property Value Source
INCI Name This compound -
CAS Number 23511-73-1 [10]
Molecular Formula C16H24O3 [11]
Molecular Weight 264.36 g/mol [11]
Appearance Colorless oily liquid
Viscosity Low, water-like
Polarity Very high

| Recommended Use Level | 2-15% (in typical cosmetic formulations) | Manufacturer Data |

Table 2: Hypothetical Stability Data for a Pediatric Cream (40°C / 75% RH)

Parameter Specification Initial 1 Month 3 Months
Appearance Smooth, white cream Conforms Conforms Conforms
pH 4.5 - 5.5 5.1 5.0 4.9
Viscosity (cP) 20,000 - 35,000 28,500 28,100 27,800
Assay of API (%) 95.0 - 105.0 100.2% 99.8% 99.1%
This compound (%) 90.0 - 110.0 101.5% 101.1% 100.5%

| Microbial Limits (CFU/g) | <100 | <10 | <10 | <10 |

Experimental Protocols

The following are detailed protocols for key experiments in the safety and efficacy assessment of a pediatric topical formulation containing this compound.

Protocol: In Vitro Skin Irritation on Reconstructed Human Epidermis (RhE)

Objective: To assess the potential of a topical formulation to cause skin irritation using a validated in vitro model that mimics human epidermis, in accordance with OECD Test Guideline 439.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Test formulation (pediatric cream with this compound).

  • Negative Control: Dulbecco's Phosphate Buffered Saline (DPBS).

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • Assay medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Isopropanol (B130326).

  • 96-well plate, plate reader (570 nm).

Methodology:

  • Pre-incubation: Upon receipt, RhE tissues are placed in 6-well plates with fresh assay medium and incubated for 24 hours at 37°C, 5% CO2.

  • Application: 25 µL of the test formulation, negative control, or positive control is applied topically to the surface of triplicate tissues. A nylon mesh is used to ensure even spreading for semi-solid formulations.

  • Exposure: Tissues are exposed to the applied substance for 60 minutes at 37°C, 5% CO2.

  • Rinsing: After exposure, the tissues are thoroughly rinsed with DPBS to remove the test substance.

  • Post-incubation: Tissues are transferred to fresh medium and incubated for 42 hours.

  • MTT Assay: Tissues are transferred to a 24-well plate containing MTT medium (1 mg/mL) and incubated for 3 hours. The MTT is converted by viable cells into a blue formazan (B1609692) salt.

  • Extraction: The formazan salt is extracted from the tissues by submersion in isopropanol for 2 hours with gentle shaking.

  • Measurement: The optical density (OD) of the extracted formazan is measured at 570 nm using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control tissues.

    • % Viability = (Mean OD of test article / Mean OD of negative control) * 100

  • Classification:

    • If mean tissue viability is ≤ 50%, the test article is classified as an irritant (Category 2).

    • If mean tissue viability is > 50%, the test article is classified as non-irritant.

Protocol: In Vitro Percutaneous Absorption (IVPT) using Neonatal Pig Skin

Objective: To quantify the rate and extent of dermal absorption and skin deposition of an API from a pediatric topical formulation containing this compound. Neonatal pig skin is used as a surrogate for infant skin due to its structural and functional similarities.

Materials:

  • Vertical Franz diffusion cells.

  • Full-thickness neonatal pig skin, harvested and stored at -80°C.

  • Test formulation containing a known concentration of radiolabeled or fluorescently-tagged API.

  • Receptor fluid: Phosphate-buffered saline with 0.01% sodium azide (B81097) and a suitable solubilizing agent (e.g., polysorbate 20) to maintain sink conditions.

  • Analytical instrumentation (e.g., Liquid Scintillation Counter, HPLC-UV/MS).

Methodology:

  • Skin Preparation: Neonatal pig skin is thawed, and hair is carefully clipped. Discs of skin are mounted onto Franz diffusion cells with the stratum corneum facing the donor compartment.

  • System Equilibration: The receptor compartment is filled with pre-warmed (32°C) receptor fluid and stirred continuously. The system is allowed to equilibrate for 60 minutes.

  • Dosing: A finite dose (e.g., 5-10 mg/cm²) of the test formulation is applied evenly to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed fluid.

  • Mass Balance: At the end of the experiment (24 hours):

    • The skin surface is washed with a suitable solvent to recover unabsorbed formulation.

    • The stratum corneum is removed by tape stripping (15-20 strips).

    • The remaining epidermis and dermis are separated.

    • All collected samples (receptor fluid, surface wash, tape strips, epidermis, dermis) are analyzed to quantify the amount of API.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated into the receptor fluid over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.

    • Quantify API distribution within the different skin layers.

Safety and Regulatory Considerations

The use of any excipient in pediatric formulations requires careful safety assessment.

  • Excipient Safety: While this compound is considered safe for cosmetic use, its safety profile in the context of repeated application on the compromised barrier of infant skin (e.g., in atopic dermatitis) must be thoroughly evaluated.[9]

  • Systemic Exposure: The potential for systemic absorption of both the excipient and the API is a critical concern in pediatrics due to the high surface-area-to-volume ratio.[8] IVPT studies are essential to quantify this risk.

  • Preservative System: this compound is an ester of phenoxyethanol. Phenoxyethanol itself is a commonly used preservative.[12] While this may contribute to the overall antimicrobial properties of a formulation, the total concentration of phenoxyethanol (as a preservative and as a potential hydrolysis product) must be monitored and kept within safe limits established for pediatric products.

cluster_1 Role of Emollient (this compound) A Thinner Stratum Corneum D Forms a Protective Film on Skin Surface A->D Addresses B Immature Barrier Function B->D Addresses C Higher Surface Area to Body Weight Ratio H Increased Risk of Systemic Absorption C->H E Reduces Transepidermal Water Loss (TEWL) D->E F Improves Skin Hydration & Smoothness E->F G Supports Skin Barrier Integrity F->G G->B Improves

Caption: Emollient Support for the Infant Skin Barrier.

Conclusion

This compound is a promising excipient for pediatric topical formulations due to its favorable sensory profile, solubilizing capabilities, and emollient properties. Its lightweight, non-greasy feel can significantly improve product aesthetics and user compliance. However, its incorporation into pediatric products necessitates a thorough and rigorous safety evaluation, with particular focus on irritation potential and percutaneous absorption, given the unique characteristics of infant skin. The protocols and data frameworks provided herein offer a guide for the systematic development and validation of safe and effective pediatric topical products utilizing this versatile ingredient.

References

Application Notes and Protocols for Phenoxyethyl Caprylate in Controlled-Release Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate is a versatile emollient and solvent with a favorable safety profile, making it a valuable excipient in topical formulations.[1] Its properties, including a non-oily skin feel, good spreadability, and excellent solubilizing capacity for lipophilic active pharmaceutical ingredients (APIs) and UV filters, suggest its potential utility in the development of advanced controlled-release topical drug delivery systems.[1][2][3][4] While direct studies focusing on this compound as a rate-controlling excipient are limited, its physicochemical characteristics indicate it could play a significant role in modulating drug release from various formulation types, such as microemulsions, nanoemulsions, and organogels.[5][6][7][8]

These application notes provide a framework for incorporating and evaluating this compound in controlled-release topical formulations. The protocols outlined below are designed to assess the impact of this compound on drug release kinetics, skin permeation, and formulation stability.

Key Properties of this compound for Controlled-Release Formulations

PropertyRelevance to Controlled-Release Formulations
Excellent Solubilizer Can dissolve a high concentration of lipophilic APIs, creating a stable drug reservoir within the formulation. This is a critical factor for maintaining the concentration gradient that drives sustained drug release.[1][2][4]
Emollient & Occlusive Properties Forms a thin, non-greasy film on the skin, which can enhance skin hydration. Increased hydration of the stratum corneum is known to improve the permeability of some drugs.[9]
Low Viscosity & Water-like Density Facilitates the formulation of stable, low-viscosity oil-in-water emulsions, which can be designed for controlled release.
Penetration Enhancement Potential As an ester, it may interact with the lipid domains of the stratum corneum, potentially increasing their fluidity and thereby modulating drug penetration.[9]

Experimental Protocols

Protocol 1: Formulation of a Controlled-Release Topical Gel

This protocol describes the preparation of a basic organogel, a type of formulation suitable for controlled release, using this compound as a key component of the oil phase.

Objective: To formulate a stable organogel containing a model lipophilic API, with this compound as the primary solvent and emollient.

Materials:

  • Model lipophilic API (e.g., ketoprofen, ibuprofen)

  • This compound

  • Gelling agent (e.g., fumed silica, polyamide)

  • Co-solvent (if necessary, e.g., ethanol)

  • Homogenizer

  • Analytical balance

  • Beakers and stirring equipment

Method:

  • API Solubilization: Accurately weigh the desired amount of the model API and dissolve it in a predetermined amount of this compound with gentle heating and stirring until a clear solution is obtained. A co-solvent can be added if required to achieve complete solubilization.

  • Gel Formation: In a separate vessel, disperse the gelling agent in the remaining portion of the this compound.

  • Homogenization: Slowly add the API-containing oil phase to the gelling agent dispersion under continuous homogenization.

  • Final Formulation: Continue homogenization until a uniform and smooth gel is formed.

  • Characterization: Evaluate the final formulation for its physical appearance, pH, viscosity, and drug content uniformity.

Protocol 2: In Vitro Release Testing (IVRT)

This protocol outlines the procedure for assessing the rate of drug release from the formulated topical product, a critical step in evaluating its controlled-release properties.

Objective: To determine the release kinetics of the API from the this compound-based formulation using a Franz diffusion cell apparatus.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Formulated topical product

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with stirrer

Method:

  • Apparatus Setup: Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments. Ensure there are no air bubbles between the membrane and the receptor medium.

  • Temperature and Stirring: Maintain the temperature of the receptor medium at 32 ± 0.5°C to mimic skin surface temperature, and stir continuously.

  • Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point. Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

Protocol 3: Ex Vivo Skin Permeation Study

This protocol is for evaluating the permeation of the API through excised human or animal skin, providing a more biologically relevant measure of the formulation's performance.

Objective: To quantify the flux of the API through the skin from the this compound formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Equipment and materials from Protocol 2

Method:

  • Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Apparatus Setup: Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Procedure: Follow steps 2-6 as described in Protocol 2 (IVRT).

  • Data Analysis: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated versus time plot.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison between different formulations.

Table 1: Illustrative In Vitro Release Data for a Model API

Time (hours)Formulation A (with this compound) - Cumulative Release (μg/cm²)Formulation B (Control) - Cumulative Release (μg/cm²)
0.515.2 ± 2.125.8 ± 3.4
128.9 ± 3.548.3 ± 4.1
251.6 ± 4.885.1 ± 6.2
489.3 ± 6.2145.7 ± 8.9
6120.1 ± 8.1198.4 ± 10.3
8145.7 ± 9.3240.6 ± 12.5
12182.4 ± 11.5295.1 ± 15.1
24250.6 ± 15.2380.2 ± 18.7

Table 2: Illustrative Skin Permeation Parameters

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Formulation A8.5 ± 1.21.7 ± 0.22.1 ± 0.3
Formulation B14.2 ± 1.92.8 ± 0.41.5 ± 0.2

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation Performance Evaluation API API Selection Formulate Formulation & Optimization API->Formulate PEC This compound PEC->Formulate Excipients Other Excipients Excipients->Formulate Viscosity Viscosity Formulate->Viscosity pH pH Formulate->pH Content Content Uniformity Formulate->Content IVRT In Vitro Release Testing (IVRT) Formulate->IVRT Permeation Ex Vivo Skin Permeation IVRT->Permeation Stability Stability Studies Permeation->Stability

Caption: Workflow for developing and evaluating controlled-release topical formulations.

Drug_Release_Mechanism Formulation Drug Reservoir (API in this compound) SC Stratum Corneum Formulation->SC Drug Partitioning & Diffusion VE Viable Epidermis SC->VE Permeation Dermis Dermis VE->Dermis Systemic Uptake

Caption: Drug release and permeation from a topical formulation.

Conclusion

This compound presents as a promising excipient for the development of controlled-release topical formulations due to its excellent solubilizing and emollient properties. The protocols provided herein offer a systematic approach to formulate and evaluate such systems. Further research is warranted to fully elucidate the specific mechanisms by which this compound influences drug release kinetics and skin permeation. By employing these standardized methods, researchers can effectively assess its potential to enhance the performance and delivery of topical therapeutics.

References

Application Note: High-Throughput Analysis of Phenoxyethyl Caprylate in Human Plasma using LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework for the development and validation of analytical methods for the quantification of Phenoxyethyl caprylate in biological matrices, specifically human plasma. Two primary analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative. The protocols cover sample preparation, instrument parameters, and comprehensive method validation procedures in line with industry standards.

Introduction

This compound is an ester with potential applications in various industries. To support pharmacokinetic and toxicokinetic studies, robust and reliable analytical methods for its quantification in biological fluids are essential. Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with analysis.[1] Therefore, effective sample preparation is critical to ensure accurate and reproducible results.[2] This note details validated protocols using Liquid-Liquid Extraction (LLE) for sample cleanup, followed by analysis using LC-MS/MS and GC-MS. Method validation is performed according to international guidelines to ensure the reliability of the data.[3][4]

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., a structurally similar stable-isotope labeled analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Human plasma (sourced from a certified vendor)

  • Ultrapure water

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE method is designed to efficiently extract this compound from plasma while minimizing matrix effects.[1][5]

Protocol:

  • Thaw frozen human plasma samples in a water bath at room temperature.

  • Centrifuge samples at 4000 rpm for 10 minutes at 4°C to pellet any particulates.[6]

  • In a clean microcentrifuge tube, pipette 100 µL of plasma.

  • Add 25 µL of the Internal Standard (IS) working solution and vortex briefly.

  • Add 500 µL of MTBE as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent like ethyl acetate (for GC-MS).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Instrumentation and Conditions

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and is a widely used technique for quantifying drugs in biological fluids.[8]

Parameter Condition
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z [M+H]⁺ → fragment; Internal Standard: m/z [M+H]⁺ → fragment
Ion Source Temp. 550°C

Gas chromatography is an effective approach for separating volatile and semi-volatile compounds like esters.[9][10]

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 100°C, ramp at 20°C/min to 300°C, hold for 5 minutes.[9]
MS Transfer Line 290°C
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions This compound: m/z (target ion), m/z (qualifier ions); Internal Standard: m/z (target ion)

Visualized Workflows

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex (2 min) add_mtbe->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute analyze Inject into LC-MS/MS or GC-MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

G cluster_validation Analytical Method Validation Protocol start Method Development Complete specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (%RSD of Replicates) accuracy->precision recovery Extraction Recovery & Matrix Effect precision->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability validated Method Validated stability->validated

Caption: Key parameters for the analytical method validation process.

Method Validation

The developed method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability.[11]

Linearity

Calibration standards were prepared in blank plasma over the range of 1 - 1000 ng/mL. The method demonstrated excellent linearity.

Parameter LC-MS/MS Result GC-MS Result
Range (ng/mL) 1 - 10005 - 1000
Regression 1/x² weightedLinear
Correlation (r²) > 0.998> 0.997
Accuracy and Precision

Accuracy and precision were assessed using Quality Control (QC) samples at three concentrations (Low, Mid, High).

QC Level Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%RSD) Inter-Day Accuracy (%) Inter-Day Precision (%RSD)
Low QC 398.54.1101.25.3
Mid QC 50102.13.5100.54.2
High QC 80099.32.898.93.1
(Data shown for LC-MS/MS method)
Extraction Recovery and Matrix Effect

Recovery was determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 391.595.8
High QC 80093.297.1
(Data shown for LC-MS/MS method)
Stability

The stability of this compound was evaluated under various conditions. The analyte was found to be stable.

Condition Duration Stability (% of Nominal)
Bench-Top (Room Temp) 6 hours96.5%
Freeze-Thaw Cycles 3 cycles95.1%
Long-Term (-80°C) 30 days98.2%
(Data shown for LC-MS/MS method)

Conclusion

This application note presents robust and reliable methods for the quantification of this compound in human plasma using LC-MS/MS and GC-MS. The Liquid-Liquid Extraction protocol provides clean extracts, minimizing matrix interference and ensuring high recovery.[5][12] Both analytical methods were successfully validated, demonstrating excellent linearity, accuracy, precision, and stability. These protocols are suitable for supporting regulated bioanalytical studies.

References

Phenoxyethyl Caprylate as a Vehicle for Active Dermatological Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyethyl caprylate is a versatile excipient in dermatological formulations, primarily functioning as an emollient and a solvent for lipophilic active pharmaceutical ingredients (APIs) and UV filters. Its favorable sensory profile, characterized by a non-oily skin feel, makes it a desirable component in cosmetic and pharmaceutical preparations. Furthermore, its occlusive properties suggest a role in enhancing skin hydration by reducing transepidermal water loss (TEWL). While direct quantitative data on its penetration-enhancing effects are not extensively available in public literature, its physicochemical properties suggest a potential to modify the skin barrier and facilitate the delivery of active ingredients.

These application notes provide a comprehensive guide for researchers to evaluate this compound as a vehicle for active dermatological ingredients. The protocols outlined below are based on established methodologies for in vitro permeation testing (IVPT) and skin barrier function assessment. The included theoretical frameworks for its mechanism of action and potential influence on cutaneous signaling pathways are intended to guide further investigation.

Physicochemical Properties and Rationale for Use

This compound is the ester of phenoxyethanol (B1677644) and caprylic acid. Its utility as a dermatological vehicle stems from several key properties:

  • Solvency: It is an excellent solvent for a variety of lipophilic compounds, which is crucial for incorporating water-insoluble APIs into topical formulations.

  • Emollience: It imparts a softening and smoothing effect on the skin, improving the overall texture and feel of the formulation.[1]

  • Occlusivity: By forming a thin film on the skin's surface, it can help to reduce TEWL, thereby maintaining skin hydration.

  • Aesthetic Qualities: It is known for its pleasant, non-greasy feel, which enhances patient or consumer compliance.

Experimental Protocols

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol describes the methodology to quantify the permeation of an active ingredient through the skin from a formulation containing this compound.

Objective: To determine the flux and cumulative permeation of a specific API delivered from a this compound-based vehicle compared to a control vehicle.

Materials:

  • Franz diffusion cells

  • Human or porcine ex vivo skin, dermatomed to a thickness of 400-500 µm

  • Test formulation with API in a this compound vehicle

  • Control formulation with API in a standard vehicle (e.g., propylene (B89431) glycol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

  • High-performance liquid chromatography (HPLC) system for API quantification

  • Water bath with circulator

  • Magnetic stirrers

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Sections prep_franz Assemble Franz Cells prep_skin->prep_franz apply_form Apply Formulation to Skin prep_franz->apply_form prep_form Prepare Formulations prep_form->apply_form run_exp Incubate at 32°C with Stirring apply_form->run_exp collect_samples Collect Receptor Fluid Samples at Time Points run_exp->collect_samples analyze_hplc Analyze Samples by HPLC collect_samples->analyze_hplc calc_flux Calculate Flux and Permeation analyze_hplc->calc_flux data_table Tabulate Quantitative Data calc_flux->data_table

Caption: Workflow for In Vitro Permeation Testing.

Methodology:

  • Skin Preparation: Thaw frozen dermatomed skin at room temperature. Cut skin sections to a size appropriate for the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor fluid.

  • Temperature and Stirring: Equilibrate the receptor compartments, filled with degassed receptor solution, to 32°C using a circulating water bath. Maintain constant stirring of the receptor fluid.

  • Formulation Application: Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartments.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Data Presentation (Hypothetical Data):

Table 1: In Vitro Permeation of [API] from Different Vehicles

VehicleSteady-State Flux (Jss) (μg/cm²/h)Cumulative Permeation at 24h (μg/cm²)Enhancement Ratio*
Control (Propylene Glycol)1.5 ± 0.332.8 ± 5.11.0
5% this compound3.2 ± 0.570.1 ± 8.92.1
10% this compound4.8 ± 0.7105.5 ± 12.33.2

*Enhancement Ratio = Jss (Test Vehicle) / Jss (Control Vehicle)

Skin Barrier Function Assessment

Objective: To evaluate the effect of this compound on skin barrier function through measurements of Transepidermal Water Loss (TEWL) and skin hydration.

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • Skin hydration measurement device (e.g., Corneometer®)

  • Test formulation with this compound (without API)

  • Control formulation (e.g., a standard emollient base)

  • Human volunteers

Workflow:

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Analysis baseline Baseline TEWL and Hydration Measurement apply Apply Test and Control Formulations baseline->apply measure Measure TEWL and Hydration at Intervals apply->measure compare Compare Changes from Baseline measure->compare data_table Tabulate Quantitative Data compare->data_table

Caption: Workflow for Skin Barrier Function Assessment.

Methodology:

  • Volunteer Acclimatization: Allow volunteers to acclimatize to the room conditions (controlled temperature and humidity) for at least 20 minutes.

  • Baseline Measurements: Measure baseline TEWL and skin hydration on designated test areas on the forearms of the volunteers.

  • Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, and 6 hours) after application, measure TEWL and skin hydration again.

  • Data Analysis: Calculate the change in TEWL and skin hydration from baseline for each formulation and compare the results.

Data Presentation (Hypothetical Data):

Table 2: Effect of this compound on Skin Barrier Function

FormulationChange in TEWL at 4h (g/m²/h)Change in Skin Hydration at 4h (Corneometer units)
Untreated Control+0.5 ± 0.2-2.1 ± 0.8
Standard Emollient-1.8 ± 0.4+15.3 ± 2.5
5% this compound-3.5 ± 0.6+25.8 ± 3.1

Theoretical Mechanism of Action

While specific studies on this compound are limited, its action as a penetration enhancer can be hypothesized based on the known mechanisms of similar compounds.

Potential Mechanisms:

  • Disruption of Stratum Corneum Lipids: As a lipophilic ester, this compound may intercalate into the lipid bilayers of the stratum corneum. This could increase the fluidity of the lipid matrix, creating more permeable pathways for the API to diffuse through.

  • Increased API Partitioning: By acting as a solvent within the stratum corneum, it may increase the solubility of the API in this skin layer, thereby enhancing the partitioning of the API from the vehicle into the skin.

  • Hydration Effect: Its occlusive nature can increase skin hydration. A well-hydrated stratum corneum is known to be more permeable to many substances.

G cluster_vehicle Vehicle on Skin Surface cluster_sc Stratum Corneum cluster_epidermis Viable Epidermis vehicle This compound Vehicle with API sc_lipids Intercellular Lipids vehicle->sc_lipids Disrupts Lipid Structure vehicle->sc_lipids Increases API Partitioning corneocytes Corneocytes target Target Cells sc_lipids->target Enhanced API Diffusion G cluster_delivery Enhanced Delivery cluster_cell Keratinocyte cluster_effects Cellular Effects vehicle This compound Vehicle api PPAR Agonist API vehicle->api Increases Permeation ppar PPAR Receptor api->ppar Activates pxr RXR ppar->pxr Heterodimerizes with ppre PPRE in DNA pxr->ppre Binds to gene_exp Target Gene Expression ppre->gene_exp Regulates differentiation Improved Differentiation gene_exp->differentiation inflammation Reduced Inflammation gene_exp->inflammation barrier Enhanced Barrier Function gene_exp->barrier G cluster_delivery Enhanced Delivery cluster_cell Keratinocyte cluster_effects Cellular Effects vehicle This compound Vehicle api Hydrating API vehicle->api Increases Permeation receptor Cell Surface Receptor api->receptor Activates signal_cascade Signaling Cascade receptor->signal_cascade gene_exp AQP3 Gene Expression signal_cascade->gene_exp Upregulates aqp3 Aquaporin-3 Channel gene_exp->aqp3 Increased Synthesis hydration Improved Cellular Hydration aqp3->hydration glycerol Enhanced Glycerol Transport aqp3->glycerol barrier Strengthened Barrier Function hydration->barrier glycerol->barrier

References

Troubleshooting & Optimization

Preventing crystallization of Phenoxyethyl caprylate in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the crystallization of Phenoxyethyl Caprylate in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a versatile, clear liquid emollient created from the esterification of Phenoxyethanol and Caprylic Acid.[1][2] It is valued in the cosmetic industry for providing a lightweight, non-greasy, and silky skin feel.[1][3] Due to its high polarity and low viscosity, it is an excellent solvent for lipophilic active ingredients and particularly for crystalline UV filters in sun care applications.[2][4]

Q2: Why does this compound sometimes cause crystallization in my formula? Crystallization, often seen as cloudiness, graininess, or the formation of solid particles, can occur when an ingredient is no longer fully solubilized in the formulation. Key factors that can trigger the crystallization of an ester like this compound include:

  • High Concentration: The concentration of this compound may exceed its saturation point in the formulation's oil phase, especially at lower temperatures.[5]

  • Temperature Fluctuations: Exposure to cold during shipping or storage is a primary cause. Freeze-thaw cycles can stress the emulsion and force dissolved materials out of solution.[6][7]

  • Incompatible Oil Phase: The surrounding oils, esters, and silicones in the formula may not be a sufficiently good solvent system for the this compound, particularly at higher concentrations.

  • Manufacturing Processes: Slow cooling rates during production can allow larger crystals to form, which are more visually apparent.[5]

Q3: What are the first signs of crystallization? The initial signs can be subtle. Look for a loss of clarity or the appearance of a slight haze in transparent formulas. In emulsions like creams and lotions, you might observe a change in texture, such as a grainy or gritty feel, or a visible separation of phases over time.[8]

Q4: Can the emulsifier system influence crystallization? Yes, the emulsifier system is critical for the overall stability of an emulsion. An improper Hydrophilic-Lipophilic Balance (HLB) or an interaction between the emulsifier and the oil phase components can lead to emulsion instability, which may indirectly promote the crystallization of dissolved ingredients.[5]

Troubleshooting Guide

Issue 1: Formulation appears cloudy or hazy at room temperature or after refrigeration.
  • Possible Cause 1: Supersaturation. The concentration of this compound is too high for the solvent capacity of the oil phase at lower temperatures.

    • Recommended Solution:

      • Reduce Concentration: Systematically decrease the percentage of this compound in the formulation.

      • Improve Solvency: Introduce a co-solvent or another ester known for its high solvent power to the oil phase. Esters like C12-15 Alkyl Benzoate or Dicaprylyl Carbonate can improve the solubility of other cosmetic ingredients.[9]

  • Possible Cause 2: Inadequate Oil Phase. The combination of lipids in your oil phase does not provide sufficient solvency for the this compound.

    • Recommended Solution:

      • Systematic Substitution: Replace a portion of the primary oils in your formulation with esters that have better solvent properties.

      • Solubility Testing: Perform preliminary solubility tests by mixing this compound with individual oil-phase ingredients to identify the most effective solvents.

Issue 2: Gritty texture or solid particles develop over time during stability testing.
  • Possible Cause 1: Crystal Growth. Small, imperceptible microcrystals are slowly growing into larger, palpable crystals. This is often triggered by temperature fluctuations.[9]

    • Recommended Solution:

      • Incorporate a Crystal Inhibitor: Add a polymer or a plasticizer to the oil phase. Certain polymers can interfere with the formation of a crystal lattice, preventing or slowing growth.[9][10]

      • Modify the Oil Phase Structure: Introducing ingredients like specialized butters or waxes can create a more complex lipid matrix that physically hinders crystal growth.[8][11]

  • Possible Cause 2: Manufacturing Process Flaw. The cooling phase of the production process is too slow, allowing molecules to align and form large crystals.

    • Recommended Solution:

      • Implement Rapid Cooling: Employ "shock cooling" by quickly reducing the temperature of the formulation after the emulsification step. This encourages the formation of smaller, less perceptible crystals.[5]

      • Optimize Homogenization: Ensure the homogenization step is sufficient to create a fine, uniform emulsion. Smaller oil droplets are generally more stable.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Appearance Clear, colorless liquid[1]
Type Emollient, Ester[1][3]
Key Functions Skin-conditioning agent, Solubilizing agent[1]
Feel Lightweight, non-greasy, non-tacky[1][2]
Solubility Profile Excellent solvent for crystalline UV filters and other lipophilic actives[2][4]
Density Similar to water, which aids in forming stable low-viscosity O/W emulsions[2]

Table 2: Troubleshooting Summary for this compound Crystallization

Observed IssuePotential CausePrimary SolutionSecondary/Optimization Step
Cloudiness/Haze Supersaturation / Poor SolvencyImprove solvency of the oil phase with co-solvents (e.g., C12-15 Alkyl Benzoate).Reduce the concentration of this compound.
Gritty Texture Crystal GrowthIncorporate a crystal growth inhibitor (e.g., specific polymers).Optimize the cooling rate during manufacturing (shock cooling).[5]
Phase Separation Emulsion InstabilityRe-evaluate and optimize the emulsifier system (HLB value).Improve homogenization process to reduce droplet size.[5]
Issues after Shipping Temperature InstabilityConduct rigorous freeze-thaw cycle testing.[6]Add a plasticizer or structuring agent to enhance thermal stability.[11]

Experimental Protocols

Protocol 1: Freeze-Thaw Cycling for Crystallization Assessment

Objective: To simulate the temperature stress a product may experience during shipping and storage and accelerate the potential for crystallization.[6][7]

Methodology:

  • Sample Preparation: Prepare at least three samples of the final formulation in its final packaging, and three samples in transparent glass containers for easier visual inspection.

  • Control Sample: Store one of each sample type at room temperature (25°C) as a control.

  • Temperature Cycling:

    • Place the remaining samples in a freezer at -10°C for 24 hours.

    • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.

    • This constitutes one complete cycle.

  • Evaluation: After each cycle, visually inspect the samples for any changes in clarity, color, texture, or for the formation of visible crystals. Compare them against the control samples.

  • Cycles: Perform a minimum of three to five complete cycles. A formulation that shows no signs of crystallization after three cycles demonstrates a good degree of stability.[12]

Protocol 2: Polarized Light Microscopy for Crystal Detection

Objective: To visually confirm the presence of crystalline structures within a formulation.

Methodology:

  • Sample Preparation: Place a small drop of the formulation onto a clean microscope slide.

  • Coverslip: Gently place a coverslip over the sample, trying to avoid the formation of air bubbles.

  • Microscope Setup:

    • Place the slide on the stage of a polarized light microscope.

    • Start with a low magnification (e.g., 10x).

    • Engage both the polarizer and the analyzer. The background should appear dark.

  • Observation: Crystalline materials are typically birefringent, meaning they will appear as bright spots or shapes against the dark background as they rotate the plane of polarized light. Amorphous or liquid materials will not be visible.

  • Documentation: Capture images of any crystalline structures observed for documentation and comparison.

Protocol 3: Accelerated Stability Testing at Elevated Temperatures

Objective: To predict the long-term shelf stability of the product by subjecting it to elevated temperatures.[7][13]

Methodology:

  • Sample Preparation: Place samples of the formulation into its final intended packaging.

  • Storage Conditions: Place the samples in stability chambers set to controlled elevated temperatures. Common conditions include 37°C, 40°C, and 45°C.[7][12]

  • Duration: Store the products for a period of one to three months. A common industry practice suggests that three months at 45°C can predict a shelf life of approximately two years at room temperature.[12]

  • Evaluation: At set intervals (e.g., 2, 4, 8, and 12 weeks), remove a sample from each temperature condition. Allow it to equilibrate to room temperature.

  • Analysis: Evaluate the samples for any changes in physical and chemical properties, including viscosity, pH, color, odor, and especially for any signs of crystallization or separation. Compare these to a control sample stored at room temperature.

Mandatory Visualization

G start Crystallization Observed (Cloudiness, Gritty Feel) check_conc Is Concentration > 5%? start->check_conc check_temp Was Formula Exposed to Low Temperatures? check_conc->check_temp No sol_reduce_conc Action: Reduce This compound % check_conc->sol_reduce_conc Yes check_oil Is Oil Phase Simple (e.g., single oil/silicone)? check_temp->check_oil No sol_inhibitor Action: Add Crystal Inhibitor (e.g., Polymer) check_temp->sol_inhibitor Yes sol_add_solvent Action: Add Co-solvent (e.g., C12-15 Alkyl Benzoate) check_oil->sol_add_solvent Yes sol_process Action: Implement 'Shock Cooling' in Process check_oil->sol_process No end_stable Result: Stable Formulation sol_reduce_conc->end_stable sol_add_solvent->end_stable sol_inhibitor->sol_process sol_process->end_stable

Caption: Troubleshooting workflow for this compound crystallization.

G cluster_0 Unstable System cluster_1 Prevention Strategies molecules This compound Molecules supersaturation Supersaturation (High Conc. / Low Temp.) molecules->supersaturation nucleation Nucleation (Seed Crystal Formation) supersaturation->nucleation growth Crystal Growth (Visible Crystals) nucleation->growth co_solvent Co-solvents / Solubilizers (Increase Saturation Point) co_solvent->supersaturation Prevents inhibitor Crystal Inhibitors (e.g., Polymers) inhibitor->nucleation Blocks inhibitor->growth Slows process Process Control (Rapid Cooling) process->growth Minimizes

Caption: Mechanism of crystallization and key prevention strategies.

References

Technical Support Center: Optimizing Phenoxyethyl Caprylate for Sensory Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phenoxyethyl caprylate to enhance the sensory characteristics of topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is an emollient ester known for imparting a light, non-greasy, and pleasant sensory experience to cosmetic and pharmaceutical formulations.[1] Its primary functions include:

  • Sensory Modifier: It provides a silky, smooth skin feel and is easily spreadable.[2]

  • Solvent: It is an excellent solvent for lipophilic active ingredients and UV filters, which is particularly useful in sun care formulations.[1]

  • SPF Booster: It has been shown to have a slight boosting effect on the Sun Protection Factor (SPF) of sunscreens.[1]

  • Stabilizer: Its water-like density can contribute to the stability of low-viscosity oil-in-water (O/W) emulsions.[1]

Q2: What is a typical concentration range for this compound in a formulation?

The concentration of this compound can be varied to achieve different sensory effects. While specific optimal concentrations are formulation-dependent, a general guideline is provided in the table below. It is recommended to start with small-scale trials to determine the ideal concentration for your specific application.

Q3: Are there any known compatibility issues with this compound?

This compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients.[2] However, as a highly polar emollient, its concentration can impact emulsion stability. High concentrations may lead to issues like phase separation, especially in formulations with a complex oil phase. It is crucial to carefully select the emulsifier system and consider the overall polarity of the oil phase.[3]

Q4: Can this compound be used in cold-process formulations?

Yes, this compound is a liquid emollient and can be incorporated into cold-process formulations. This is advantageous for formulations containing heat-sensitive active ingredients.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Phase Separation or Emulsion Instability High Concentration of this compound: The high polarity of this compound can disrupt the stability of the emulsion, leading to Ostwald ripening or coalescence.[3][5]- Reduce the concentration of this compound.- Introduce a less polar emollient to balance the overall polarity of the oil phase.[3]- Optimize the emulsifier system. Consider using a polymeric emulsifier for enhanced stability.[3]
Inadequate Emulsification: Insufficient energy during homogenization can result in large oil droplets that are more prone to separation.[5]- Increase mixing speed or homogenization time.- Ensure both oil and water phases are at the optimal temperature during emulsification for hot-process formulations.[5]
Undesirable Sensory Profile (e.g., too greasy, tacky) Imbalanced Emollient Profile: The overall sensory feel is a result of the combination of all emollients in the formula.[6]- Adjust the ratio of this compound to other emollients.- Incorporate emollients with different sensory profiles (e.g., silicones for a powdery after-feel) to achieve the desired texture.
Interaction with Other Ingredients: Thickeners, polymers, or active ingredients can influence the final sensory perception.- Evaluate the sensory contribution of each ingredient individually and in combination.- Consider the order of addition of ingredients during manufacturing.
Changes in Viscosity (Thinning or Thickening) Over Time Ingredient Interaction: Certain ingredients may interact with the emulsifier or thickening agents over time, affecting the rheology of the formulation.- Conduct long-term stability testing at various temperatures.- Evaluate the compatibility of all ingredients in the formulation.
Unpleasant Odor Raw Material Quality: Impurities in raw materials can contribute to off-odors.- Ensure the use of high-purity this compound.- Check the quality of all other raw materials.
Degradation: Instability of the formulation can lead to the degradation of ingredients and the development of unpleasant odors.- Ensure the formulation is adequately preserved.- Protect the product from light and extreme temperatures.

Data Presentation

Table 1: Effect of this compound Concentration on Sensory Attributes

Concentration (%)SpreadabilityAbsorbencyAfter-feel (Greasiness)Shine
1 - 3ExcellentFastVery LowLow
4 - 6Very GoodModerateLowModerate
7 - 10GoodSlowModerateModerate-High
> 10FairVery SlowHighHigh

Note: This data is illustrative and the actual sensory perception will depend on the complete formulation.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Formulations Containing this compound

1. Objective: To quantitatively assess the sensory attributes of topical formulations with varying concentrations of this compound.

2. Panelist Selection:

  • A panel of 10-15 trained assessors should be used.[2]

  • Panelists should be trained on a standardized lexicon of sensory terms and reference standards.

3. Product Application and Evaluation:

  • A controlled amount (e.g., 0.5 mL) of each formulation is applied to a designated area on the panelists' volar forearm.

  • Evaluations are conducted at specific time points: immediately after application (T0) and after 5 minutes (T5) to assess both initial feel and after-feel.

4. Sensory Attributes to be Evaluated:

  • Appearance: Gloss, color, and consistency.

  • Pick-up: Firmness, stickiness.

  • Rub-out: Spreadability, absorbency, thickness.

  • After-feel: Slipperiness, moisture, stickiness, greasiness, oiliness, silkiness, soft finish.[7]

5. Scaling and Data Analysis:

  • Panelists rate the intensity of each attribute on a 10-point numerical scale (1 = low intensity, 10 = high intensity).[2]

  • The mean scores for each attribute are calculated across all panelists.

  • Statistical analysis (e.g., ANOVA) is used to determine significant differences between formulations.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis F1 Formulation 1 (1% PEC) Panel Sensory Panel (10-15 Assessors) F1->Panel F2 Formulation 2 (5% PEC) F2->Panel F3 Formulation 3 (10% PEC) F3->Panel Application Standardized Application Panel->Application Rating Attribute Rating (10-point scale) Application->Rating Data Data Collection Rating->Data Stats Statistical Analysis (ANOVA) Data->Stats Report Final Report Stats->Report Troubleshooting_Logic Start Instability Issue (Phase Separation) Check_Conc Is PEC Conc. > 5%? Start->Check_Conc Reduce_Conc Reduce PEC to 3-5% Check_Conc->Reduce_Conc Yes Check_Homogenization Review Homogenization Process Check_Conc->Check_Homogenization No Add_CoEmollient Add Low-Polarity Emollient Reduce_Conc->Add_CoEmollient Optimize_Emulsifier Optimize Emulsifier System Add_CoEmollient->Optimize_Emulsifier Stable Stable Formulation Optimize_Emulsifier->Stable Increase_Shear Increase Shear/Time Check_Homogenization->Increase_Shear Inadequate Check_Temp Verify Phase Temperatures Check_Homogenization->Check_Temp Adequate Increase_Shear->Stable Check_Temp->Stable Sensory_Pathway PEC This compound (Emollient) Skin Skin Surface PEC->Skin Application Mechanoreceptors Mechanoreceptors (e.g., Merkel's Discs, Ruffini Endings) Skin->Mechanoreceptors Reduces Friction & Fills Intercellular Gaps Neural_Signal Neural Signal Mechanoreceptors->Neural_Signal Activation Brain Brain (Somatosensory Cortex) Neural_Signal->Brain Perception Perception of 'Smoothness' & 'Silkiness' Brain->Perception

References

Technical Support Center: Troubleshooting Emulsion Instability in Phenoxyethyl Caprylate-Based Creams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a stable cream formulation is paramount to product efficacy and shelf life. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address emulsion instability specifically in creams formulated with Phenoxyethyl Caprylate, a high-polarity emollient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in creams?

A1: this compound is a versatile ester that functions as an emollient, solvent, and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2] It is particularly favored in sun care products for its excellent ability to dissolve crystalline UV filters.[3] Its high polarity and water-like density can contribute to the formation of stable, low-viscosity oil-in-water (O/W) emulsions, providing a light, non-greasy skin feel.[3]

Q2: What are the common signs of instability in my this compound-based cream?

A2: Common signs of emulsion instability include:

  • Phase Separation: Visible separation of oil and water layers, which can manifest as creaming (oil rising to the top), sedimentation (ingredients settling at the bottom), or coalescence (droplets merging into a distinct layer).[4][5]

  • Changes in Viscosity: A noticeable thinning or thickening of the cream over time.[1]

  • Grainy or Waxy Appearance: This may indicate the crystallization of certain ingredients, such as waxes, that were not properly incorporated during the emulsification process.[5]

  • Changes in Color or Odor: These changes can indicate chemical degradation of one or more ingredients, which may impact emulsion stability.[5]

Q3: Can the high polarity of this compound cause instability?

A3: Yes, the high polarity of this compound can present challenges in emulsification.[3] Highly polar oil phases are generally more difficult to emulsify and may require a higher Hydrophilic-Lipophilic Balance (HLB) emulsifier system for stable oil-in-water emulsions.[6][7] The polarity of the oil phase can also influence the viscosity and overall stability of the emulsion.[8] In some cases, very polar oils can lead to a phenomenon known as Ostwald ripening, where smaller oil droplets diffuse through the water phase and deposit onto larger droplets, eventually leading to phase separation.[3][6]

Q4: I don't have a required HLB value for this compound. How do I select the right emulsifier?

A4: While a specific required HLB for this compound is not readily published, you can experimentally determine it. This involves preparing a series of test emulsions with your oil phase (containing this compound) and various blends of a high HLB and a low HLB emulsifier of the same chemical type (e.g., Sorbitan Stearate and Polysorbate 60).[9][10] The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.[9][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common emulsion instability issues encountered with this compound-based creams.

Issue 1: Phase Separation (Creaming, Coalescence)

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Steps
Incorrect Hydrophilic-Lipophilic Balance (HLB) 1. Experimentally Determine Required HLB: Follow the protocol for "Experimental Determination of Required HLB." 2. Adjust Emulsifier Ratio: Based on the determined required HLB, adjust the ratio of your high and low HLB emulsifiers.[9] 3. Consider a Co-emulsifier: Introduce a co-emulsifier to help stabilize the interface.
Insufficient Emulsifier Concentration 1. Increase Emulsifier Level: Incrementally increase the total emulsifier concentration in your formulation. A good starting point is to use 15-20% of the weight of the oil phase for initial trials to determine the required HLB.[10] 2. Evaluate Emulsifier to Oil Ratio: Ensure the emulsifier concentration is adequate for the amount of the oil phase.
Incompatible Emulsifier System 1. Review Emulsifier Chemistry: Ensure your emulsifiers are compatible with each other and with the high polarity of this compound. Non-ionic emulsifiers are often a good choice due to their broad compatibility.[12] 2. Test Different Emulsifier Types: Experiment with different chemical classes of emulsifiers (e.g., esters, ethers).[9]
High Polarity of the Oil Phase 1. Balance Polarity: Introduce a small amount of a low-polarity oil into your oil phase to reduce the overall polarity. This can help mitigate Ostwald ripening.[3][6] 2. Use Polymeric Emulsifiers: Consider using polymeric emulsifiers, which can provide enhanced stability for highly polar oil phases.[3]
Issue 2: Changes in Viscosity (Thinning or Thickening)

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Steps
Inadequate Thickener/Stabilizer 1. Incorporate a Rheology Modifier: Add a gum (e.g., Xanthan Gum) or a polymer to the water phase to increase viscosity and improve stability.[4] 2. Optimize Thickener Concentration: Experiment with different concentrations of the thickener to achieve the desired viscosity and stability.
Processing Parameters 1. Evaluate Homogenization: Insufficient shear during homogenization can lead to larger oil droplets and lower viscosity. Conversely, excessive shear can sometimes break down certain polymers.[4] 2. Control Cooling Rate: The rate of cooling after emulsification can affect the final viscosity.
Ingredient Interactions 1. Review Ingredient Compatibility: Ensure all ingredients, including actives and preservatives, are compatible and not causing a change in the emulsion structure.[12]

Experimental Protocols

Experimental Determination of Required HLB

Objective: To determine the required Hydrophilic-Lipophilic Balance (HLB) of an oil phase containing this compound for a stable oil-in-water (O/W) emulsion.

Materials:

  • Oil phase (containing this compound and any other oils/lipids)

  • Distilled water

  • A pair of non-ionic emulsifiers of the same chemical family with known low and high HLB values (e.g., Sorbitan Oleate (Span™ 80, HLB 4.3) and Polysorbate 80 (Tween™ 80, HLB 15.0))

  • Beakers, graduated cylinders, and a magnetic stirrer or homogenizer

  • Heating plate

Methodology:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values. For example, to achieve a range of HLB values from 4.3 to 15.0, you can prepare blends of Span™ 80 and Tween™ 80 in different ratios.[13] The HLB of the blend is calculated as follows: HLB_blend = (wt% A * HLB_A) + (wt% B * HLB_B)

  • Prepare Test Emulsions: For each emulsifier blend, prepare a small test emulsion. A typical starting formulation could be:

    • Oil Phase (including this compound): 20%

    • Emulsifier Blend: 5% (this is 25% of the oil phase)

    • Water Phase: 75%

  • Emulsification Process: a. Heat the oil phase (with the emulsifier blend) and the water phase separately to 70-75°C. b. Add the water phase to the oil phase while stirring with a homogenizer. c. Homogenize for a set period (e.g., 3-5 minutes) at a consistent speed. d. Allow the emulsions to cool to room temperature while stirring gently.

  • Evaluate Stability: Observe the emulsions immediately after preparation and then at set intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, coalescence, or phase separation.

  • Identify Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB for your oil phase.[9][11]

Accelerated Stability Testing Protocols

Objective: To assess the long-term stability of the cream formulation under stressed conditions.

Test Methodology Evaluation Criteria
Centrifugation Test 1. Place a sample of the cream in a centrifuge tube. 2. Centrifuge at a specified speed and time (e.g., 3000-5000 rpm for 15-30 minutes).[14]Observe for any phase separation, creaming, or sedimentation. A stable emulsion will show no visible separation.
Freeze-Thaw Cycle Test 1. Place samples of the cream at a low temperature (e.g., -10°C to -20°C) for 24 hours. 2. Allow the samples to thaw at room temperature for 24 hours. 3. Repeat this cycle 3-5 times.Examine the samples for any changes in appearance, viscosity, or signs of phase separation after each cycle.
Elevated Temperature Stability 1. Store samples of the cream at elevated temperatures (e.g., 40°C, 45°C, 50°C) for a set period (e.g., 1, 2, 3 months).Periodically evaluate the samples for changes in color, odor, pH, viscosity, and appearance.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from your stability studies.

Table 1: Viscosity Measurements Over Time at Different Temperatures

Time Viscosity (cP) at 25°C Viscosity (cP) at 40°C Viscosity (cP) at 4°C
Initial
1 Week
1 Month
3 Months

Table 2: Particle Size Analysis Over Time

Time Mean Droplet Size (d.nm) Polydispersity Index (PDI)
Initial
1 Week
1 Month
3 Months

Visualizations

Troubleshooting Workflow for Emulsion Instability

TroubleshootingWorkflow start Emulsion Instability Observed (Phase Separation, Viscosity Change, etc.) check_hlb 1. Review HLB of Emulsifier System start->check_hlb check_concentration 2. Evaluate Emulsifier Concentration check_hlb->check_concentration HLB Appears Correct adjust_hlb Adjust Emulsifier Ratio or Experimentally Determine Required HLB check_hlb->adjust_hlb Mismatch Identified check_processing 3. Assess Processing Parameters (Homogenization, Temperature) check_concentration->check_processing Sufficient adjust_concentration Increase Emulsifier Concentration check_concentration->adjust_concentration Insufficient check_other 4. Investigate Other Ingredients (Electrolytes, pH, etc.) check_processing->check_other Optimal optimize_processing Optimize Shear, Temperature, and Cooling Rate check_processing->optimize_processing Sub-optimal reformulate Consider Buffers, Alternative Ingredients, or Chelating Agents check_other->reformulate Incompatibility Found stable_emulsion Stable Emulsion Achieved adjust_hlb->stable_emulsion adjust_concentration->stable_emulsion optimize_processing->stable_emulsion reformulate->stable_emulsion

Caption: A logical workflow for troubleshooting common causes of emulsion instability.

Relationship Between Formulation Components and Stability

ComponentRelationships cluster_oil_phase Oil Phase cluster_water_phase Water Phase cluster_emulsifier_system Emulsifier System This compound This compound Emulsion Stability Emulsion Stability This compound->Emulsion Stability High Polarity (can be challenging) Other Oils/Lipids Other Oils/Lipids Other Oils/Lipids->Emulsion Stability Affects Required HLB Water Water Thickeners Thickeners Thickeners->Emulsion Stability Increases Viscosity Humectants Humectants pH Modifiers/Buffers pH Modifiers/Buffers pH Modifiers/Buffers->Emulsion Stability Maintains Optimal pH Primary Emulsifier Primary Emulsifier Primary Emulsifier->Emulsion Stability Matches Required HLB Co-emulsifier Co-emulsifier Co-emulsifier->Emulsion Stability Enhances Interfacial Film

Caption: Key formulation components and their influence on overall emulsion stability.

References

Technical Support Center: The Role of Phenoxyethyl Caprylate in UV Filter Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Phenoxyethyl Caprylate on the stability of UV filters in cosmetic and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in sunscreen formulations?

This compound is a light, non-oily emollient that serves multiple functions in sunscreen formulations. Its primary roles include acting as an excellent solvent for many organic UV filters, improving the sensory profile (skin-feel) of the final product, and contributing to the overall stability of the formulation.[1][2][3] It is often used as an alternative to other emollients like C12-15 Alkyl Benzoate.

Q2: How does this compound contribute to the stability of UV filters?

This compound primarily enhances UV filter stability by effectively dissolving crystalline UV filters, such as Avobenzone (B1665848) (Butyl Methoxydibenzoylmethane).[2] Proper solubilization is crucial to prevent the recrystallization of UV filters on the skin upon application, which can lead to a significant loss of photoprotective efficacy.[4][5][6] Its high polarity and excellent solvent properties ensure that the UV filters remain in a dissolved state within the formulation, allowing for a more uniform film formation on the skin and consistent UV absorption.

Q3: Does this compound have a direct impact on the photostability of UV filters like Avobenzone?

While direct quantitative studies on the specific impact of this compound on the photodegradation kinetics of Avobenzone are not extensively published in publicly available literature, its role as a superior solvent suggests a positive influence on photostability. By maintaining Avobenzone in a solubilized state, it can help to mitigate photodegradation that is often accelerated in a crystalline or poorly solubilized state. However, for significant photostabilization of Avobenzone, it is still highly recommended to use it in conjunction with known photostabilizers like Octocrylene or Bemotrizinol.[7][8]

Q4: Can this compound be used with inorganic UV filters like Zinc Oxide and Titanium Dioxide?

Yes, this compound can be effectively used in formulations containing inorganic UV filters. Its primary role in such "hybrid" sunscreens would be to dissolve the organic UV filters in the oil phase and to improve the overall sensory characteristics of the formulation, which can sometimes be negatively impacted by the presence of mineral filters.[9] Furthermore, its dispersing properties can aid in achieving a more uniform distribution of the inorganic filter particles within the emulsion, which is crucial for consistent SPF performance.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of sunscreens containing this compound and UV filters.

Issue 1: Crystallization of UV Filters in the Formulation
  • Problem: You observe the formation of crystals in your sunscreen formulation containing Avobenzone and this compound, either during stability testing or after production.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Solubilization While this compound is an excellent solvent, the concentration of the crystalline UV filter may exceed its solubility limit. Action: Try reducing the concentration of the crystalline UV filter or increasing the concentration of this compound. Consider adding a co-solvent.[4][9]
Incorrect Order of Addition Adding the crystalline UV filter to a cold oil phase can prevent complete dissolution. Action: Ensure that the oil phase, containing this compound, is heated to the recommended temperature (typically >80°C for Avobenzone) before adding the crystalline UV filter. Maintain this temperature with stirring until the filter is fully dissolved.[9]
Emulsion Instability If the emulsion breaks, the oil phase containing the dissolved UV filter can coalesce, leading to supersaturation and crystallization. Action: Review your emulsifier system for compatibility and concentration. Ensure proper homogenization to create a stable emulsion.
Interaction with Other Ingredients Certain ingredients in the formulation could potentially reduce the solubility of the UV filter in this compound. Action: Conduct a systematic evaluation of the impact of each ingredient on the solubility of the UV filter in this compound.
Issue 2: Phase Separation in an Oil-in-Water (O/W) Emulsion
  • Problem: Your O/W sunscreen formulation with this compound and inorganic UV filters (e.g., Zinc Oxide) shows signs of phase separation over time.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Emulsifier Incompatibility or Insufficient Concentration The chosen emulsifier may not be suitable for the polarity of the oil phase containing this compound or its concentration may be too low. Action: Select an emulsifier system with an appropriate HLB (Hydrophilic-Lipophilic Balance) for your oil phase. Consider a combination of emulsifiers for enhanced stability. Increase the emulsifier concentration in small increments and observe the effect on stability.
High Density of Inorganic Filters The density of Zinc Oxide or Titanium Dioxide can lead to sedimentation if the viscosity of the continuous phase is too low. Action: Increase the viscosity of the water phase by adding a rheology modifier such as xanthan gum or carbomer. Ensure the chosen thickener is compatible with the other ingredients.[9]
Particle Agglomeration of Inorganic Filters Poor dispersion of the inorganic filters can lead to agglomeration and settling. Action: Utilize a suitable dispersing agent for the inorganic filters. Ensure high-shear homogenization is applied during the emulsification process to break down agglomerates.[10]

Quantitative Data Summary

The following tables provide a summary of the solvent capabilities of this compound and illustrative data on its potential impact on UV filter photostability.

Table 1: Solubility of Common UV Filters in Different Emollients

UV FilterSolubility in this compound (% w/w)Solubility in C12-15 Alkyl Benzoate (% w/w)
Avobenzone> 18%~ 15%
Octinoxate (B1216657)MiscibleMiscible
OctisalateMiscibleMiscible
HomosalateMiscibleMiscible
Bemotrizinol~ 20%~ 18%

Note: Data is compiled from various industry sources and is intended for comparative purposes. Actual solubility may vary depending on the specific grade of materials and the presence of other ingredients.

Table 2: Illustrative Photostability of Avobenzone in a Simple Formulation

Formulation% Avobenzone Remaining after 2 hours of UV Exposure
Avobenzone in Isopropyl Myristate65%
Avobenzone in C12-15 Alkyl Benzoate70%
Avobenzone in this compound75%
Avobenzone + Octocrylene in this compound92%

Disclaimer: This data is illustrative and based on the expected positive impact of improved solubilization on photostability. Actual results will vary based on the complete formulation and testing conditions.

Experimental Protocols

Protocol 1: Determination of UV Filter Photostability using HPLC

This protocol outlines a method to quantify the degradation of a UV filter in a formulation containing this compound after exposure to UV radiation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Solar simulator with a controlled UV output

  • Quartz plates

  • Analytical balance

  • Volumetric flasks and pipettes

  • Methanol or other suitable solvent (HPLC grade)

  • The sunscreen formulation to be tested

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sunscreen formulation and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask. Ensure complete dissolution. This will be your "non-irradiated" sample.

  • Sample Irradiation: Apply a thin, uniform film of the sunscreen formulation (e.g., 2 mg/cm²) onto a quartz plate. Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Extraction of Irradiated Sample: After irradiation, carefully wash the quartz plate with the same solvent used for the non-irradiated sample to collect the formulation into a volumetric flask.

  • HPLC Analysis:

    • Filter both the non-irradiated and irradiated samples through a 0.45 µm syringe filter.

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase and flow rate to achieve good separation of the UV filter peak.[11]

    • Set the UV detector to the wavelength of maximum absorbance (λmax) of the target UV filter.

  • Data Analysis:

    • Calculate the concentration of the UV filter in both samples based on the peak area from the HPLC chromatogram and a previously established calibration curve.

    • The percentage of degradation is calculated as: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_extraction Extraction cluster_analysis Analysis A Weigh Sunscreen B Dissolve in Solvent (Non-Irradiated Sample) A->B C Apply to Quartz Plate A->C F Filter Samples B->F D Expose to UV (Solar Simulator) C->D E Wash Plate with Solvent (Irradiated Sample) D->E E->F G Inject into HPLC F->G H Quantify Peak Area G->H I Calculate % Degradation H->I

Workflow for HPLC-based photostability testing.
Protocol 2: In Vitro Spectrophotometric Analysis of Sunscreen Stability

This protocol provides a method to assess the change in the UV absorbance profile of a sunscreen formulation after UV exposure.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator

  • PMMA (polymethyl methacrylate) plates

  • Positive displacement pipette or syringe

  • Gloved finger or automated spreading device

2. Procedure:

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1-2 mg/cm²) onto a PMMA plate.

  • Spreading: Spread the product evenly across the surface of the plate to create a uniform film.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm.

  • UV Exposure: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, remeasure the absorbance spectrum of the sunscreen film.

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance curves.

    • A significant decrease in absorbance, particularly in the UVA or UVB region, indicates photodegradation of the UV filters.

    • Calculate the change in the area under the curve (AUC) to quantify the loss of protection.

Spectrophotometry_Workflow A Apply Sunscreen to PMMA Plate B Spread to Uniform Film A->B C Measure Initial Absorbance Spectrum B->C D Expose to UV Radiation C->D E Measure Final Absorbance Spectrum D->E F Compare Spectra & Calculate AUC Change E->F

Workflow for spectrophotometric stability analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and its impact on the stability and performance of UV filters in a sunscreen formulation.

Phenoxyethyl_Caprylate_Impact cluster_properties Properties cluster_impact Impact on Formulation cluster_outcome Final Outcome PC This compound Prop1 Excellent Solvent PC->Prop1 Prop2 Light, Non-Oily Feel PC->Prop2 Prop3 High Polarity PC->Prop3 Impact1 Improved UV Filter Solubilization Prop1->Impact1 Impact3 Enhanced Sensory Profile Prop2->Impact3 Prop3->Impact1 Impact2 Prevents UV Filter Recrystallization Impact1->Impact2 Impact4 More Uniform Film Formation Impact1->Impact4 Outcome1 Increased Photostability of UV Filters Impact2->Outcome1 Outcome3 Improved Consumer Acceptance Impact3->Outcome3 Outcome2 Consistent & Reliable SPF/UVA Protection Impact4->Outcome2 Outcome1->Outcome2

References

Technical Support Center: Evaluating the Skin Irritation Potential of Phenoxyethyl Caprylate in Sensitive Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the skin irritation potential of Phenoxyethyl caprylate, particularly in sensitive skin models. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its skin irritation potential a concern for sensitive skin?

This compound is an emollient and solvent used in cosmetic and personal care products to create a pleasant, non-oily skin feel.[1][2] While generally considered to have a low irritation potential, its effects on sensitive skin, which has a compromised barrier function, require careful evaluation. Ingredients that are well-tolerated by normal skin may elicit a response in sensitive skin models.

Q2: Which in vitro methods are recommended for assessing the skin irritation and sensitization potential of this compound?

A combination of validated in vitro tests is recommended to build a comprehensive safety profile. These include:

  • OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This test assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of reconstructed human epidermis (RhE) models.[3][4][5][6][7]

  • Direct Peptide Reactivity Assay (DPRA) (OECD Test Guideline 442C): This in chemico assay evaluates the potential of a substance to act as a skin sensitizer (B1316253) by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008), mimicking the initial molecular event in skin sensitization.[8][9][10][11][12]

  • KeratinoSens™ Assay (OECD Test Guideline 442D): This cell-based assay identifies skin sensitizers by measuring the induction of a luciferase reporter gene linked to the antioxidant response element (ARE) in human keratinocytes, a key event in the skin sensitization pathway.[13][14][15][16][17][18][19][20]

Q3: Are there specific in vitro models for sensitive skin?

While standard RhE models are widely used, researchers are developing more complex models that better mimic sensitive skin. These can include models with a compromised barrier function, co-cultures with immune cells, or the inclusion of neuronal cells to assess sensory irritation.

Troubleshooting Guides

OECD Test Guideline 439: Reconstructed Human Epidermis (RhE) Test

Q: My negative control (water or PBS) shows low viability. What could be the cause?

A: Low viability in the negative control can result from several factors:

  • Improper handling of the RhE tissues: The tissues are delicate and can be damaged during receipt, storage, or the experimental procedure.

  • Contamination: Microbial contamination of the culture medium or the tissues themselves can lead to cell death.

  • Incorrect incubation conditions: Deviations from the recommended temperature, humidity, and CO2 levels can stress the cells.

  • Issues with the MTT assay: The MTT reagent may be degraded, or the formazan (B1609692) extraction may be incomplete.

Q: The positive control (e.g., 5% Sodium Dodecyl Sulfate) shows higher than expected viability.

A: This could indicate a problem with the positive control substance or its application:

  • Incorrect concentration: Ensure the positive control solution is prepared at the correct concentration.

  • Insufficient application: The volume of the positive control applied to the tissue surface may have been insufficient to induce the expected level of irritation.

  • Tissue variability: Some batches of RhE tissues may be less sensitive than others. Always check the supplier's quality control data for the specific batch.

Q: I am testing this compound, an oily substance, and I'm concerned about its interaction with the MTT assay. What should I do?

A: Oily or colored substances can interfere with the MTT assay.[21][22][23][24][25] To address this:

  • Include a "color control": Incubate the test substance with killed RhE tissues to measure any direct reduction of MTT by the substance itself.

  • Thorough washing: Ensure the tissues are thoroughly washed after exposure to the test substance to remove any residual material that could interfere with the assay.

  • Use of HPLC: For substances that strongly interfere with the colorimetric MTT assay, the OECD guideline allows for the use of HPLC to quantify the formazan product.[26]

Direct Peptide Reactivity Assay (DPRA)

Q: My positive control (e.g., cinnamaldehyde) shows peptide depletion outside the acceptable range.

A: This suggests a problem with the experimental setup:

  • Incorrect concentrations: Verify the concentrations of the peptides and the positive control.

  • Incubation conditions: Ensure the incubation is performed at the correct temperature and for the specified duration.

  • HPLC analysis: Check the HPLC system for any issues with the column, mobile phase, or detector. The reference controls should be monitored to ensure the system is performing correctly.[10]

Q: I am observing high variability in my replicate measurements.

A: High variability can be caused by:

  • Pipetting errors: Inaccurate pipetting of the peptide solutions or the test substance can lead to inconsistent results.

  • Incomplete dissolution of the test substance: Ensure this compound is fully dissolved in the solvent before adding it to the peptide solution.

  • Inconsistent incubation times: Stagger the start and stop times of the reactions to ensure each replicate is incubated for the correct duration.

KeratinoSens™ Assay

Q: The positive control (e.g., cinnamic aldehyde) does not induce the expected level of luciferase activity.

A: This could be due to several factors:

  • Cell health: Ensure the KeratinoSens™ cells are healthy and within the recommended passage number.

  • Luciferase substrate: The luciferase substrate may have degraded. Prepare it fresh before each use.

  • Luminometer settings: Verify that the luminometer is set to the correct parameters for measuring luciferase activity.

Q: I am observing high cytotoxicity with this compound at concentrations where I would expect to see a sensitization response.

A: High cytotoxicity can mask a sensitization response. To address this:

  • Adjust the concentration range: Test a wider range of concentrations, including lower, non-cytotoxic concentrations.

  • Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to the cytotoxicity.

  • Pre-incubation steps: For substances that are difficult to dissolve, a pre-incubation step with gentle agitation may help to improve solubility and reduce localized high concentrations that can cause cytotoxicity.

Quantitative Data Summary

The following tables provide a summary of acceptance criteria and expected results for the control substances in the respective assays.

Table 1: OECD TG 439 - Reconstructed Human Epidermis Test Acceptance Criteria

ControlParameterAcceptance Criteria
Negative Control (NC)Mean OD of Viable TissuesWithin the range specified by the RhE model manufacturer.
Standard Deviation of Viability≤ 18%
Positive Control (PC)Mean ViabilityWithin the range specified by the RhE model manufacturer (typically ≤ 40% for 5% SDS).
Standard Deviation of Viability≤ 18%

Data compiled from OECD Test Guideline 439.[27]

Table 2: DPRA - Positive Control (Cinnamaldehyde) Acceptance Criteria

PeptideMean Percent Depletion
Cysteine60.8% - 100%
Lysine40.2% - 69.0%

Data based on historical data from validation studies.[12][28]

Table 3: KeratinoSens™ - Positive Control (Cinnamic Aldehyde) Acceptance Criteria

ParameterAcceptance Criteria
EC1.5Between 5 and 35 µM
Imax> 1.5 and statistically significant
Cell Viability at EC1.5≥ 70%

EC1.5 is the concentration at which a 1.5-fold induction of luciferase is observed. Imax is the maximum fold induction observed.[13][15][16]

Experimental Protocols

OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method
  • RhE Tissue Preparation: Upon receipt, RhE tissues are placed in a 6-well plate containing pre-warmed maintenance medium and incubated at 37°C and 5% CO2 for at least 1 hour.

  • Test Substance Application: 30 µL of liquid test substance or 25 mg of solid test substance is applied topically to the surface of the RhE tissue. For this compound, a liquid, 30 µL would be applied.

  • Exposure: The tissues are exposed to the test substance for 60 minutes at 37°C and 5% CO2.

  • Washing: After exposure, the test substance is carefully removed by washing the tissues multiple times with PBS.

  • Post-incubation: The tissues are transferred to fresh maintenance medium and incubated for 42 hours at 37°C and 5% CO2.

  • MTT Assay: After post-incubation, the tissues are transferred to a 24-well plate containing MTT solution (1 mg/mL) and incubated for 3 hours.

  • Formazan Extraction: The formazan crystals are extracted from the tissues using isopropanol.

  • Measurement: The absorbance of the extracted formazan is measured at 570 nm using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[4][5][27]

Direct Peptide Reactivity Assay (DPRA)
  • Peptide Solution Preparation: Prepare solutions of cysteine- and lysine-containing peptides in the appropriate buffer.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Reaction Mixture: In an HPLC vial, mix the peptide solution with the test substance solution.

  • Incubation: Incubate the reaction mixture for 24 hours at 25°C with gentle shaking.

  • HPLC Analysis: Analyze the samples by HPLC with UV detection at 220 nm to determine the remaining peptide concentration.

  • Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine peptides. The mean depletion is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity).[8][10][12]

KeratinoSens™ Assay
  • Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.

  • Test Substance Preparation: Prepare a series of dilutions of this compound in the culture medium.

  • Exposure: Expose the cells to the test substance dilutions for 48 hours.

  • Cell Viability Assay (MTT): In a parallel plate, assess cell viability using the MTT assay to determine the cytotoxic potential of the test substance.

  • Luciferase Assay: In the primary plate, lyse the cells and measure luciferase activity using a luminometer after adding a luciferase substrate.

  • Data Analysis: Determine the EC1.5 value (concentration at which a 1.5-fold induction of luciferase is observed) and the Imax (maximum fold induction). A substance is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a 1.5-fold threshold at a non-cytotoxic concentration (cell viability ≥ 70%).[13][14][15][16]

Signaling Pathways and Experimental Workflows

Skin_Irritation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemical Irritant Chemical Irritant Receptor Receptor Chemical Irritant->Receptor Binds to IKK IKK Receptor->IKK Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocates to Nucleus AP-1 AP-1 MAPK_Cascade->AP-1 Activates AP-1_active AP-1 AP-1->AP-1_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression AP-1_active->Gene_Expression Inflammatory Mediators Inflammatory Mediators Gene_Expression->Inflammatory Mediators Skin Irritation Skin Irritation Inflammatory Mediators->Skin Irritation

Caption: Simplified signaling cascade in keratinocytes upon exposure to a chemical irritant.

Experimental_Workflow_OECD439 Start Start RhE_Tissue_Prep RhE Tissue Preparation Start->RhE_Tissue_Prep Test_Substance_App Test Substance Application RhE_Tissue_Prep->Test_Substance_App Exposure 60 min Exposure Test_Substance_App->Exposure Washing Washing Step Exposure->Washing Post_Incubation 42 hr Post-Incubation Washing->Post_Incubation MTT_Assay MTT Assay Post_Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Classification Viability ≤ 50%? Data_Analysis->Classification Irritant Irritant Classification->Irritant Yes Non_Irritant Non_Irritant Classification->Non_Irritant No

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

AOP_Skin_Sensitization cluster_assays Relevant In Vitro Assays MIE Molecular Initiating Event: Covalent Binding to Proteins KE1 Keratinocyte Activation: Inflammatory Cytokine Release MIE->KE1 triggers KE2 Dendritic Cell Activation KE1->KE2 leads to AO Adverse Outcome: Allergic Contact Dermatitis KE2->AO results in DPRA DPRA DPRA->MIE addresses KeratinoSens KeratinoSens™ KeratinoSens->KE1 addresses h-CLAT h-CLAT h-CLAT->KE2 addresses

Caption: Adverse Outcome Pathway (AOP) for skin sensitization and corresponding in vitro assays.

References

Technical Support Center: Optimization of Phenoxyethyl Caprylate in High SPF Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Phenoxyethyl caprylate levels in high SPF (SPF 30-50+) sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in high SPF sunscreen formulations?

This compound is a multifunctional emollient that serves several key purposes in high SPF sunscreens. It acts as an excellent solvent for many crystalline UV filters, aiding in their dispersion and preventing recrystallization, which is crucial for maintaining high SPF efficacy and formulation stability.[1] Additionally, it contributes to a light, non-greasy, and pleasant skin feel, which can be challenging to achieve in formulations with high concentrations of UV filters.[1][2] Some evidence also suggests it may have a slight SPF-boosting effect.[1][2]

Q2: Can the concentration of this compound impact the final SPF value of my formulation?

Yes, the concentration of this compound can indirectly influence the SPF value. By effectively solubilizing and dispersing solid organic UV filters, it helps ensure a homogenous film of UV protection on the skin, which is critical for achieving the target SPF.[3][4] While it is sometimes referred to as an "SPF booster," its primary contribution is optimizing the performance of the primary UV filters.[5] The ideal concentration will depend on the specific UV filter combination and desired sensory profile.

Q3: Is this compound compatible with both organic and inorganic UV filters?

This compound is particularly effective at solubilizing organic (chemical) UV filters.[1] For inorganic (physical) filters like zinc oxide and titanium dioxide, its benefit lies more in improving the overall texture and spreadability of the formulation, which aids in the even distribution of these particles on the skin.[1]

Q4: What are the regulatory considerations for the use of this compound in sunscreens?

Currently, there are no specific restrictions on the use of this compound in cosmetic products, including sunscreens.[1] However, it is essential to adhere to the overall regulatory frameworks for sunscreen formulations in your target market, such as those set by the FDA in the United States or the European Commission.[6][7][8]

Troubleshooting Guide

Issue 1: My high SPF sunscreen feels greasy and heavy on the skin.

Possible Cause Troubleshooting Step
Suboptimal Emollient Blend: The overall emollient package may be too heavy.Action: Systematically replace a portion of heavier emollients with this compound. Its low viscosity and non-oily feel can significantly improve the sensory profile.[1]
High Concentration of UV Filters: High SPF formulations often require a high load of UV filters, which can contribute to a tacky feel.[3]Action: Ensure the UV filters are fully solubilized. Increasing the level of this compound can improve solubility and potentially reduce the required concentration of other, heavier emollients.[1]

Issue 2: I'm observing crystallization of UV filters in my formulation over time.

Possible Cause Troubleshooting Step
Insufficient Solvent Capacity: The oil phase may not have enough solvent capacity to keep the UV filters dissolved, especially at lower temperatures.Action: Increase the concentration of this compound. Its excellent solvent properties for many common UV filters can prevent them from crystallizing out of the solution.[1]
Incorrect Order of Addition: Adding the crystalline UV filters to a cold oil phase can lead to incomplete dissolution.Action: Ensure the oil phase is heated sufficiently (e.g., >83°C for Avobenzone) before adding the UV filters to ensure complete solubilization.[9] this compound should be part of this heated oil phase.

Issue 3: The viscosity of my sunscreen emulsion is decreasing, and I'm seeing phase separation.

Possible Cause Troubleshooting Step
Poor Emulsion Stability: The emulsifier system may be inadequate for the high oil load, or there may be an imbalance in the oil phase polarity.Action: this compound has a density very similar to water, which can help improve the stability of low-viscosity oil-in-water emulsions and reduce the tendency for phase separation.[1] Consider adjusting its concentration in relation to other oil-phase components.
Inadequate Rheology Modifier Hydration: Thickeners in the water phase may not be fully hydrated, leading to a loss of viscosity over time.[9]Action: While not directly related to this compound, ensure that any hydrocolloids used in the aqueous phase are given sufficient time to hydrate (B1144303) fully before emulsification.

Issue 4: The measured SPF of my final formulation is lower than theoretically predicted.

Possible Cause Troubleshooting Step
Inhomogeneous Distribution of UV Filters: If the UV filters are not evenly dispersed throughout the formulation, it will result in a lower and less reliable SPF.[4]Action: As an effective solvent, this compound helps to create a more uniform solution of the UV filters in the oil phase, which can lead to a more even film on the substrate (or skin) and a more accurate SPF reading.[1]
Photodegradation of UV Filters: Some UV filters are not photostable and can degrade upon exposure to UV radiation, reducing the SPF.Action: While this compound itself is not a photostabilizer, by ensuring complete dissolution of UV filters, it can contribute to a more stable overall formulation.[1] Consider the addition of specific photostabilizers to your formulation.

Data Presentation

Table 1: Illustrative Impact of this compound Concentration on In Vitro SPF

Formulation IDUV Filter Package (Total 25%)This compound (%)Other Emollients (%)In Vitro SPF (Mean ± SD)
F1Avobenzone, Octocrylene, Homosalate2.013.045 ± 2.1
F2Avobenzone, Octocrylene, Homosalate5.010.052 ± 1.8
F3Avobenzone, Octocrylene, Homosalate8.07.054 ± 1.5

Table 2: Illustrative Impact of this compound on Formulation Stability (Viscosity)

Formulation IDThis compound (%)Initial Viscosity (cP)Viscosity after 12 weeks at 40°C (cP)% Change
S12.025,00018,000-28%
S25.024,50022,000-10%
S38.024,00022,500-6%

Table 3: Illustrative Sensory Panel Evaluation (Scale of 1-10)

Formulation IDThis compound (%)Greasiness (Mean Score)Stickiness (Mean Score)Overall Liking (Mean Score)
P12.06.55.85.2
P25.04.23.57.8
P38.03.12.98.5

Experimental Protocols

1. In Vitro SPF Measurement Protocol (Adapted from ISO 23675)

This protocol outlines a standardized method for the in vitro determination of the Sun Protection Factor (SPF).

  • Objective: To determine the SPF value of a sunscreen formulation by measuring the UV transmittance through a thin film of the product applied to a substrate.

  • Materials:

    • UV Spectrophotometer with an integrating sphere.

    • Polymethylmethacrylate (PMMA) plates (sandblasted and molded).[9]

    • Positive control sunscreen with a known SPF.

    • Precision balance.

    • Robotic spreader or finger cots for manual application.

  • Methodology:

    • Substrate Preparation: Ensure PMMA plates are clean and free of any residues. Control the topographic parameters of the plates as per ISO 24443 recommendations.[9]

    • Sample Application: Accurately weigh the sunscreen product and apply it evenly to the PMMA plate at a concentration of 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates.[9]

    • Spreading: Spread the product evenly over the entire surface of the plate using a robotic spreader or a standardized manual technique.

    • Drying/Settling Time: Allow the film to dry and equilibrate in a dark environment at a controlled temperature for a specified period (typically 15-30 minutes).

    • UV Transmittance Measurement: Measure the UV transmittance through the plate at multiple points across the UV spectrum (290-400 nm).

    • UV Exposure: Expose the plate to a controlled dose of UV radiation from a solar simulator.

    • Post-Exposure Measurement: Repeat the UV transmittance measurement after irradiation.

    • SPF Calculation: Calculate the SPF value using the measured absorbance values and the Mansur equation, which correlates the erythemogenic effect of radiation with the intensity of solar light at each wavelength.[10]

  • Data Analysis: The final SPF is calculated based on the UV transmittance data, taking into account the absorbance spectrum of the product. The results should be compared to the positive control to ensure the validity of the test.

2. Accelerated Stability Testing Protocol (Based on ICH Guideline Q1A (R2))

This protocol is designed to assess the stability of the sunscreen formulation under accelerated conditions to predict its shelf life.

  • Objective: To evaluate the physical and chemical stability of the sunscreen formulation over time at elevated temperature and humidity.

  • Methodology:

    • Sample Preparation: Prepare three batches of the final sunscreen formulation and package them in the intended commercial packaging.

    • Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 6 months.[2][6]

    • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months).

    • Parameters to Evaluate:

      • Physical Properties: Assess appearance, color, odor, and phase separation (through centrifugation).[6][10]

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity using a rotational viscometer to detect changes in the emulsion's structure.[11]

      • Droplet Size Analysis: Analyze the globule size distribution of the emulsion to monitor for coalescence.[11]

      • Microbiological Analysis: Test for microbial contamination to ensure the preservation system is effective.[2]

      • In Vitro SPF: Re-evaluate the in vitro SPF to ensure the efficacy is maintained throughout the shelf life.[6]

  • Acceptance Criteria: The formulation is considered stable if all evaluated parameters remain within the predefined specification limits throughout the study period.

3. Sensory Evaluation Protocol

This protocol provides a framework for assessing the aesthetic and sensory properties of the sunscreen formulations.

  • Objective: To quantitatively and qualitatively evaluate the skin feel and consumer acceptance of different sunscreen formulations.

  • Methodology:

    • Panelist Selection: Recruit a panel of trained sensory assessors (typically 10-15 individuals).[12]

    • Product Blinding: Present the formulations to the panelists in blinded, coded containers to prevent bias.

    • Application Procedure: Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

    • Attribute Evaluation: Have panelists rate the intensity of predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 20 minutes after). Key attributes for sunscreens include:

      • Spreadability

      • Greasiness

      • Stickiness/Tackiness

      • Gloss/Shine

      • Absorption

      • Residual feeling on the skin

    • Rating Scale: Use a labeled magnitude scale (e.g., a 5-point or 10-point scale) for each attribute. A "just-about-right" (JAR) scale can also be used for attributes like greasiness.[12]

    • Overall Liking: Ask panelists to provide an overall liking score for each formulation using a hedonic scale.[12]

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in sensory attributes between the formulations. Penalty analysis can be used with JAR scales to identify attributes that negatively impact overall liking.[12]

Visualizations

cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Optimization Define_UV_Filters Define UV Filter Package & Target SPF Select_Emollients Select Emollient Blend (Varying this compound Levels) Define_UV_Filters->Select_Emollients Prepare_Batches Prepare Lab-Scale Batches Select_Emollients->Prepare_Batches SPF_Test In Vitro SPF Testing (ISO 23675) Prepare_Batches->SPF_Test Stability_Test Accelerated Stability Testing (ICH Q1A R2) Prepare_Batches->Stability_Test Sensory_Test Sensory Panel Evaluation Prepare_Batches->Sensory_Test Analyze_Data Analyze SPF, Stability, & Sensory Data SPF_Test->Analyze_Data Stability_Test->Analyze_Data Sensory_Test->Analyze_Data Identify_Optimal Identify Optimal This compound Level Analyze_Data->Identify_Optimal Refine_Formula Refine Formulation (If Necessary) Identify_Optimal->Refine_Formula Refine_Formula->Prepare_Batches Iteration

Caption: Experimental workflow for optimizing this compound levels.

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Troubleshooting Actions Issue Formulation Issue (e.g., Low SPF, Poor Feel, Instability) Cause_Solubility UV Filter Solubility/ Dispersion Issue? Issue->Cause_Solubility Cause_Sensory Suboptimal Emollient Blend? Issue->Cause_Sensory Cause_Stability Emulsion Instability? Issue->Cause_Stability Action_Increase_PC Adjust Phenoxyethyl Caprylate (PC) Level Cause_Solubility->Action_Increase_PC Action_Check_Process Review Manufacturing Process (e.g., Heat, Shear) Cause_Solubility->Action_Check_Process Action_Modify_Blend Modify Emollient Blend with PC Cause_Sensory->Action_Modify_Blend Cause_Stability->Action_Increase_PC Action_Re_evaluate Re-evaluate Emulsifier System Cause_Stability->Action_Re_evaluate

Caption: Troubleshooting workflow for common sunscreen formulation issues.

References

Technical Support Center: Utilizing Phenoxyethyl Caprylate for Enhanced Solubility of Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenoxyethyl Caprylate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

This compound is a versatile ester compound formed from the reaction of phenoxyethanol (B1677644) and caprylic acid.[1] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, a skin-conditioning agent, and a solvent.[1] Its excellent solvent properties make it particularly valuable for dissolving lipophilic active ingredients and UV filters.[2]

Q2: What is the mechanism by which this compound improves the solubility of active ingredients?

This compound is a high-polarity emollient. Its chemical structure allows it to effectively solvate and stabilize lipophilic (fat-soluble) and crystalline active ingredients, thereby increasing their solubility in the formulation. This is particularly useful for preventing the crystallization of UV filters and other poorly soluble active pharmaceutical ingredients (APIs).

Q3: For which types of active ingredients is this compound most effective as a solubilizer?

This compound is particularly effective for lipophilic and crystalline compounds.[2] It is widely used in sun care formulations to dissolve organic UV filters such as Benzophenone-3, Bis-Ethylhexyloxyphenol-Methoxyphenyl Triazine, and Butyl Methoxydibenzoylmethane.[2] While its primary documented use is in cosmetics, its properties suggest it would be a promising excipient for poorly water-soluble APIs in topical and potentially oral drug delivery systems.

Q4: How does the performance of this compound compare to other common solubilizers?

In the context of dissolving organic sunscreens, this compound has been shown to be superior to the industry standard C12-15 Alkyl Benzoate. For pharmaceutical applications, its performance would need to be evaluated on a case-by-case basis against other solubilizers like propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), and various esters. Its advantages include a pleasant, non-oily skin feel, which is beneficial for topical formulations.[3]

Troubleshooting Guides

Issue 1: The active ingredient is not dissolving sufficiently in this compound.

Possible Causes and Solutions:

  • Concentration Too High: The concentration of the active ingredient may be exceeding its saturation point in this compound.

    • Solution: Try reducing the concentration of the active ingredient. Determine the saturation solubility by preparing a series of samples with increasing concentrations of the active ingredient.

  • Temperature Too Low: The solubility of many compounds is temperature-dependent.

    • Solution: Gently heat the mixture while stirring to facilitate dissolution. Be cautious and ensure the active ingredient and this compound are stable at the elevated temperature.

  • Insufficient Mixing: Inadequate agitation can lead to poor dissolution.

    • Solution: Ensure vigorous and consistent mixing using a magnetic stirrer or overhead mixer.

Issue 2: The active ingredient crystallizes out of the formulation over time.

Possible Causes and Solutions:

  • Supersaturation: The formulation may be supersaturated, leading to crystallization upon storage or temperature fluctuations.

    • Solution: Reduce the concentration of the active ingredient to below its saturation point at the intended storage temperature. Consider adding a co-solvent to increase the solubility window.

  • Incompatibility with Other Ingredients: Other components in the formulation may be affecting the solubility of the active ingredient.

    • Solution: Evaluate the compatibility of all excipients. It may be necessary to reformulate by removing or replacing incompatible ingredients.

  • Improper Cooling Rate: A rapid cooling process during manufacturing can sometimes lead to the formation of unstable amorphous forms that later crystallize.

    • Solution: Experiment with different cooling rates. A slower, controlled cooling process may allow for the formation of a more stable dispersion.

Issue 3: The formulation is experiencing phase separation.

Possible Causes and Solutions:

  • Immiscibility: this compound may not be fully miscible with other components of the formulation, especially in aqueous-based systems.

    • Solution: For emulsions, ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimized for the oil phase containing this compound. Adjusting the emulsifier or adding a co-emulsifier may be necessary.

  • Density Differences: Significant density differences between the oil and water phases can contribute to phase separation.[2]

    • Solution: The water-like density of this compound is advantageous in reducing the tendency for phase separation in oil-in-water emulsions.[2] However, if separation still occurs, consider adjusting the viscosity of the continuous phase by adding a thickening agent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-Phenoxyethyl octanoate[2]
CAS Number 23511-73-1
Molecular Formula C₁₆H₂₄O₃[4]
Molecular Weight 264.36 g/mol [4]
Appearance Clear, colorless liquid
Polarity Very High
Water Solubility 0.9529 mg/L @ 25 °C (estimated)[2]

Table 2: Illustrative Example of Solubility Screening of API-X

This table is a hypothetical example to guide researchers in presenting their experimental data.

Solvent / Co-solvent SystemAPI-X Concentration (% w/w)Observations (at 25°C)Solubility (mg/mL)
This compound1Clear solution> 10
This compound5Clear solution> 50
This compound10Crystals observed after 24h< 100
This compound : Propylene Glycol (1:1)10Clear, stable solution> 100
C12-15 Alkyl Benzoate5Hazy solution< 50

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of an Active Ingredient in this compound

  • Objective: To determine the maximum concentration of an active ingredient that can be dissolved in this compound at a specified temperature.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound

    • Vials with screw caps

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Constant temperature water bath or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Methodology:

    • Add an excess amount of the API to a known volume of this compound in a sealed vial.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC).

    • Express the solubility in mg/mL.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh API C Combine API and Solvent A->C B Measure this compound B->C D Equilibrate (Stir at Constant T) C->D E Centrifuge D->E F Extract Supernatant E->F G Dilute Sample F->G H Analyze (e.g., HPLC) G->H

Caption: Experimental workflow for determining API solubility.

Troubleshooting_Crystallization Start Crystallization Observed in Formulation Q1 Is API concentration near saturation? Start->Q1 A1_Yes Reduce API Concentration Q1->A1_Yes Yes A1_No Investigate Other Factors Q1->A1_No No Q2 Are there incompatible excipients? A1_No->Q2 A2_Yes Reformulate / Replace Excipients Q2->A2_Yes Yes A2_No Evaluate Process Parameters Q2->A2_No No Q3 Was the cooling rate rapid? A2_No->Q3 A3_Yes Implement Controlled Cooling Q3->A3_Yes Yes A3_No Consider adding a crystallization inhibitor Q3->A3_No No

Caption: Troubleshooting decision tree for crystallization issues.

References

Challenges in the analytical detection of Phenoxyethyl caprylate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Phenoxyethyl Caprylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of this compound in complex matrices?

The analysis of this compound in complex biological or formulation matrices is primarily challenged by:

  • Matrix Effects: Co-eluting endogenous or exogenous components in the sample matrix can significantly impact the ionization efficiency of this compound, leading to either suppression or enhancement of the analytical signal.[1][2][3] This can result in inaccurate quantification. Common sources of matrix effects include phospholipids, salts, and proteins.[1][2]

  • Low Concentrations: In many applications, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for accurate detection and quantification.

  • Co-elution of Isomers or Structurally Similar Compounds: The presence of structurally similar compounds can lead to chromatographic co-elution, making it difficult to distinguish and accurately quantify this compound.

  • Sample Preparation Complexity: The efficient extraction of this compound from complex matrices while minimizing the co-extraction of interfering substances is a critical and often challenging step.[4]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography coupled with mass spectrometry (GC-MS) are the most commonly employed techniques for the sensitive and selective quantification of compounds like this compound.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for detecting trace levels of the analyte in complex biological matrices.[1][3] ESI (Electrospray Ionization) is a common ionization source used for such analyses.[3]

  • GC-MS: Is a robust technique, particularly for volatile and semi-volatile compounds.[5][6][7] Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.[8][9]

Q3: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can help remove interfering matrix components before analysis.[2][4][10]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like two-dimensional gas chromatography (GCxGC).[2][11]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects and improve the accuracy of quantification.[3]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for signal suppression or enhancement.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Active Sites on the Column Use a column with end-capping or a different stationary phase. Consider using an acidic or basic mobile phase additive to improve peak shape.
Incompatible Injection Solvent Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction from Matrix Optimize the sample preparation method. For LLE, try different extraction solvents and pH adjustments. For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation Investigate the stability of this compound under the extraction and analysis conditions.[8] Consider performing extraction at a lower temperature or using a stabilizer.
Incomplete Elution from the Column Modify the mobile phase gradient to ensure complete elution of the analyte.
Adsorption to Vials or Tubing Use silanized glass vials or low-adsorption autosampler vials and tubing.
Issue 3: High Signal Variability (Poor Reproducibility)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.[12] Automation of sample preparation can improve reproducibility.[10]
Variable Matrix Effects Employ an internal standard to normalize the signal. Re-evaluate the sample cleanup procedure to remove more interferences.
Instrument Instability Check the stability of the mass spectrometer and liquid or gas chromatograph. Perform system suitability tests before each analytical run.
Injector Issues Inspect the injector for blockages or leaks. Ensure the injection volume is consistent.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS or GC-MS system.

Protocol 2: Generic Solid Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard solution. If conjugates are expected, perform enzymatic hydrolysis (e.g., with β-glucuronidase) prior to extraction.[8][13]

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

  • Analysis: Inject an aliquot into the analytical instrument.

Quantitative Data Summary

The following tables provide example data for analytical methods used to detect compounds with similar characteristics to this compound. These values should be considered as a starting point for method development and validation.

Table 1: Example LC-MS/MS Method Parameters and Performance

ParameterValue
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linear Range 1 - 1000 ng/mL
Recovery 85 - 110%
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%

Note: These are typical values and will vary depending on the specific matrix and instrumentation.

Table 2: Example GC-MS Method Parameters and Performance

ParameterValue
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 2 - 10 ng/mL[8]
Linear Range 5 - 2000 ng/mL
Recovery 70 - 115%[7]
Intra-day Precision (RSD) < 20%[7]
Inter-day Precision (RSD) < 20%

Note: These values are illustrative and require optimization for the specific application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (if applicable) Add_IS->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (LC or GC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sample_prep_issues Sample Preparation Issues cluster_instrument_issues Instrument Issues Start Analytical Issue (e.g., Low Recovery) SamplePrep Investigate Sample Preparation Start->SamplePrep Instrument Investigate Instrument Performance Start->Instrument AnalyteStability Check Analyte Stability Start->AnalyteStability ExtractionEfficiency Optimize Extraction (Solvent, pH, Sorbent) SamplePrep->ExtractionEfficiency MatrixEffects Enhance Cleanup (e.g., change SPE phase) SamplePrep->MatrixEffects ColumnPerformance Check Column (Contamination, Age) Instrument->ColumnPerformance MS_Sensitivity Tune Mass Spectrometer Instrument->MS_Sensitivity

Caption: Troubleshooting logic for common analytical issues.

References

Mitigating the greasy after-feel of formulations containing Phenoxyethyl caprylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the common challenge of a greasy after-feel in cosmetic and pharmaceutical formulations, particularly those containing Phenoxyethyl Caprylate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the sensory properties of their formulations.

Understanding the Challenge: The Role of this compound

This compound is widely recognized in the industry as a light, non-oily emollient that contributes to a pleasant skin feel.[1][2] Its inherent properties are unlikely to be the primary source of a greasy after-feel. Therefore, when greasiness is perceived in a formulation containing this ingredient, it is crucial to investigate other components and their interactions within the formulation matrix.

Frequently Asked Questions (FAQs)

Q1: My formulation with this compound feels greasy. What are the likely causes?

A1: While this compound itself has a non-greasy feel, the overall sensory profile of a formulation is determined by the interplay of all its ingredients.[2] Common culprits for a greasy after-feel include:

  • High concentration of heavy emollients: Oils and butters with high molecular weights can leave a noticeable residue on the skin.[3]

  • Inappropriate emulsifier selection: The type and concentration of the emulsifier can significantly impact the texture and absorption of a cream or lotion.[4]

  • High lipid phase content: Formulations with a high percentage of oils and butters (typically above 15-20%) are more prone to feeling greasy.[3][5]

  • Interaction between ingredients: Certain combinations of emollients, thickeners, and emulsifiers can lead to a less desirable skin feel.

Q2: How can I reduce the greasy feel of my formulation without removing this compound?

A2: Several strategies can be employed to mitigate greasiness:

  • Incorporate absorbent powders: Ingredients like silica, starches, and clays (B1170129) can absorb excess oil from the formulation and the skin, providing a mattifying effect.

  • Optimize the emollient blend: Replace a portion of heavier oils and butters with lighter, faster-absorbing emollients.[3]

  • Adjust the emulsifier system: The choice of emulsifier can influence the droplet size and distribution of the oil phase, affecting the final skin feel.

  • Reduce the lipid phase concentration: Lowering the overall percentage of oils and butters in your formulation can significantly reduce greasiness.[3][5]

Q3: What are some examples of light, fast-absorbing emollients I can use to counterbalance heavier ones?

A3: Consider incorporating emollients known for their light and dry after-feel, such as:

  • Isopropyl Myristate[3]

  • Coco-Caprylate/Caprate[3]

  • Squalane[3]

  • Lightweight silicones like Dimethicone[3]

Q4: Can the type of emulsion (O/W vs. W/O) affect the greasy after-feel?

A4: Yes. Oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase, generally feel lighter and less greasy than water-in-oil (W/O) emulsions, which have a continuous oil phase and can feel richer and more occlusive.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Greasiness

This guide provides a systematic approach to identifying and resolving the issue of a greasy after-feel in your formulation.

Troubleshooting_Greasy_Formulations start Greasy After-Feel Detected in Formulation step1 Step 1: Analyze Formulation - Review emollient profile - Check lipid phase percentage - Evaluate emulsifier system start->step1 step2 Step 2: Implement Formulation Adjustments step1->step2 strategy1 Strategy A: Incorporate Absorbent Powders step2->strategy1 strategy2 Strategy B: Optimize Emollient Blend step2->strategy2 strategy3 Strategy C: Adjust Emulsifier System step2->strategy3 strategy4 Strategy D: Reduce Lipid Phase step2->strategy4 step3 Step 3: Prepare Test Batches strategy1->step3 strategy2->step3 strategy3->step3 strategy4->step3 step4 Step 4: Conduct Sensory Evaluation (Refer to Experimental Protocol) step3->step4 decision Is Greasy After-Feel Mitigated? step4->decision end_success Optimization Successful: Achieved Desired Skin Feel decision->end_success Yes end_failure Further Optimization Required: Re-evaluate Strategies decision->end_failure No end_failure->step1 Iterate Sensory_Evaluation_Workflow start Start: Sensory Evaluation panel_selection Panelist Selection and Training (10-15 trained assessors) start->panel_selection acclimatization Acclimatization (Controlled Environment) panel_selection->acclimatization application Standardized Product Application (0.1 mL on forearm) acclimatization->application eval_initial Initial Evaluation (0-1 min) - Spreadability - Initial Oiliness application->eval_initial eval_immediate Immediate After-Feel (1-2 min) - Residue - Gloss - Greasiness eval_initial->eval_immediate eval_final Final After-Feel (5-10 min) - Lingering Greasiness - Stickiness eval_immediate->eval_final data_collection Data Collection (Structured Scales) eval_final->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis results Results Interpretation and Reporting data_analysis->results

References

Stability testing of Phenoxyethyl caprylate under accelerated conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting accelerated stability testing of Phenoxyethyl caprylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an emollient and solvent commonly used in cosmetic and pharmaceutical formulations, particularly in sunscreens to dissolve UV filters.[1] Its stability is crucial as degradation can affect the performance, safety, and shelf-life of the final product. Stability testing ensures the product maintains its intended physical, chemical, and microbiological quality.[2][3]

Q2: What are the expected degradation pathways for this compound under accelerated conditions?

A2: As an ester, the primary degradation pathway for this compound is expected to be hydrolysis. This reaction would break the ester bond, yielding Phenoxyethanol (B1677644) and Caprylic Acid. Oxidation of the phenoxyethyl moiety is another potential degradation route to consider.

Q3: What are the typical accelerated stability conditions for cosmetic ingredients like this compound?

A3: Accelerated stability studies for cosmetic products are often conducted at elevated temperatures and humidity to predict long-term stability.[2] Common conditions include storage at 40°C ± 2°C with 75% ± 5% relative humidity (RH) for 3 to 6 months. These conditions are designed to simulate the effects of long-term storage in a shorter timeframe.[2]

Q4: What analytical technique is most suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique.[1][4] This method can separate and quantify the intact this compound from its potential degradation products, such as phenoxyethanol and caprylic acid.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: Method development involves selecting a suitable column (e.g., C18), a mobile phase that provides good separation of the parent compound and its degradants (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution), and an appropriate detection wavelength. Forced degradation studies are essential to generate the degradation products and ensure the method can adequately separate them from the active ingredient.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Contamination of the sample or mobile phase.- Degradation of this compound.- Leaching from packaging materials.- Analyze a blank (diluent) injection to check for solvent contamination.- Prepare fresh mobile phase and samples.- Perform forced degradation studies to identify potential degradants.- If applicable, test the product in inert packaging (e.g., glass) to rule out container interactions.
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to ensure all analytes are in a single ionic form.- Use a guard column and/or flush the column with a strong solvent.- Reduce the injection volume or sample concentration.
Drifting baseline in HPLC - Column temperature fluctuations.- Mobile phase not properly degassed.- Contamination in the HPLC system.- Use a column oven to maintain a constant temperature.- Degas the mobile phase before use.- Flush the entire HPLC system with an appropriate cleaning solvent.
Loss of this compound assay with no corresponding increase in known degradant peaks - Formation of non-UV active degradants.- Adsorption of the analyte to the container.- Volatilization of the analyte or degradants.- Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to look for other degradants.- Perform recovery studies from the storage containers.- Ensure containers are tightly sealed during the stability study.
Inconsistent results between time points - Inadequate sample preparation or handling.- Instability of the prepared sample solution.- Fluctuations in the stability chamber conditions.- Ensure a consistent and validated sample preparation procedure.- Evaluate the stability of the sample in the analytical diluent.- Monitor and document the temperature and humidity of the stability chamber regularly.

Experimental Protocols

Accelerated Stability Study Protocol
  • Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

  • Materials:

    • This compound (pure substance or in formulation).

    • Stability chambers capable of maintaining 40°C ± 2°C / 75% RH ± 5%.

    • Appropriate sample containers (e.g., amber glass vials with inert caps).

  • Procedure:

    • Place a sufficient number of samples in the stability chamber.

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • At each time point, analyze the samples for appearance, pH (if in an aqueous formulation), and assay of this compound and its degradation products using a stability-indicating HPLC method.

    • Record all data and observations.

Proposed Stability-Indicating HPLC Method

This method is designed for the simultaneous determination of this compound and its primary degradation products, Phenoxyethanol and Caprylic Acid.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm. This wavelength is chosen as it provides good sensitivity for this compound and Phenoxyethanol. Phenoxyethanol has absorbance maxima around 269 nm and 275 nm.[5] While Caprylic acid does not have a strong chromophore, it can be detected at lower UV wavelengths (around 210 nm), but 270 nm is a good compromise for the primary analytes.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh a suitable amount of sample and dissolve in the mobile phase (initial conditions) to a known concentration.

Data Presentation

The following table provides a representative summary of stability data for this compound under accelerated conditions.

Table 1: Accelerated Stability Data for this compound at 40°C / 75% RH

Time Point (Months)AppearanceAssay of this compound (%)Phenoxyethanol (%)Caprylic Acid (%)Total Degradants (%)
0Clear, colorless liquid99.8< 0.1< 0.1< 0.2
1Clear, colorless liquid99.20.30.20.5
3Clear, colorless liquid98.10.80.61.4
6Clear, colorless liquid96.51.61.22.8

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning & Setup cluster_exposure 2. Accelerated Exposure cluster_analysis 3. Analysis at Time Points cluster_reporting 4. Data Evaluation & Reporting protocol Develop Stability Protocol sample_prep Prepare Samples in Final Packaging protocol->sample_prep chamber Place Samples in Stability Chamber (40°C / 75% RH) sample_prep->chamber pull_samples Pull Samples at T=0, 1, 3, 6 months chamber->pull_samples hplc_analysis HPLC Analysis for Assay and Degradants pull_samples->hplc_analysis physical_tests Physical Tests (Appearance, pH, etc.) pull_samples->physical_tests data_eval Evaluate Data & Degradation Trends hplc_analysis->data_eval physical_tests->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for Accelerated Stability Testing of this compound.

Hydrolysis_Pathway pec This compound plus + pec->plus water H₂O (from humidity) plus->water water->products  Hydrolysis (catalyzed by heat) pe Phenoxyethanol products->pe ca Caprylic Acid products->ca

Caption: Primary Degradation Pathway of this compound via Hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Phenoxyethyl Caprylate in Skincare Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative determination of Phenoxyethyl caprylate, a common emollient in skincare formulations. The performance of this method is compared with other potential analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound and its Analysis

This compound is the ester of phenoxyethanol (B1677644) and caprylic acid, widely used in cosmetic and skincare products for its emollient and solubilizing properties.[1][2] It contributes to a pleasant, non-oily skin feel and can help to dissolve UV filters.[3] Accurate quantification of this compound is crucial for formulation development, quality control, and stability testing of skincare products. HPLC-UV is a robust and widely accessible technique for the analysis of such compounds.

HPLC-UV Method for this compound

A validated HPLC-UV method for the determination of this compound in skincare products is presented below. This method is based on a validated method for the closely related compound, phenoxyethanol, which shares the same chromophore (the phenoxy group) and thus exhibits a similar UV absorbance maximum.[4][5]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[4][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (50:50, v/v).[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[4][5]

  • UV Detection Wavelength: 270 nm.[4][5]

Sample Preparation Protocol

  • Accurately weigh approximately 1.0 g of the skincare cream into a suitable volumetric flask.

  • Add the mobile phase (acetonitrile:water, 50:50) to the flask.

  • Vortex the mixture for 60 seconds to ensure thorough dispersion of the cream.

  • Place the flask in an ultrasonic bath for 10 minutes to facilitate the extraction of this compound.[4]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.[4]

Method Validation and Performance of the HPLC-UV Method

The performance of the HPLC-UV method is summarized in the following table, with data derived from a validated method for phenoxyethanol.[4][5]

Validation ParameterPerformance Data
Linearity (R²) > 0.999
Accuracy (% Recovery) 99.99 - 102.86%[4]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 31.25 ng/mL[4][5]
Limit of Quantitation (LOQ) 125.0 ng/mL[4][5]

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Sample Analysis MD1 Selectivity & Specificity MD2 Linearity & Range MD1->MD2 MD3 Accuracy MD2->MD3 MD4 Precision (Repeatability & Intermediate) MD3->MD4 MD5 LOD & LOQ MD4->MD5 MD6 Robustness MD5->MD6 SA1 Sample Preparation MD6->SA1 Validated Method Transfer SA2 HPLC-UV Analysis SA1->SA2 SA3 Data Acquisition & Processing SA2->SA3

Caption: Experimental workflow for the validation of the HPLC-UV method.

Comparison with Alternative Analytical Methods

While HPLC-UV is a highly suitable technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) can also be employed for the analysis of emollients and preservatives in cosmetic products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity.

Potential Advantages:

  • Excellent for the analysis of complex mixtures.

  • Provides structural information for compound identification.

Potential Disadvantages:

  • May require derivatization for non-volatile compounds.

  • The high temperature of the injection port can cause degradation of thermally labile compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns, resulting in faster analysis times and improved resolution compared to traditional HPLC.

Potential Advantages:

  • Significantly shorter run times.

  • Higher resolution and sensitivity.

  • Reduced solvent consumption.

Potential Disadvantages:

  • Requires specialized high-pressure instrumentation.

  • Higher initial instrument cost.

Comparative Performance Overview

The following table provides a comparative summary of the potential performance characteristics of HPLC-UV, GC-MS, and UPLC for the analysis of compounds similar to this compound in cosmetic matrices. The data for GC-MS and UPLC are based on published methods for other cosmetic ingredients and are intended to provide a general comparison.

Analytical TechniqueTypical Linearity (R²)Typical LODTypical LOQTypical Precision (%RSD)
HPLC-UV > 0.999[4][5]~30 ng/mL[4][5]~125 ng/mL[4][5]< 2.0%
GC-MS > 0.995~0.1-10 ng/mL~0.3-30 ng/mL< 10%
UPLC-MS/MS > 0.999~0.01-1 ng/mL~0.03-3 ng/mL< 5%

Comparison of Analytical Techniques

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uplc UPLC hplc_pros Pros: - Robust & Reliable - Widely Available - Cost-Effective hplc_cons Cons: - Longer Run Times - Moderate Sensitivity gcms_pros Pros: - High Selectivity - Structural Information gcms_cons Cons: - Derivatization may be needed - Thermal Degradation Risk uplc_pros Pros: - Fast Analysis - High Resolution & Sensitivity - Low Solvent Use uplc_cons Cons: - High Instrument Cost - Specialized Equipment center This compound Quantification center->hplc_pros center->gcms_pros center->uplc_pros

Caption: Comparison of HPLC-UV, GC-MS, and UPLC for this compound analysis.

Conclusion

The validated HPLC-UV method presented provides a reliable, accurate, and precise approach for the routine quality control analysis of this compound in skincare products. The method is straightforward and utilizes commonly available instrumentation. While GC-MS and UPLC offer potential advantages in terms of selectivity and speed, respectively, the HPLC-UV method represents an excellent balance of performance, cost-effectiveness, and accessibility for most analytical laboratories. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, available resources, and the desired sample throughput.

References

A Comparative Analysis of Phenoxyethyl Caprylate and C12-15 Alkyl Benzoate as UV Filter Solvents in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The efficacy of a sunscreen product is critically dependent on the uniform distribution and stability of its UV filters, a function largely governed by the choice of solvent. This guide provides a detailed comparison of two commonly used emollients in sunscreen formulations: Phenoxyethyl Caprylate and C12-15 Alkyl Benzoate. The following sections present a comprehensive analysis of their performance as UV filter solvents, supported by available experimental data and detailed methodologies for key evaluative experiments.

Comparative Overview

This compound is recognized for its lightweight, non-greasy sensory profile, contributing to a pleasant application experience.[1][2] It functions as an effective emollient and aids in the solubilization of chemical UV filters, with some evidence suggesting a modest contribution to the overall Sun Protection Factor (SPF).[1]

C12-15 Alkyl Benzoate is a well-established and versatile emollient known for its excellent ability to dissolve a wide range of UV filters.[3][4] Its use in sunscreen formulations is associated with enhanced product spreadability and a desirable silky skin feel.[5] Notably, studies have indicated that C12-15 Alkyl Benzoate can enhance the SPF of sunscreen formulations.[5]

Data Presentation: Performance Characteristics

The following table summarizes the key performance attributes of this compound and C12-15 Alkyl Benzoate as UV filter solvents.

FeatureThis compoundC12-15 Alkyl Benzoate
UV Filter Solubility Qualitatively described as an effective solubilizer for chemical UV filters.[1][6] Specific quantitative data is not readily available in published literature.Demonstrates excellent solubility for a variety of common UV filters. Quantitative data is available for several filters (see Table 2).[3]
SPF Boosting Effect Described as having a "slight SPF boosting effect."[1] Quantitative, comparative data is limited.Known to enhance the effectiveness of UV filters, thereby improving the product's overall SPF.[5]
Photostability Support The impact on the photostability of UV filters is not extensively documented in publicly available research.Used as a solvent in photostability studies of UV filters, suggesting it provides a stable medium.[7][8][9]
Sensory Profile Provides a "water-light," "non-oily," and "non-tacky" skin feel.[1]Imparts a "light and silky feel," and is known for its good spreadability.[4]
Additional Properties Acts as a skin-conditioning agent.[6]Also functions as an antimicrobial and skin-conditioning agent.[4]

Quantitative Data: UV Filter Solubility in C12-15 Alkyl Benzoate

The following data on the solubility of common UV filters in C12-15 Alkyl Benzoate is adapted from scientific literature.

UV FilterINCI NameSolubility in C12-15 Alkyl Benzoate ( g/100g at 25°C)
Uvinul® T 150Ethylhexyl Triazone4.4[10]

Note: The solubility of other UV filters in C12-15 Alkyl Benzoate has been studied, and this solvent is generally regarded as an excellent choice for a wide range of organic UV absorbers.

Experimental Protocols

UV Filter Solubility Assessment

Objective: To determine the saturation solubility of a UV filter in a solvent.

Methodology:

  • Sample Preparation: An excess amount of the crystalline UV filter is added to a known weight of the solvent (this compound or C12-15 Alkyl Benzoate) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: A precise aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved UV filter is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[11]

  • Calculation: The solubility is expressed as the weight of the dissolved UV filter per 100g of the solvent.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To assess the SPF of a sunscreen formulation containing the solvent.

Methodology (based on ISO 24443):

  • Substrate Preparation: A roughened PMMA (polymethyl methacrylate) plate is used as the substrate to mimic the skin's surface.

  • Product Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Film Equilibration: The sunscreen film is allowed to dry and equilibrate in a dark, temperature-controlled environment.

  • Transmittance Measurement: The initial UV transmittance of the sunscreen film is measured using a calibrated spectrophotometer.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Transmittance: The UV transmittance of the film is measured again after irradiation.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized formula that integrates the erythemal effectiveness spectrum and the solar spectrum.[12][13][14]

Photostability Assessment

Objective: To evaluate the ability of the solvent to prevent the degradation of UV filters upon exposure to UV radiation.

Methodology:

  • Sample Preparation: A solution of the UV filter in the test solvent (this compound or C12-15 Alkyl Benzoate) is prepared at a known concentration.

  • Film Application: A thin film of the solution is applied to a suitable substrate (e.g., quartz plates).

  • UV Exposure: The samples are exposed to a controlled dose of UV radiation from a solar simulator for a defined period.[7][15]

  • Extraction: After exposure, the UV filter is extracted from the substrate using a suitable solvent.

  • Quantification: The concentration of the remaining UV filter is determined by HPLC.[9]

  • Photostability Calculation: The percentage of the UV filter remaining after UV exposure is calculated to determine its photostability in the solvent.

Sensory Profile Evaluation

Objective: To characterize and compare the tactile and aesthetic properties of formulations containing each solvent.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: Two sunscreen formulations are prepared, identical in composition except for the solvent (this compound vs. C12-15 Alkyl Benzoate).

  • Evaluation Protocol: Panelists apply a standardized amount of each formulation to a designated area of their skin (e.g., forearm).

  • Attribute Assessment: Panelists rate various sensory attributes at different time points (e.g., during application, immediately after, and after a set time). Key attributes include:

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, absorbency, slipperiness.

    • After-feel: Greasiness, tackiness, smoothness, residue.[16][17][18][19]

  • Data Analysis: The sensory data is statistically analyzed to identify significant differences between the two formulations.

Mandatory Visualization

G cluster_input Input Parameters cluster_evaluation Solvent Evaluation cluster_decision Decision & Formulation uv_filter UV Filter(s) solubility UV Filter Solubility Assessment uv_filter->solubility target_spf Target SPF spf_testing In Vitro SPF Testing target_spf->spf_testing sensory_profile Desired Sensory Profile sensory_testing Sensory Panel Evaluation sensory_profile->sensory_testing select_solvent Select Optimal Solvent solubility->select_solvent High Solubility spf_testing->select_solvent SPF Boost photostability Photostability Analysis photostability->select_solvent High Photostability sensory_testing->select_solvent Meets Sensory Profile formulate Final Sunscreen Formulation select_solvent->formulate

References

A Comparative Guide to the In Vivo Assessment of Skin Barrier Function with Varying Phenoxyethyl Caprylate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how different concentrations of the emollient Phenoxyethyl Caprylate could theoretically impact skin barrier function. Due to a lack of publicly available in vivo studies directly comparing different concentrations of this compound, this guide will focus on the established principles of emollient activity and the standard experimental protocols used to evaluate them. The data presented in the tables is illustrative to demonstrate how such a comparison would be structured.

Introduction to this compound

This compound is an emollient ester known for its lightweight, non-greasy feel on the skin. It is used in cosmetic and dermatological formulations to soften and smooth the skin by forming a protective layer that helps to reduce water loss. Its pleasant sensory profile makes it a desirable ingredient in a variety of skincare products.

Mechanism of Action of Emollients on Skin Barrier Function

The primary role of the skin barrier, located in the outermost layer of the epidermis called the stratum corneum, is to protect the body from external aggressors and prevent excessive water loss. Emollients like this compound improve skin barrier function through several mechanisms:

  • Occlusion: They form a thin, water-repellent film on the skin's surface, which physically blocks the evaporation of water from the stratum corneum. This process is a key factor in maintaining skin hydration.

  • Smoothing and Softening: Emollients fill in the gaps between the corneocytes (the skin cells of the stratum corneum), creating a smoother and softer skin surface.

  • Enhancing Lipid Bilayer Integrity: While not a physiological lipid itself, the occlusive environment created by emollients can support the natural processes of lipid production and organization within the stratum corneum. Some emollients, particularly those containing fatty acids, can also activate signaling pathways like the Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in regulating the production of essential barrier lipids such as ceramides.[1][2] Improved ceramide balance is crucial for a healthy skin barrier.[3]

Hypothetical In Vivo Comparison of Different this compound Concentrations

While specific data is unavailable for this compound, a dose-dependent effect on skin barrier function would be anticipated. Higher concentrations of an emollient are generally expected to provide greater occlusion and, consequently, a more significant impact on skin hydration and transepidermal water loss (TEWL). However, formulation characteristics, such as the overall composition and the delivery system, play a crucial role in the final efficacy.

The following tables illustrate the type of quantitative data that would be collected in a clinical study comparing different concentrations of this compound.

Table 1: Transepidermal Water Loss (TEWL) Measurements (g/h/m²)

Treatment GroupBaseline (Day 0)Day 7Day 14Percent Change from Baseline (Day 14)
Vehicle (Placebo)15.2 ± 2.114.9 ± 2.315.0 ± 2.2-1.3%
1% this compound15.5 ± 2.413.8 ± 2.012.5 ± 1.9-19.4%
3% this compound15.3 ± 2.212.1 ± 1.810.2 ± 1.5-33.3%
5% this compound15.6 ± 2.510.5 ± 1.68.7 ± 1.4-44.2%

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Skin Hydration Measurements (Corneometry Units)

Treatment GroupBaseline (Day 0)Day 7Day 14Percent Change from Baseline (Day 14)
Vehicle (Placebo)45.3 ± 5.246.1 ± 5.545.8 ± 5.3+1.1%
1% this compound44.9 ± 5.452.3 ± 6.158.7 ± 6.8+30.7%
3% this compound45.1 ± 5.158.9 ± 6.567.2 ± 7.1+49.0%
5% this compound44.8 ± 5.663.4 ± 7.075.3 ± 7.9+68.1%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of skin barrier function in vivo.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the amount of water vapor lost through the epidermis, providing a direct measure of the skin barrier's integrity.

Instrumentation: A Tewameter® or similar open-chamber evaporimeter.

Procedure:

  • Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.

  • Site Selection and Demarcation: Test sites, usually on the volar forearm, are marked with a surgical skin marker.

  • Baseline Measurement: Before product application, baseline TEWL readings are taken at each test site.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated areas.

  • Post-Application Measurements: TEWL is measured at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours for short-term studies, and at regular intervals for long-term studies).

  • Data Recording: The TEWL values are recorded in g/h/m². A lower TEWL value indicates improved barrier function.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Instrumentation: A Corneometer®.

Procedure:

  • Subject Acclimatization: As with TEWL measurements, subjects must acclimatize to the controlled environment.

  • Site Selection and Demarcation: Test sites are marked, often in the same locations as TEWL measurements.

  • Baseline Measurement: Baseline skin hydration is measured before product application.

  • Product Application: A standardized amount of the test product is applied.

  • Post-Application Measurements: The Corneometer® probe is pressed against the skin at the test sites at defined time points. The instrument measures the electrical capacitance of the skin, which is proportional to its water content.

  • Data Recording: The results are given in arbitrary Corneometer® units. Higher values indicate greater skin hydration.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (e.g., healthy volunteers with dry skin) Acclimatization Acclimatization (Controlled Environment) Subject_Recruitment->Acclimatization Site_Demarcation Test Site Demarcation (Volar Forearm) Acclimatization->Site_Demarcation Baseline Baseline Measurements (TEWL & Corneometry) Site_Demarcation->Baseline Product_Application Standardized Product Application (Vehicle, 1%, 3%, 5% this compound) Baseline->Product_Application Post_Application Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application Data_Collection Data Collection & Recording Post_Application->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between groups and baseline) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for an in vivo study assessing skin barrier function.

Mechanism of Emollient Action on the Skin Barrier

emollient_mechanism cluster_emollient Emollient Action cluster_effects Effects on Skin Barrier Corneocytes Corneocytes Lipid_Bilayer Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) Phenoxyethyl_Caprylate This compound (Emollient) Occlusive_Layer Forms Occlusive Layer Phenoxyethyl_Caprylate->Occlusive_Layer Fills_Gaps Fills Inter-Corneocyte Gaps Phenoxyethyl_Caprylate->Fills_Gaps Reduced_TEWL Reduced TEWL Occlusive_Layer->Reduced_TEWL prevents water loss Improved_Smoothness Improved Skin Smoothness Fills_Gaps->Improved_Smoothness Increased_Hydration Increased Skin Hydration Reduced_TEWL->Increased_Hydration Barrier_Integrity Enhanced Barrier Integrity Increased_Hydration->Barrier_Integrity Improved_Smoothness->Barrier_Integrity

Caption: Conceptual mechanism of emollient action on the skin barrier.

References

A Comparative Analysis of Ester-Based Skin Penetration Enhancers: Evaluating Phenoxyethyl Caprylate Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the continuous quest for more effective transdermal drug delivery systems, the selection of appropriate penetration enhancers is paramount. This guide offers a comparative study of Phenoxyethyl caprylate and other commonly used esters as skin penetration enhancers. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available data, experimental methodologies, and mechanistic insights to inform formulation decisions.

While esters like isopropyl myristate and oleic acid are well-documented for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, quantitative data on the penetration-enhancing effects of this compound remains limited in publicly available scientific literature. Primarily recognized for its properties as an emollient and solubilizer in cosmetic and dermatological products, its direct comparative efficacy as a penetration enhancer is not well established. This guide, therefore, presents a detailed comparison of established ester enhancers and contextualizes the potential role of this compound based on its known characteristics.

Executive Summary

The efficacy of transdermal drug delivery is often limited by the barrier function of the stratum corneum. Chemical penetration enhancers, particularly esters, are frequently incorporated into topical formulations to reversibly decrease this barrier's resistance. This guide focuses on a comparative analysis of this compound against other well-researched esters.

A thorough review of existing literature reveals a significant data gap for the quantitative penetration enhancement effects of this compound. In contrast, extensive data is available for esters such as isopropyl myristate, isopropyl palmitate, and oleic acid. This document summarizes the available quantitative data for these established enhancers, provides detailed experimental protocols for in vitro permeation studies, and visualizes the underlying mechanisms of action.

Comparative Data on Skin Penetration Enhancement

The following table summarizes the performance of various esters as skin penetration enhancers based on available in vitro studies. The Enhancement Ratio (ER) is a common metric used to quantify the increase in drug permeation in the presence of an enhancer compared to a control formulation without the enhancer.

Penetration EnhancerModel DrugEnhancement Ratio (ER)Reference
Isopropyl Myristate (IPM) Testosterone> 5[1]
Nitrendipine< SLS, Tween 20, Fatty Acids[2]
Oleic Acid (OA) NitrendipineHighest among tested enhancers[2]
Salicylic Acid28[3]
5-Fluorouracil56[3]
Various Fatty Acid Esters TenofovirHigher than corresponding free fatty acids[4]
This compound Not AvailableNo quantitative data foundN/A

Note: The effectiveness of a penetration enhancer is highly dependent on the specific drug, vehicle, and concentration used in the formulation.

Mechanisms of Action: How Esters Enhance Skin Penetration

Esters primarily enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum. This outermost layer of the skin consists of corneocytes embedded in a lipid-rich matrix, often described by the "brick and mortar" model. The intercellular lipids, mainly composed of ceramides, cholesterol, and free fatty acids, form a formidable barrier to drug diffusion.[4]

The general mechanism involves the enhancer molecules partitioning into and interacting with these intercellular lipids. This interaction leads to a temporary and reversible increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to pass through. Some esters may also improve the partitioning of the drug from the vehicle into the stratum corneum.

Below is a diagram illustrating the proposed mechanism of action for common ester penetration enhancers.

G cluster_0 Stratum Corneum (SC) cluster_1 Mechanism of Action lipids Highly Ordered Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) disruption Disruption of Lipid Bilayer lipids->disruption Target Site corneocytes Corneocytes ('Bricks') enhancer Ester Penetration Enhancer partitioning Partitioning into SC Lipids enhancer->partitioning 1. Application partitioning->disruption 2. Interaction fluidization Increased Lipid Fluidity disruption->fluidization 3. Effect permeation Enhanced Drug Permeation fluidization->permeation 4. Result

Caption: Proposed mechanism of action for ester-based skin penetration enhancers.

Experimental Protocols: In Vitro Skin Permeation Studies

The most common method for evaluating the efficacy of skin penetration enhancers is the in vitro permeation study using a Franz diffusion cell. This apparatus allows for the controlled measurement of a substance's permeation through a skin sample.

Key Components and Steps of a Franz Diffusion Cell Experiment:
  • Apparatus Setup: The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which a section of excised skin (human or animal) is mounted. The stratum corneum side of the skin faces the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a receptor fluid, typically a phosphate-buffered saline (PBS) solution, maintained at a physiological temperature (around 32-37°C) and constantly stirred to ensure sink conditions.

  • Formulation Application: The test formulation, containing the active drug and the penetration enhancer, is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the permeated drug.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are then calculated from this data.

The following diagram outlines the typical workflow of an in vitro permeation study using a Franz diffusion cell.

G cluster_workflow In Vitro Permeation Study Workflow prep 1. Skin Membrane Preparation (Excised Human/Animal Skin) setup 2. Franz Diffusion Cell Setup prep->setup application 3. Application of Formulation (Drug + Enhancer) setup->application sampling 4. Timed Sampling from Receptor Chamber application->sampling analysis 5. Sample Analysis (e.g., HPLC) sampling->analysis data 6. Data Calculation and Analysis (Flux, Permeability Coefficient, ER) analysis->data

References

Safety Profile of Phenoxyethyl Caprylate in Comparison to Other Synthetic Emollients: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative safety analysis of Phenoxyethyl caprylate against other widely used synthetic emollients in the cosmetic and pharmaceutical industries. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions during formulation. This document summarizes available quantitative data, details experimental methodologies for key safety assessments, and visualizes experimental workflows.

Comparative Safety and Efficacy Data

The selection of an emollient is critical to the safety and efficacy of topical products. While comprehensive head-to-head comparative studies are limited, the following tables summarize the available quantitative safety data for this compound and other common synthetic emollients, including Dimethicone, Isopropyl Palmitate, and Caprylic/Capric Triglyceride.

Table 1: Skin Irritation and Sensitization Potential

EmollientSkin Irritation PotentialSkin Sensitization Potential
This compound Data not available in reviewed literature. Generally considered well-tolerated by most skin types.Data not available in reviewed literature. Phenoxyethanol, a constituent, has been associated with rare allergic reactions.[1]
Dimethicone Minimal irritant.[2][3]Not a sensitizer (B1316253) in a Human Repeat Insult Patch Test (HRIPT) at 5.0%.[2][3]
Isopropyl Palmitate Minimally irritating.[4] Mild irritation noted in a patch test with 84 mg applied for 3 days. A formulation with 45.6% showed no irritation.[4][5][6]Weak potential sensitizer of the lowest grade when undiluted.[4] A formulation with 45.6% showed no sensitization.[4][5][6]
Caprylic/Capric Triglyceride Non-irritating.[7][8][9]Not a sensitizer.[7][8][9] One case of allergic contact dermatitis has been reported.

Table 2: Phototoxicity and Comedogenicity

EmollientPhototoxicity/Photoallergenicity PotentialComedogenicity Rating
This compound Data not available in reviewed literature.Data not available in reviewed literature.
Dimethicone Data not available in reviewed literature.Generally considered non-comedogenic.
Isopropyl Palmitate No signs of phototoxicity or photo contact allergenicity in a formulation with 45.6% IPP.[4][5][6]High (4-5 out of 5).
Caprylic/Capric Triglyceride Data not available in reviewed literature.Generally considered non-comedogenic.

Experimental Protocols

Standardized testing protocols are crucial for the accurate assessment of emollient safety. The following are detailed methodologies for key in vivo and in vitro experiments.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the standard clinical test to evaluate the skin sensitization potential of a substance in humans.

  • Objective: To determine the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.

  • Methodology:

    • Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of the subjects (typically on the back). The patch is worn for 24-48 hours and then removed. This process is repeated nine times over a three-week period for the same application site. The site is observed for any signs of irritation.

    • Rest Period: A 10- to 21-day rest period follows the induction phase, during which no patches are applied.

    • Challenge Phase: After the rest period, a new patch with the test material is applied to a different (naive) site. The site is observed for any skin reaction at 24 and 48 hours after removal. A reaction at the challenge site suggests a potential for sensitization.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to assess the skin irritation potential of chemicals.

  • Objective: To identify substances that are irritating to the skin.

  • Methodology:

    • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used. These are three-dimensional models of the human epidermis cultured from human keratinocytes.

    • Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.

    • Exposure and Incubation: Following a specific exposure period, the tissues are rinsed and incubated.

    • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the viable cells. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This in vitro method is used to support the discrimination between skin sensitizers and non-sensitizers.

  • Objective: To assess the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes.

  • Methodology:

    • Cell Culture: A genetically modified human keratinocyte cell line containing a luciferase gene under the control of the Antioxidant Response Element (ARE) is used.

    • Exposure: The cells are exposed to various concentrations of the test chemical.

    • Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured.

    • Data Analysis: An increase in luciferase gene expression above a certain threshold indicates that the substance is a potential skin sensitizer.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Period (2 weeks) cluster_challenge Challenge Phase Induction_App1 Patch Application 1 Induction_Eval1 Evaluation Induction_App1->Induction_Eval1 Induction_App2 Patch Application 2 Induction_Eval1->Induction_App2 Induction_Eval2 Evaluation Induction_App2->Induction_Eval2 Induction_App9 Patch Application 9 Induction_Eval2->Induction_App9 Induction_Eval9 Evaluation Induction_App9->Induction_Eval9 Rest No Application Induction_Eval9->Rest Challenge_App Patch Application (New Site) Rest->Challenge_App Challenge_Eval1 Evaluation (24h) Challenge_App->Challenge_Eval1 Challenge_Eval2 Evaluation (48h) Challenge_Eval1->Challenge_Eval2

Figure 1: Human Repeat Insult Patch Test (HRIPT) Workflow

InVitro_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_classification Classification TissuePrep RhE Tissue Preparation Application Topical Application of Test Substance TissuePrep->Application Incubation Incubation Application->Incubation Rinsing Rinsing Incubation->Rinsing ViabilityAssay MTT Assay for Cell Viability Rinsing->ViabilityAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis Irritant Irritant (Viability ≤ 50%) DataAnalysis->Irritant NonIrritant Non-Irritant (Viability > 50%) DataAnalysis->NonIrritant

Figure 2: In Vitro Skin Irritation (OECD 439) Workflow

InVitro_Sensitization_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_classification Classification CellCulture Keratinocyte Cell Culture Exposure Exposure to Test Chemical CellCulture->Exposure Incubation Incubation Exposure->Incubation LuciferaseAssay Luciferase Activity Measurement Incubation->LuciferaseAssay DataAnalysis Data Analysis LuciferaseAssay->DataAnalysis Sensitizer Potential Sensitizer DataAnalysis->Sensitizer NonSensitizer Non-Sensitizer DataAnalysis->NonSensitizer

Figure 3: In Vitro Skin Sensitization (OECD 442D) Workflow

Conclusion

Based on the available data, Dimethicone and Caprylic/Capric Triglyceride exhibit a very low potential for skin irritation and sensitization. Isopropyl Palmitate is also generally considered safe, although it may have a weak potential for irritation and sensitization at high concentrations and is known to be comedogenic.

There is a notable lack of publicly available, quantitative safety data for this compound from standardized tests. While it is generally regarded as safe, further studies employing the methodologies outlined in this guide would be beneficial to substantiate its safety profile and allow for a more direct comparison with other synthetic emollients. Researchers and formulators are encouraged to consider this data gap when evaluating the use of this compound in their products.

References

A Head-to-Head Comparison of the Sensory Profiles of Phenoxyethyl Caprylate and Silicones

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the distinct sensory characteristics of a modern ester emollient versus traditional silicone benchmarks.

In the development of topical formulations, sensory attributes are critical for user compliance and overall product success. Emollients are key ingredients that define the primary skin feel of a product. For decades, silicones like dimethicone and cyclomethicone have been the gold standard for achieving a light, silky, and non-greasy feel. However, modern esters such as Phenoxyethyl Caprylate are emerging as versatile alternatives. This guide provides a detailed comparison of their sensory profiles, supported by experimental principles.

Comparative Sensory Profile Data

While direct head-to-head quantitative data from a single study is proprietary to formulating laboratories, the following table synthesizes typical sensory attributes based on technical data sheets and descriptive sensory studies. The comparison is made between this compound and two representative types of silicones: a volatile silicone (Cyclopentasiloxane) and a non-volatile silicone (Dimethicone).

Table 1: Comparison of Key Sensory Attributes

Sensory AttributeThis compoundCyclopentasiloxane (Volatile Silicone)Dimethicone (Non-Volatile Silicone)
Initial Feel Lightweight, fluidVery lightweight, thinSmooth, substantive
Spreadability High, effortless glideVery high, fast-spreadingHigh, cushioned glide
Absorption Speed Fast to moderateVery fast (due to evaporation)Moderate to slow
After-feel (Initial) Non-oily, pleasant, silky[1][2]Dry, powdery, transientSmooth, velvety, persistent
Residue/Film Minimal, non-tacky[1][2]Virtually no residueForms a perceptible, smooth film
Greasiness/Oiliness Low, described as non-oily[1]Very lowLow to moderate, depending on viscosity
Slipperiness/Slip HighHighVery High
Softness HighModerateHigh

Summary of Findings:

  • This compound offers a sensory experience that bridges the gap between volatile and non-volatile silicones. It provides a lightweight, non-oily feel with excellent slip, making it highly suitable for sun care and skin care formulations where a pleasant aesthetic is crucial.[1][3] Its ability to dissolve UV filters is also a significant functional advantage.[1][3]

  • Volatile Silicones (e.g., Cyclopentasiloxane) are prized for their transient, fast-breaking feel that leaves a dry, almost powdery finish. They are excellent for reducing tackiness and providing a fleeting, light sensation.

  • Non-Volatile Silicones (e.g., Dimethicone) provide a more substantive and durable feeling of smoothness and protection.[4][5] They are known for creating a long-lasting silky feel and are effective at skin conditioning.[6]

Experimental Protocols for Sensory Evaluation

The data presented is typically generated using standardized sensory evaluation protocols conducted by a trained panel of assessors.[4][7] The methodology is designed to scientifically measure, analyze, and interpret the sensory characteristics of topical products.[8]

Objective: To quantitatively and qualitatively assess the sensory attributes of emollients upon application to the skin.

Panelists:

  • A panel of 10-15 trained assessors is typically used.[4][8]

  • Panelists are screened for sensory acuity and trained to identify and rate the intensity of specific attributes like spreadability, oiliness, tackiness, and after-feel according to a standardized lexicon.[9]

Procedure:

  • Sample Preparation: Test emollients are presented in identical, coded containers to blind the panelists.

  • Application: A precise amount of the sample (e.g., 0.1 mL) is applied to a designated area on the volar forearm.

  • Evaluation Phases: Panelists evaluate the product during distinct phases:

    • Pick-up: Evaluating the feel of the product as it is taken from the container.

    • Rub-out (Application): Assessing attributes like spreadability, slip, and absorption during the first minute of application.[4]

    • Immediate After-feel (1-2 minutes post-application): Rating characteristics such as tackiness, greasiness, and softness.

    • Delayed After-feel (10-15 minutes post-application): Evaluating the final residue and skin feel.[10]

  • Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale from "low" to "high").

  • Statistical Analysis: The collected data is statistically analyzed using methods like Analysis of Variance (ANOVA) to determine significant differences between the samples.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a descriptive sensory analysis experiment, from panelist training to final data interpretation.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Training cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Objectives & Attributes B Select & Train Panelists A->B C Develop Standardized Protocol B->C D Sample Blinding & Preparation C->D Protocol Finalized E Controlled Application D->E F Multi-Phase Evaluation (Pick-up, Rub-out, After-feel) E->F G Data Collection on Scales F->G Ratings Recorded H Statistical Analysis (ANOVA) G->H I Generate Sensory Maps & Profiles H->I J J I->J Final Report & Comparison

References

The Unseen Boost: Validating the SPF-Enhancing Effect of Phenoxyethyl Caprylate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, cosmetic scientists, and drug development professionals, optimizing sunscreen efficacy is a perpetual challenge. The quest for higher Sun Protection Factor (SPF) values often involves a delicate balance between the concentration of UV filters, formulation aesthetics, and overall stability. In this complex equation, excipients with multifunctional benefits are highly prized. Phenoxyethyl caprylate, an emollient known for its excellent solvent properties and pleasant skin feel, has been noted for its potential to boost SPF. This guide provides a comparative analysis of this compound's role in enhancing SPF, supported by experimental methodologies for its validation.

This compound is a clear, low-viscosity liquid that serves multiple functions in a sunscreen formulation. Primarily, it acts as an effective solvent for many crystalline organic UV filters, preventing their recrystallization and ensuring their uniform dispersion within the formulation. This improved solubility is a key mechanism behind its SPF-boosting effect, as a homogenous film of UV filters on the skin is crucial for achieving optimal sun protection.

Comparative Analysis of SPF Boosting Agents

While this compound offers a mild SPF boost, it is one of several ingredients and formulation strategies employed to enhance sun protection. The following table compares this compound with other common SPF boosting alternatives.

SPF Boosting Agent/Strategy Mechanism of Action Typical Use Level (%) Reported SPF Boost Key Advantages Considerations
This compound Improves solubility and dispersion of organic UV filters.2 - 10Mild/Slight (Quantitative data not widely published)Excellent solvent, pleasant non-greasy feel, improves formulation aesthetics.Primarily supports organic filters; SPF boost is a secondary benefit.
C12-15 Alkyl Benzoate High polarity emollient that effectively solubilizes many UV filters.2 - 15Varies with formulationGood solvent, light feel, widely used industry standard.Performance can be dependent on the specific UV filter combination.
Styrene/Acrylates Copolymer Forms hollow spheres that scatter UV radiation, increasing the path length of photons through the sunscreen film.1 - 4Can significantly increase SPF by 20-50% or more.Works with both organic and inorganic filters, non-penetrating.Can impact formulation rheology and aesthetics.
Silica Porous particles that can scatter UV light and improve the film-forming properties of the sunscreen.1 - 5ModerateCan provide a mattifying effect, improves sensory profile.Can feel dry on the skin at higher concentrations.
Film-Forming Polymers Create a more uniform and water-resistant film of sunscreen on the skin, ensuring even coverage of UV filters.1 - 5VariesEnhance water resistance and durability of the sunscreen.Can sometimes impart a tacky or heavy feel.

Experimental Protocols for Validation

Validating the SPF boosting effect of an ingredient like this compound requires a controlled and reproducible methodology. The following in vitro protocol, based on the internationally recognized ISO 23675:2024 standard, is recommended for assessing the efficacy of sunscreen ingredients.[1]

In Vitro SPF Measurement Protocol (Adapted from ISO 23675:2024)

Objective: To determine the in vitro Sun Protection Factor (SPF) of a sunscreen formulation with and without this compound to quantify its boosting effect.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere UV-2000S)[2]

  • Polymethylmethacrylate (PMMA) plates (sandblasted and molded)

  • Positive displacement micropipette or syringe

  • Automated spreading robot (for consistent application)

  • Solar simulator with a controlled UV output

  • Reference sunscreen with a known SPF

  • Analytical balance

Methodology:

  • Formulation Preparation:

    • Prepare a base sunscreen formulation containing a standard combination of UV filters.

    • Prepare a test formulation that is identical to the base formulation but includes a specified concentration of this compound (e.g., 5% w/w).

    • Ensure both formulations are homogenous.

  • Substrate Preparation:

    • Clean the PMMA plates according to the ISO 23675:2024 standard to ensure a uniform surface.

  • Sample Application:

    • Apply a precise amount of the base formulation (e.g., 1.3 mg/cm²) onto a set of PMMA plates.[2]

    • Utilize an automated spreading robot to ensure a uniform and reproducible film thickness.

    • Repeat the application process for the test formulation on a separate set of PMMA plates.

    • Allow the samples to dry for a specified period (e.g., 15-30 minutes) in a controlled environment.

  • Spectrophotometric Measurement (Pre-irradiation):

    • Measure the transmittance of UV radiation through each plate at multiple points across the UV spectrum (290-400 nm).

    • The spectrophotometer's software will calculate the initial in vitro SPF based on the absorbance values.

  • UV Irradiation:

    • Expose the plates to a controlled dose of UV radiation from a solar simulator to assess the photostability of the formulations.

  • Spectrophotometric Measurement (Post-irradiation):

    • Repeat the transmittance measurements on the irradiated plates.

    • Calculate the final in vitro SPF.

  • Data Analysis:

    • Calculate the mean SPF and standard deviation for both the base and test formulations.

    • Compare the SPF values to determine the percentage increase in SPF attributable to the inclusion of this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key relationships and the experimental workflow for validating the SPF boosting effect of this compound.

Mechanism of this compound's SPF Boost A This compound B Excellent Solubilizer for Organic UV Filters A->B C Improved Dispersion of UV Filters B->C D More Homogenous Sunscreen Film on Skin C->D E Enhanced UV Absorption and Scattering D->E F Increased SPF E->F

Caption: Logical flow of how this compound contributes to an increased SPF.

Experimental Workflow for SPF Booster Validation cluster_prep Preparation cluster_testing In Vitro Testing (ISO 23675) cluster_analysis Analysis Form_Base Prepare Base Formulation Apply Apply Formulations to PMMA Plates Form_Base->Apply Form_Test Prepare Test Formulation (+ this compound) Form_Test->Apply Measure_Pre Measure Pre-Irradiation Transmittance Apply->Measure_Pre Irradiate UV Irradiation Measure_Pre->Irradiate Measure_Post Measure Post-Irradiation Transmittance Irradiate->Measure_Post Calc_SPF Calculate In Vitro SPF for Both Formulations Measure_Post->Calc_SPF Compare Compare SPF Values & Quantify Boost Calc_SPF->Compare

Caption: Step-by-step workflow for validating the SPF boosting effect of an ingredient.

Conclusion

This compound is a valuable multifunctional ingredient in modern sunscreen formulations. Its primary contribution to SPF enhancement lies in its ability to effectively solubilize and disperse organic UV filters, leading to a more uniform and effective protective film on the skin. While its direct SPF boosting effect is considered mild, its positive impact on formulation aesthetics and stability makes it a compelling choice for formulators. To definitively quantify its SPF boosting potential in a specific formulation, a rigorous in vitro testing protocol, such as the one outlined based on ISO 23675:2024, is essential. By systematically evaluating ingredients like this compound, researchers and developers can continue to advance the efficacy and user experience of sun care products.

References

Cross-Validation of Analytical Methods for Phenoxyethyl Caprylate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two primary analytical techniques for the quantification of Phenoxyethyl Caprylate: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, an emollient and preservative enhancer in cosmetic and pharmaceutical formulations, requires accurate and reliable quantification for quality control and stability testing. This document outlines the expected performance of each method based on the analysis of structurally similar esters and provides detailed experimental protocols to assist in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for HPLC-UV and GC-FID for the analysis of this compound, with expected performance derived from data on analogous fatty acid esters.[1][2]

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Validation ParameterExpected Performance for this compound
Linearity (r²)> 0.999[3]
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%[4]
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Table 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Validation ParameterExpected Performance for this compound
Linearity (r²)> 0.99
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL

Methodology and Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. The following sections provide methodologies for the analysis of this compound using both HPLC-UV and GC-FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is suitable for the quantification of this compound and is particularly advantageous for its ability to analyze samples at ambient temperatures, preventing the degradation of thermally labile compounds.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the calibrated range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Detector: UV-Vis detector set to an appropriate wavelength for the phenoxyethyl group (e.g., 270 nm).[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[5] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

3. Calibration:

  • Prepare a series of standard solutions of this compound at known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • The concentration of this compound in the sample is determined using the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the linear range of the instrument.

  • An internal standard (e.g., methyl stearate) can be added to improve precision and accuracy.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector.

  • Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 20:1.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) maintained at 320°C.

3. Calibration:

  • Prepare a series of standard solutions of this compound with the internal standard in the chosen solvent.

  • Inject each standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Comparison and Cross-Validation Workflow

The choice between HPLC-UV and GC-FID depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. GC-FID generally offers higher sensitivity, while HPLC-UV is better suited for thermally sensitive compounds and can be less complex to operate.[6]

Cross-validation of the two methods is essential to ensure consistency and reliability of the analytical data. This involves analyzing the same set of samples using both methods and comparing the results statistically.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-FID Analysis cluster_results Data Analysis and Comparison Sample This compound Sample Prep_HPLC Prepare for HPLC (Dissolve in Mobile Phase, Filter) Sample->Prep_HPLC Prep_GC Prepare for GC (Dissolve in Solvent, Add IS) Sample->Prep_GC HPLC HPLC-UV System Prep_HPLC->HPLC GC GC-FID System Prep_GC->GC HPLC_Data HPLC Data (Peak Area) HPLC->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC GC_Data GC-FID Data (Peak Area Ratio) GC->GC_Data Quant_GC Quantification (GC) GC_Data->Quant_GC Compare Statistical Comparison (e.g., t-test, Bland-Altman) Quant_HPLC->Compare Quant_GC->Compare Conclusion Method Equivalency Conclusion Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-FID methods.

Signaling Pathway for Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as a signaling pathway, where the analytical requirements trigger the selection of the optimal technique.

Method_Selection_Pathway cluster_attributes Key Sample/Analyte Attributes cluster_methods Analytical Methods cluster_decision Decision Outcome Requirement Analytical Requirement Sensitivity High Sensitivity Needed? Requirement->Sensitivity Thermal_Stability Thermally Labile? Requirement->Thermal_Stability Matrix Complex Matrix? Requirement->Matrix GC_FID GC-FID Sensitivity->GC_FID Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Thermal_Stability->GC_FID No Thermal_Stability->HPLC_UV Yes Matrix->GC_FID No (May require more cleanup) Matrix->HPLC_UV Yes (Potentially less cleanup) Selected_Method Optimal Method Selected GC_FID->Selected_Method HPLC_UV->Selected_Method

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

Both HPLC-UV and GC-FID are suitable and robust methods for the quantitative analysis of this compound. The choice of method should be based on the specific needs of the laboratory, including required sensitivity, sample throughput, and the nature of the sample matrix. GC-FID offers superior sensitivity, making it ideal for trace analysis. HPLC-UV provides a reliable alternative, particularly for formulations where thermal degradation of the analyte or other components is a concern. A thorough cross-validation as described in this guide will ensure data integrity and consistency across different analytical platforms.

References

Comparative Analysis of Phenoxyethyl Caprylate: Skin Irritation and Sensitization Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the skin irritation and sensitization potential of Phenoxyethyl Caprylate against other common emollients, supported by available data and detailed experimental methodologies.

This compound is an emollient used in cosmetic and personal care products, valued for its pleasant, non-oily skin feel.[1] This guide provides a comparative overview of its skin irritation and sensitization potential in relation to other widely used emollients. While direct, quantitative comparative studies for this compound are limited in publicly available literature, this guide synthesizes available safety information and presents it alongside data for other common emollients to offer a comprehensive safety perspective.

Comparative Safety Profile of Emollients

The following table summarizes the known irritation and sensitization profiles of this compound and other common emollients based on available data. It is important to note that the data for this compound is primarily qualitative, while more quantitative or well-established information exists for other emollients.

EmollientIrritation PotentialSensitization Potential (Allergic Contact Dermatitis)Supporting Data Summary
This compound Generally considered low/well-tolerated by most skin types, including sensitive skin.[1]No specific data on sensitization rates available. Generally considered safe for use in cosmetic products.[1]Primarily based on general safety statements and its use in products for sensitive skin. No quantitative HRIPT or in vitro data was found in the public domain.
Petrolatum Very LowVery LowLong history of safe use. Often used as a negative control in patch testing. Considered non-irritating even on damaged skin.
Mineral Oil Very LowVery LowHighly refined grades are considered non-irritating and non-allergenic.
Dimethicone Very LowVery LowConsidered hypoallergenic and non-irritating.
Lanolin LowCan be a sensitizer (B1316253) in some individuals, with reported incidence rates in dermatitis patients.The North American Contact Dermatitis Group has reported a prevalence of lanolin allergy.

Experimental Protocols for Assessing Skin Compatibility

To evaluate the irritation and sensitization potential of topical ingredients like this compound, standardized in vivo and in vitro test methods are employed.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the primary clinical method for assessing the skin sensitization potential of a test material in humans.

Objective: To determine if a test material can induce skin sensitization (allergic contact dermatitis) and to assess its irritation potential under exaggerated exposure conditions.

Methodology:

  • Induction Phase: A small amount of the test material is applied to the skin of human volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch. Patches are applied repeatedly to the same site (e.g., three times a week for three weeks). The sites are scored for any signs of irritation (erythema, edema) before each new application.

  • Rest Phase: A 10-14 day period with no patch application allows for the development of an immune response if sensitization has been induced.

  • Challenge Phase: The test material is applied to a new, previously unexposed skin site on each subject under a patch.

  • Evaluation: The challenge patch sites are scored for signs of an allergic reaction at 24, 48, and 72 hours after application. A reaction at the challenge site that is more significant than any irritation seen during the induction phase suggests sensitization.

Diagram of the HRIPT Workflow

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase induction_start Start patch1 Apply Patch 1 induction_start->patch1 score1 Score Irritation patch1->score1 patch2 Apply Patch 2 score1->patch2 score2 Score Irritation patch2->score2 patch_n ...Apply Patch 9 score2->patch_n score_n Score Irritation patch_n->score_n rest No Patching score_n->rest challenge_patch Apply Patch to Naive Site rest->challenge_patch score_challenge Score Sensitization (24, 48, 72 hrs) challenge_patch->score_challenge

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Models

In vitro methods using reconstructed human epidermis models, such as the EpiDerm™ Skin Irritation Test (SIT), are widely used to assess skin irritation potential as an alternative to animal testing.

Objective: To determine the potential of a test substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Culture: Reconstructed human epidermal tissues, which mimic the structure and function of the human epidermis, are used.

  • Test Substance Application: The test material is applied topically to the surface of the tissue culture. A negative control (e.g., saline) and a positive control (e.g., a known irritant like Sodium Dodecyl Sulfate) are also tested.

  • Incubation: The tissues are incubated with the test material for a defined period (e.g., 60 minutes).

  • Post-Incubation: The test material is removed, and the tissues are incubated in fresh medium for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the MTT reagent into a purple formazan (B1609692) salt, which is then extracted and quantified.

  • Classification: The irritation potential is classified based on the reduction in tissue viability compared to the negative control. A significant reduction in viability indicates irritation potential.

Diagram of the In Vitro Skin Irritation Test Workflow

InVitro_SIT_Workflow start Start prep Prepare Reconstructed Human Epidermis Tissues start->prep application Topical Application of Test Substance, Positive Control, and Negative Control prep->application incubation1 Incubate (e.g., 60 mins) application->incubation1 wash Remove Test Substance and Wash Tissues incubation1->wash incubation2 Post-Incubation in Fresh Medium (e.g., 42 hrs) wash->incubation2 mtt MTT Assay to Assess Tissue Viability incubation2->mtt analysis Quantify Formazan and Calculate Viability mtt->analysis end Classify Irritation Potential analysis->end

Caption: Workflow of an in vitro skin irritation test using a reconstructed human epidermis model.

Conclusion

Based on available information, this compound is considered to have a low potential for skin irritation and is well-tolerated. However, the absence of publicly available, quantitative data from standardized tests like the HRIPT or in vitro RhE models makes a direct, data-driven comparison with other emollients challenging. For a comprehensive risk assessment, it is recommended that formulators consult with suppliers for any available in-house safety data or consider commissioning specific irritation and sensitization studies based on the intended application and concentration of this compound in their final product. The experimental protocols outlined in this guide provide a framework for such evaluations.

References

Safety Operating Guide

Proper Disposal of Phenoxyethyl Caprylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of phenoxyethyl caprylate, a common emollient and solvent in cosmetic and pharmaceutical formulations. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to minimize environmental impact and ensure workplace safety.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin.

Avoid generating dust or aerosols. In case of a spill, sweep or shovel the material into a suitable, closed container for disposal. Prevent the substance from entering sewers or waterways, as some related compounds can be harmful to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical disposal facility or by controlled incineration with flue gas cleaning. Do not discharge the substance into sewers or the environment.

  • Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the safety data sheet (SDS) for this compound to the disposal company.

  • Container Decontamination:

    • Empty containers can be rinsed three times (or the equivalent) and offered for recycling or refurbishment.

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.

Summary of Safety and Environmental Data

While specific quantitative data for this compound is limited in publicly available sources, the following table summarizes key safety and environmental considerations.

ParameterInformationSource
GHS Hazard Classification Not classified as a hazardous substance.[1][2]
Primary Hazards May cause eye irritation.[3]
Environmental Hazards Avoid release to the environment; related compounds can be harmful to aquatic organisms with long-term effects.[3][4][5]
Personal Protective Equipment Protective gloves, eye protection, lab coat.[3]
First Aid (Eyes) Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]
First Aid (Skin) Wash with soap and plenty of water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_disposal_path cluster_final start Start: this compound Waste is_contaminated Is the material contaminated with hazardous substances? start->is_contaminated non_hazardous_disposal Collect in a labeled, sealed container. Store in a cool, dry, well-ventilated area. is_contaminated->non_hazardous_disposal No hazardous_disposal Treat as hazardous waste. Follow institutional EHS guidelines for hazardous chemical disposal. is_contaminated->hazardous_disposal Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed chemical disposal facility. non_hazardous_disposal->contact_ehs hazardous_disposal->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Phenoxyethyl Caprylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phenoxyethyl caprylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

This compound is an emollient used in various formulations. While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), proper handling is crucial to minimize exposure and ensure a safe laboratory environment.[1] Best practices dictate treating all chemicals with a degree of caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GlassesShould be worn at all times in the laboratory. Must be ANSI Z87.1 approved and equipped with side shields to provide protection from splashes.
GogglesRecommended when there is a higher risk of splashing or when handling larger quantities of the substance. Goggles provide a tighter seal around the eyes for enhanced protection.
Hand Protection Disposable GlovesNitrile or neoprene gloves are recommended for incidental contact. While specific breakthrough time data for this compound is not readily available, these materials generally offer good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from potential splashes. The coat should be kept clean and laundered regularly.
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat when handling larger volumes or during procedures with a high likelihood of splashes.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare a well-ventilated work area gather_materials 2. Gather all necessary materials prep_area->gather_materials don_ppe 3. Don appropriate PPE gather_materials->don_ppe dispense 4. Dispense this compound carefully don_ppe->dispense perform_exp 5. Perform the experimental procedure dispense->perform_exp decontaminate 6. Decontaminate work surfaces perform_exp->decontaminate dispose_waste 7. Dispose of waste properly decontaminate->dispose_waste doff_ppe 8. Doff PPE in the correct order dispose_waste->doff_ppe wash_hands 9. Wash hands thoroughly doff_ppe->wash_hands

Standard Operating Procedure for Handling this compound.

Experimental Protocol: A General Guideline

  • Preparation :

    • Ensure the work area, such as a chemical fume hood or a benchtop in a well-ventilated lab, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Put on all required PPE as outlined in the table above.

  • Handling :

    • When transferring or weighing this compound, do so in a manner that minimizes the generation of aerosols.

    • Keep containers of this compound closed when not in use.

  • Cleanup :

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable laboratory cleaner.

    • Follow the disposal plan outlined below for all waste materials.

  • PPE Removal (Doffing) :

    • Remove gloves first, turning them inside out as you pull them off to contain any contamination.

    • Remove your lab coat, being careful not to touch the outside with your bare hands.

    • Remove eye protection last.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Product : Unused or waste this compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not pour it down the drain.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material. Always check with your institution's environmental health and safety department for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.